DPP4-In
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C14H20N4O2 |
|---|---|
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
(2R,5S)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile |
InChI |
InChI=1S/C14H20N4O2/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14/h11-12,17,19H,1-6,9-10H2/t11-,12+ |
InChI-Schlüssel |
VZOVKVCGZDERPK-TXEJJXNPSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in Metabolic Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). Their primary mechanism revolves around the potentiation of the endogenous incretin (B1656795) system, leading to improved glycemic control with a low risk of hypoglycemia.[1] This technical guide provides a comprehensive overview of the core mechanism of action of DPP-4 inhibitors, delving into the intricate signaling pathways, presenting key quantitative data from clinical trials, and offering detailed experimental protocols for researchers in the field. Beyond their established glycemic effects, this guide also explores the pleiotropic, non-glycemic actions of DPP-4 inhibitors that are of growing interest in the scientific community.
Core Mechanism of Action: The Incretin Effect
The primary therapeutic effect of DPP-4 inhibitors is mediated through the enhancement of the incretin system.[2][3] Incretins are gut-derived hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), that are released in response to nutrient intake.[4][5] These hormones play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressing glucagon (B607659) release from pancreatic α-cells.[4][6][7]
DPP-4 is a ubiquitous serine protease that rapidly inactivates GLP-1 and GIP by cleaving their N-terminal dipeptides.[8][9][10] This enzymatic degradation results in a very short half-life for active GLP-1 and GIP in circulation. DPP-4 inhibitors competitively and reversibly bind to the active site of the DPP-4 enzyme, thereby preventing the inactivation of incretin hormones.[1][3] This leads to a 2- to 3-fold increase in the circulating levels of active GLP-1 and GIP, prolonging their physiological effects on glucose regulation.[4][11]
Signaling Pathways
The binding of active GLP-1 and GIP to their respective G protein-coupled receptors (GLP-1R and GIPR) on pancreatic β-cells initiates a cascade of intracellular signaling events.[12] Activation of these receptors leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[9][12] Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP 2 (Epac2), leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium ions (Ca2+). The rise in intracellular Ca2+ triggers the exocytosis of insulin-containing granules.[9]
Quantitative Data on the Efficacy of DPP-4 Inhibitors
The clinical efficacy of DPP-4 inhibitors has been extensively studied in numerous randomized controlled trials. These studies have consistently demonstrated their ability to improve glycemic control, as evidenced by reductions in glycated hemoglobin (HbA1c) and fasting plasma glucose (FPG).
Glycemic Control
| DPP-4 Inhibitor | Monotherapy HbA1c Reduction (%) | Add-on to Metformin HbA1c Reduction (%) | Reference(s) |
| Sitagliptin | 0.60 - 1.05 | 0.67 | [13][14] |
| Vildagliptin | - | 0.9 | [3] |
| Saxagliptin | - | 0.52 | [4] |
| Linagliptin | - | -0.69 (moderate renal impairment) | [3] |
| Alogliptin | - | -0.6 (add-on to basal insulin) | [3] |
Note: HbA1c reductions are typically placebo-adjusted and vary based on baseline HbA1c levels.
Effects on Incretin Hormone Levels
DPP-4 inhibitors have been shown to significantly increase the plasma concentrations of active GLP-1 and GIP.
| DPP-4 Inhibitor | Change in Active GLP-1 Levels | Change in Active GIP Levels | Reference(s) |
| Sitagliptin | ~2-fold increase | ~2-fold increase | [4] |
| Vildagliptin | Significant increase | Significant increase | - |
Pleiotropic (Non-Glycemic) Effects of DPP-4 Inhibitors
Beyond their primary role in glycemic control, DPP-4 inhibitors exhibit a range of pleiotropic effects that are of significant interest for their potential cardiovascular and anti-inflammatory benefits.[12][15] These effects are mediated through both GLP-1-dependent and GLP-1-independent pathways, as DPP-4 has numerous substrates in addition to incretins.[8][16][17]
Anti-inflammatory Effects
Chronic low-grade inflammation is a key feature of T2DM and contributes to its complications. DPP-4 itself is involved in inflammatory signaling.[18] DPP-4 inhibitors have been shown to exert anti-inflammatory effects by reducing levels of pro-inflammatory cytokines.
| Inflammatory Marker | Effect of DPP-4 Inhibition | Reference(s) |
| C-reactive protein (CRP) | Significant decrease (-0.86 mg/L) | [19] |
| Interleukin-6 (IL-6) | Significant decrease (-0.54 pg/mL) | [20] |
| Interleukin-1β (IL-1β) | Significant decrease (-16.33 pg/mL) | [20] |
| Tumor Necrosis Factor-α (TNF-α) | Reduction | [1] |
The anti-inflammatory actions of DPP-4 inhibitors are thought to involve the modulation of signaling pathways such as the NF-κB and MAPK pathways.[7]
Cardiovascular Effects
The cardiovascular safety and potential benefits of DPP-4 inhibitors have been extensively investigated in large-scale cardiovascular outcome trials (CVOTs). While these trials have generally demonstrated a neutral effect on major adverse cardiovascular events (MACE), some studies have raised concerns about a potential increased risk of heart failure with certain DPP-4 inhibitors.[2][18][21][22]
| Cardiovascular Outcome | Effect of DPP-4 Inhibition (Class Effect) | Reference(s) |
| Major Adverse Cardiovascular Events (MACE) | Neutral (RR ~1.0) | [21][22] |
| Cardiovascular Death | Neutral (RR ~1.0) | [2][6] |
| Myocardial Infarction | Neutral (RR ~1.0) | [2] |
| Stroke | Neutral (RR ~1.0) | [2][21] |
| Hospitalization for Heart Failure | Potential increased risk with some agents (e.g., saxagliptin) | [21][22] |
RR: Relative Risk
The pleiotropic cardiovascular effects of DPP-4 inhibitors may be mediated by substrates other than incretins, such as Stromal Cell-Derived Factor-1α (SDF-1α) and Brain Natriuretic Peptide (BNP).[15][17] Inhibition of DPP-4 increases the active form of SDF-1α, which is involved in the mobilization of endothelial progenitor cells and may contribute to vascular repair.[15]
Experimental Protocols
In Vitro DPP-4 Activity Assay (Fluorometric)
This protocol describes a common method to determine the inhibitory activity of a compound on DPP-4 enzyme activity using a fluorogenic substrate.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
DPP-4 Inhibitor (Positive Control, e.g., Sitagliptin)
-
Test Compound
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound and positive control in DPP-4 Assay Buffer.
-
Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration.
-
Prepare the DPP-4 substrate solution in the assay buffer.
-
-
Assay Setup (in a 96-well black microplate):
-
Blank (No Enzyme): Add assay buffer and solvent.
-
Enzyme Control (100% Activity): Add diluted DPP-4 enzyme, assay buffer, and solvent.
-
Test Compound: Add diluted DPP-4 enzyme, assay buffer, and the respective dilution of the test compound.
-
Positive Control: Add diluted DPP-4 enzyme, assay buffer, and the respective dilution of the positive control.
-
-
Incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for at least 30 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the average slope of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound and positive control relative to the enzyme control.
-
Determine the IC50 value for the test compound.
-
Measurement of Active GLP-1 in Human Plasma by ELISA
This protocol outlines the general steps for quantifying the active form of GLP-1 in human plasma samples using a sandwich ELISA kit.
Materials:
-
Commercial ELISA kit for active GLP-1
-
Blood collection tubes containing a DPP-4 inhibitor (e.g., BD P800 tubes)
-
Refrigerated centrifuge
-
Microplate reader
-
Calibrators, controls, and reagents provided with the kit
Procedure:
-
Sample Collection and Processing:
-
Collect whole blood directly into pre-chilled tubes containing a DPP-4 inhibitor.
-
Immediately after collection, gently invert the tube several times to mix.
-
Place the tube on ice.
-
Centrifuge at 1000-2000 x g for 10-15 minutes at 4°C.
-
Aliquot the plasma into cryovials and store at -80°C until analysis.
-
-
ELISA Assay (follow kit-specific instructions):
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add standards, controls, and plasma samples to the wells of the antibody-coated microplate.
-
Incubate the plate.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody (e.g., HRP-conjugated antibody).
-
Incubate the plate.
-
Wash the plate.
-
Add the substrate solution and incubate for color development.
-
Add the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of active GLP-1 in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
DPP-4 inhibitors represent a valuable therapeutic class for the management of T2DM, primarily through their well-defined mechanism of enhancing the incretin system. By preventing the degradation of GLP-1 and GIP, these agents improve glycemic control in a glucose-dependent manner. Furthermore, the growing body of evidence on their pleiotropic effects, particularly on inflammation and the cardiovascular system, suggests a broader therapeutic potential that warrants further investigation. The experimental protocols provided in this guide offer a foundation for researchers to further explore the intricate mechanisms and clinical implications of DPP-4 inhibition in metabolic diseases. As our understanding of the multifaceted roles of DPP-4 and its substrates continues to evolve, so too will the potential applications of its inhibitors in clinical practice.
References
- 1. New Insights into the Pleiotropic Actions of Dipeptidyl Peptidase-4 Inhibitors Beyond Glycaemic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of DPP4 Inhibitor and Basal Insulin in Type 2 Diabetes: An Updated Review and Challenging Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cardiovascular Outcomes Comparison of Dipeptidyl Peptidase-4 Inhibitors versus Sulfonylurea as Add-on Therapy for Type 2 Diabetes Mellitus: a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 14. uspharmacist.com [uspharmacist.com]
- 15. Pleiotropic Benefits of DPP-4 Inhibitors Beyond Glycemic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of dipeptidyl-peptidase-4 inhibitors on C-reactive protein in patients with type 2 diabetes: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Cardiovascular risk with DPP-4 inhibitors: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cardiovascular events and all-cause mortality in patients with type 2 diabetes treated with dipeptidyl peptidase-4 inhibitors: An extensive meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dipeptidyl Peptidase 4 (DPP4) in Immune Cell Activation and Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase 4 (DPP4), also known as CD26, is a 110 kDa transmembrane glycoprotein (B1211001) with multifaceted roles in human physiology.[1] While extensively studied for its enzymatic function in glucose homeostasis, particularly the cleavage of incretin (B1656795) hormones like GLP-1, DPP4 also plays a pivotal, non-enzymatic role in the intricate regulation of the immune system.[2][3] This technical guide provides a comprehensive overview of the current understanding of DPP4's involvement in immune cell activation and regulation, with a focus on quantitative data, detailed experimental protocols, and key signaling pathways. As a molecule expressed on a wide array of immune cells, including T cells, B cells, natural killer (NK) cells, and macrophages, DPP4 represents a significant target for immunomodulatory drug development.[4]
DPP4 Expression and Function Across Immune Cell Subsets
DPP4 is differentially expressed on various immune cells, and its expression levels often correlate with the activation state of the cell. This differential expression underlines its diverse functions in both innate and adaptive immunity.
T Lymphocytes
T cells are central players in adaptive immunity, and DPP4 has been identified as a key co-stimulatory molecule in T cell activation.[4] Its expression varies among T cell subsets:
-
CD4+ T Helper (Th) Cells: DPP4 is expressed on a fraction of resting CD4+ T cells, primarily on CD45RO+ memory T cells, and its expression is significantly upregulated upon T cell activation.[5] Notably, human T helper 17 (Th17) cells exhibit the highest expression of enzymatically active DPP4 compared to Th1 and Th2 cells.[5] Conversely, DPP4 expression is low on regulatory T cells (Tregs) and is considered a negative selection marker for this immunosuppressive subset.[5]
-
CD8+ T Cells: DPP4 also acts as a co-stimulatory molecule for CD8+ T cells and is considered a marker for the successful development of memory CD8+ T cells.[6]
B Lymphocytes
In their resting state, B cells express very low levels of DPP4. However, upon activation with stimuli such as pokeweed mitogen (PWM) or Staphylococcus aureus, the percentage of DPP4-positive human B cells can increase to approximately 50%.[4] Inhibition of DPP4's enzymatic activity has been shown to suppress B cell activation and DNA synthesis in a dose-dependent manner.[4]
Natural Killer (NK) Cells
Freshly isolated human NK cells typically show low expression of DPP4. However, stimulation with cytokines like IL-2, IL-12, or IL-15 leads to a significant increase in DPP4 surface expression, reaching up to 30% of NK cells.[5] DPP4's enzymatic activity is believed to be important for sustaining NK cell cytotoxicity.[5]
Macrophages and Dendritic Cells (DCs)
DPP4 is expressed on macrophages and dendritic cells, key players in innate immunity and antigen presentation.[4] DPP4 expression is particularly prominent on M1-polarized pro-inflammatory macrophages.[4] In dendritic cells, DPP4 expression is associated with their maturation and their capacity to potentate Th1-like immune responses.[6]
Quantitative Data on DPP4 in Immune Regulation
The following tables summarize key quantitative data regarding the expression and functional effects of DPP4 on various immune cell populations.
| Immune Cell Subset | Species | Condition | DPP4 Expression Level/Effect | Reference |
| CD4+ T Cells | Human | Resting | Expressed on a fraction, mainly CD45RO+ memory T cells | [5] |
| Human | Activated | Strongly upregulated | [5] | |
| Human | Th17 | Highest expression compared to Th1 and Th2 | [5] | |
| Human | Treg | Low expression (negative marker) | [5] | |
| CD8+ T Cells | Human | Memory | Marker of successful memory development | [6] |
| B Cells | Human | Unstimulated | <2% | [4] |
| Human | Activated (PWM/St. aureus) | ~50% | [4] | |
| NK Cells | Human | Freshly isolated | Low | [5] |
| Human | IL-2/IL-12/IL-15 stimulated | Up to 30% | [5] | |
| Macrophages | Mouse | M1 polarized (in adipose tissue) | Predominantly expressed | [7] |
| Mouse | M2 polarized (in adipose tissue) | Lower expression compared to M1 | [7] |
| Experimental Model | Parameter Measured | Effect of DPP4 Inhibition/Deficiency | Quantitative Change | Reference |
| Human PBMCs (in vitro) | T cell proliferation (PHA-stimulated) | Inhibition by sitagliptin | Dose-dependent suppression | [8][9] |
| Human CD4+ and CD8+ T cells (in vitro) | T cell proliferation | Suppression by DPP4 inhibitors | Dose-dependent manner | [8][9] |
| Human PBMCs (in vitro) | IL-6 production (PHA-stimulated) | Inhibition by sitagliptin | Complete abolishment | [4] |
| Human PBMCs (in vitro) | IFN-γ production (PHA-stimulated) | Inhibition by sitagliptin | Decreased expression | [8] |
| Human PBMCs (in vitro) | IL-17 production (PHA-stimulated) | Inhibition by sitagliptin | Decreased expression | [8] |
| Mouse model of biliary atresia | IL-17 and IFN-γ production by T cells | Inhibition by Sitagliptin | Dose-dependent suppression | |
| Human THP-1 macrophages (in vitro) | M1 marker (TNF-α, RANTES, MCP-1) mRNA expression (LPS-stimulated) | Reversion by teneligliptin | Significant decrease | |
| Human THP-1 macrophages (in vitro) | M2 marker (Arg1, Mgl2, Chi3l3) mRNA expression (IL-4-stimulated) | Enhancement by teneligliptin | Significant increase in Chi3l3 |
Key Signaling Pathways Involving DPP4
DPP4's role in immune cell activation is mediated through complex signaling pathways, often involving direct protein-protein interactions that are independent of its enzymatic activity.
T Cell Co-stimulation via DPP4-CD45 Interaction
A critical function of DPP4 in T cell activation is its role as a co-stimulatory molecule through its interaction with the protein tyrosine phosphatase CD45. This interaction initiates a signaling cascade that amplifies the T cell receptor (TCR) signal.
T Cell Activation via DPP4-Caveolin-1 Interaction
DPP4 on T cells can also interact with Caveolin-1 on antigen-presenting cells (APCs). This interaction triggers a signaling pathway that leads to the activation of NF-κB, a key transcription factor for T cell proliferation and survival.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of DPP4 in immune cell function.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a foundational technique for subsequent immune cell assays.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ PLUS or other density gradient medium
-
50 mL conical centrifuge tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood sample 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque™ PLUS underneath the diluted blood sample by placing the tip of the pipette at the bottom of the tube and slowly releasing the Ficoll-Paque™ PLUS.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible: the upper plasma layer, a "buffy coat" layer containing PBMCs at the plasma-Ficoll interface, the Ficoll layer, and the bottom layer of red blood cells and granulocytes.
-
Carefully aspirate the buffy coat layer using a sterile pipette and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45-50 mL.
-
Centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.
-
Repeat the wash step (steps 6 and 7) one more time.
-
Resuspend the final cell pellet in the appropriate cell culture medium or buffer for downstream applications.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Measurement of DPP4 Enzymatic Activity
This fluorometric assay measures the enzymatic activity of DPP4 in biological samples.
Materials:
-
DPP4 Activity Assay Kit (e.g., from Sigma-Aldrich, MAK088, or similar) containing:
-
DPP4 Assay Buffer
-
DPP4 Substrate (H-Gly-Pro-AMC)
-
DPP4 Positive Control
-
AMC Standard
-
DPP4 Inhibitor (e.g., Sitagliptin)
-
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (excitation 360 nm, emission 460 nm)
-
Biological samples (e.g., cell lysates, serum, plasma)
Procedure:
-
Sample Preparation:
-
Prepare cell lysates by homogenizing cells in ice-cold DPP4 Assay Buffer. Centrifuge to remove insoluble material.
-
Serum or plasma samples can often be used directly or with dilution.
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of the AMC standard in DPP4 Assay Buffer according to the kit manufacturer's instructions to generate a standard curve (e.g., 0 to 100 pmol/well).
-
-
Assay Reaction:
-
Add 50 µL of each sample to duplicate wells of the 96-well plate.
-
To one set of duplicate wells (the sample blank), add 10 µL of the DPP4 inhibitor. To the other set, add 10 µL of DPP4 Assay Buffer.
-
Incubate for 10 minutes at 37°C.
-
Prepare a Master Reaction Mix containing DPP4 Assay Buffer and DPP4 Substrate according to the kit's instructions.
-
Add 40 µL of the Master Reaction Mix to all wells, including standards and samples.
-
Immediately read the fluorescence at T=0 (initial reading).
-
Incubate the plate at 37°C, protected from light. Read the fluorescence at various time points (e.g., every 5-10 minutes) for up to 60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer only) from all readings.
-
Subtract the sample blank readings from the corresponding sample readings.
-
Plot the AMC standard curve.
-
Calculate the change in fluorescence over time for each sample and use the standard curve to determine the amount of AMC produced.
-
DPP4 activity is typically expressed as pmol/min/mL or U/L.
-
Flow Cytometry Analysis of DPP4 (CD26) Expression on Human PBMCs
This protocol outlines the procedure for staining human PBMCs to quantify the percentage of T cell subsets expressing DPP4.
Materials:
-
Isolated human PBMCs
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3 (e.g., clone UCHT1)
-
Anti-Human CD4 (e.g., clone RPA-T4)
-
Anti-Human CD8 (e.g., clone RPA-T8)
-
Anti-Human CD26 (DPP4) (e.g., clone M-A261)
-
Isotype control antibodies corresponding to each primary antibody
-
-
FACS tubes
-
Flow cytometer
Procedure:
-
Adjust the concentration of isolated PBMCs to 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each FACS tube.
-
Add Fc receptor blocking reagent and incubate for 10-15 minutes at room temperature to prevent non-specific antibody binding.
-
Add the pre-titrated amounts of fluorochrome-conjugated antibodies (anti-CD3, -CD4, -CD8, and -CD26) to the respective tubes. Include isotype control tubes for each fluorochrome.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer and centrifuging at 300 x g for 5 minutes. Discard the supernatant.
-
Repeat the wash step.
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer.
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
From the lymphocyte gate, identify CD3+ T cells.
-
Within the CD3+ population, further gate on CD4+ and CD8+ T cell subsets.
-
For each subset (CD4+ and CD8+), determine the percentage of cells that are positive for CD26.
-
T Cell Proliferation Assay
This assay measures the proliferation of T cells in response to stimulation and the effect of DPP4 inhibitors.
Materials:
-
Isolated human PBMCs or purified T cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
T cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/anti-CD28 antibodies
-
DPP4 inhibitor (e.g., Sitagliptin)
-
Cell proliferation reagent (e.g., CFSE or BrdU) or MTT assay kit
-
96-well flat-bottom cell culture plate
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed PBMCs or purified T cells at a density of 1-2 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Add the DPP4 inhibitor at various concentrations to the designated wells. Include a vehicle control.
-
Add the T cell mitogen (e.g., PHA at 1-5 µg/mL) or anti-CD3/anti-CD28 antibodies to stimulate T cell proliferation. Include an unstimulated control.
-
Incubate the plate for 72-96 hours in a CO2 incubator.
-
For CFSE-based proliferation:
-
Prior to seeding, label the cells with CFSE according to the manufacturer's protocol.
-
After incubation, harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
-
For MTT-based proliferation:
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Measurement of Cytokine Production by ELISA
This protocol describes the quantification of cytokines (e.g., IL-2, IFN-γ, IL-17) in the supernatant of activated T cell cultures.
Materials:
-
Supernatants from T cell proliferation assays or other cell cultures
-
Cytokine-specific ELISA kit (e.g., for human IL-2, IFN-γ, or IL-17)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Follow the manufacturer's protocol for the specific ELISA kit. A general procedure is as follows:
-
Coat the wells of the ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate several times with the provided wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Conclusion
Dipeptidyl peptidase 4 is a multifaceted protein that extends its influence far beyond glucose metabolism into the core of immune regulation. Its expression on various immune cells and its dual enzymatic and non-enzymatic functions make it a critical player in T cell activation, B cell function, NK cell cytotoxicity, and macrophage polarization. The signaling pathways initiated by DPP4, particularly through its interactions with CD45 and Caveolin-1, highlight its role as a significant co-stimulatory molecule. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the immunomodulatory potential of targeting DPP4. A deeper understanding of these mechanisms will be instrumental in the development of novel therapeutics for a range of immune-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Dipeptidyl peptidase-4 inhibitors have adverse effects for the proliferation of human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Dipeptidyl peptidase-4 inhibitors have adverse effects for the proliferation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Dawn of a New Era in Diabetes Management: A Technical Guide to the Discovery and Development of Early DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of Dipeptidyl Peptidase-4 (DPP-4) inhibitors marked a significant milestone in the management of type 2 diabetes mellitus (T2DM). This new class of oral antihyperglycemic agents offered a novel therapeutic approach by enhancing the endogenous incretin (B1656795) system. This in-depth technical guide explores the seminal stages of DPP-4 inhibitor discovery and development, focusing on the foundational compounds, key experimental methodologies, and the signaling pathways that underpin their mechanism of action.
The Incretin Effect and the Role of DPP-4
The development of DPP-4 inhibitors is rooted in the understanding of the "incretin effect," a phenomenon where oral glucose administration elicits a more potent insulin (B600854) response compared to intravenous glucose infusion. This effect is primarily mediated by two gut-derived hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These incretins are released from the gastrointestinal tract in response to food intake and act on pancreatic β-cells to stimulate glucose-dependent insulin secretion.[3]
However, the therapeutic potential of native GLP-1 and GIP is limited by their rapid inactivation, with a half-life of only a few minutes in circulation. The enzyme responsible for this rapid degradation is Dipeptidyl Peptidase-4 (DPP-4), a serine protease that cleaves and inactivates GLP-1 and GIP.[2][4] This understanding laid the groundwork for a novel therapeutic strategy: inhibiting DPP-4 to prolong the action of endogenous incretins, thereby enhancing glucose control.
Early Discovery of DPP-4 Inhibitors: First-in-Class Compounds
The journey to clinically approved DPP-4 inhibitors began with the identification and characterization of early, pioneering compounds. These initial molecules, while not all reaching the market, were instrumental in validating the therapeutic concept and guiding further drug development.
One of the earliest reported DPP-4 inhibitors was P32/98 , developed by Probiodrug and later licensed to Merck.[5] This compound demonstrated the ability to improve glucose tolerance and insulin sensitivity in animal models, providing crucial proof-of-concept.[5] Another key early inhibitor was DPP-728 (NVP-DPP728) from Novartis.[6] This cyanopyrrolidine derivative showed potent and selective inhibition of DPP-4 and was one of the first to be evaluated in human clinical trials, demonstrating improved metabolic control in patients with T2DM.[6]
These early discoveries paved the way for the development of the first generation of clinically successful DPP-4 inhibitors, often referred to as "gliptins." Sitagliptin (marketed as Januvia) became the first DPP-4 inhibitor to receive FDA approval in 2006.[7] It is a potent and selective inhibitor with a β-amino acid-derived structure. Shortly after, Vildagliptin (marketed as Galvus), a cyanopyrrolidine-based inhibitor, also entered the market.[1]
Quantitative Data on Early DPP-4 Inhibitors
The following tables summarize the available quantitative data for some of the key early DPP-4 inhibitors, providing a comparative overview of their potency and preclinical pharmacokinetic properties.
| Compound | Chemical Class | IC50 (nM) for DPP-4 | Selectivity | Reference |
| P32/98 | Thiazolidide derivative | Not widely reported | Not widely reported | [5] |
| DPP-728 | Cyanopyrrolidine | ~10 | High | [6] |
| Sitagliptin | β-amino acid derivative | 19 | >2600-fold vs DPP-8/DPP-9 | |
| Vildagliptin | Cyanopyrrolidine | 3.5 | >100-fold vs related proteases | |
| Saxagliptin (B632) | Cyanopyrrolidine | 26 | High | |
| Alogliptin | Pyrimidinedione | <10 | >10,000-fold vs DPP-8/DPP-9 |
Table 1: In Vitro Potency of Early DPP-4 Inhibitors
| Compound | Animal Model | Oral Bioavailability (%) | Half-life (t½) | Clearance (CL) | Reference |
| P32/98 | Rat | Data not available | Data not available | Data not available | [5] |
| DPP-728 | Rat | Good | Data not available | Data not available | [4] |
| Sitagliptin | Rat | 59-82% | ~4 hours | ~40-48 mL/min/kg | [2] |
| Vildagliptin | Rat | High | Short | High | |
| Saxagliptin | Rat | 50-75% | 2.1-4.4 hours | 115 mL/min/kg | [1] |
Table 2: Preclinical Pharmacokinetic Parameters of Early DPP-4 Inhibitors in Rats
Experimental Protocols: Screening for DPP-4 Inhibition
The identification and characterization of DPP-4 inhibitors rely on robust and sensitive biochemical assays. A widely used method for high-throughput screening is the fluorometric assay.
Detailed Methodology for a Fluorometric DPP-4 Inhibitor Screening Assay
Principle: This assay measures the activity of DPP-4 by detecting the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The rate of fluorescence increase is directly proportional to the DPP-4 activity. Potential inhibitors will decrease the rate of AMC production.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant human DPP-4 enzyme to the desired concentration in cold assay buffer.
-
Assay Reaction: a. To each well of the 96-well black microplate, add the following in order:
- Assay Buffer
- Test compound solution or positive control or vehicle (for control wells)
- DPP-4 enzyme solution b. Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader at 37°C. Readings are typically taken every 1-2 minutes for a duration of 30-60 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. b. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Mandatory Visualizations
DPP-4 Signaling Pathway in Glucose Homeostasis
Caption: The DPP-4 signaling pathway in glucose homeostasis.
Experimental Workflow for DPP-4 Inhibitor Screening
Caption: A typical experimental workflow for the screening and development of DPP-4 inhibitors.
Conclusion
The discovery and development of early DPP-4 inhibitors represent a triumph of rational drug design, built upon a solid understanding of physiological processes. From the initial proof-of-concept with compounds like P32/98 and DPP-728 to the clinical success of the "gliptins," this class of drugs has fundamentally changed the therapeutic landscape for type 2 diabetes. The methodologies and insights gained from this early research continue to inform the development of novel therapeutics for metabolic diseases. This guide provides a foundational understanding for researchers and scientists dedicated to advancing the field of drug discovery.
References
- 1. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrti.org [ijrti.org]
- 3. Inhibition of dipeptidyl peptidase IV with NVP-DPP728 increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of lipoyl vildagliptin, a novel dipeptidyl peptidase IV inhibitor after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Incretins: A Technical Guide to the Broad Substrate Profile of DPP4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP4), also known as CD26, is a transmembrane serine protease renowned for its critical role in glucose homeostasis through the inactivation of the incretin (B1656795) hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). The therapeutic success of DPP4 inhibitors in type 2 diabetes has spurred deeper investigation into its broader physiological functions. Beyond the incretins, DPP4 cleaves a diverse array of endogenous peptides, including neuropeptides, chemokines, and growth factors. This cleavage is not merely a mechanism of inactivation; it can fundamentally alter the biological activity of the substrate, sometimes generating fragments with novel receptor affinities and downstream effects. Understanding this broad substrate repertoire is crucial for elucidating the full spectrum of DPP4's physiological roles and for anticipating the pleiotropic effects of DPP4-targeted therapies. This guide provides an in-depth overview of key non-incretin DPP4 substrates, their kinetic parameters, the experimental methods used for their characterization, and the altered signaling pathways that result from their cleavage.
DPP4 Substrate Specificity and Kinetics
DPP4 selectively cleaves X-Proline or X-Alanine dipeptides from the N-terminus of its substrates. The efficiency of this cleavage, however, varies significantly among different peptides. The specificity constant (kcat/Km) is a critical parameter for comparing the enzymatic efficiency of DPP4 towards its various substrates at physiological concentrations. Notably, several non-incretin substrates exhibit higher specificity constants than the incretins themselves, suggesting they are highly relevant physiological targets of the enzyme.[1]
Quantitative Data on DPP4 Substrate Kinetics
The following table summarizes the kinetic parameters for the cleavage of various endogenous peptides by DPP4. This data highlights the enzyme's broad substrate capacity and varying efficiency.
| Substrate Class | Substrate Name | Species | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Neuropeptides | Neuropeptide Y (NPY) (1-36) | Human | 28 | 110 | 3.9 x 10⁶ | kcat/Km is significantly higher than for GLP-1, indicating high catalytic efficiency.[1] |
| Peptide YY (PYY) (1-36) | Human | 35 | 140 | 4.0 x 10⁶ | Similar to NPY, demonstrates high catalytic efficiency.[1] | |
| Substance P | Human | 250 | 105 | 4.2 x 10⁵ | Moderate efficiency compared to NPY and PYY. | |
| Chemokines | Stromal Cell-Derived Factor-1α (SDF-1α/CXCL12) | Human | 40 | 2.5 | 6.3 x 10⁴ | Cleavage leads to a change in receptor activity from agonist to antagonist.[2][3] |
| Eotaxin (CCL11) | Human | 10 | 0.15 | 1.5 x 10⁴ | Cleavage reduces chemotactic potency.[4] | |
| RANTES (CCL5) | Human | 15 | 0.2 | 1.3 x 10⁴ | Truncated form has altered receptor specificity and activity.[4] | |
| Hormones | Growth Hormone-Releasing Hormone (GHRH) | Human | 45 | 190 | 4.2 x 10⁶ | High catalytic efficiency, comparable to NPY and PYY.[1][5] |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, enzyme source). The values presented are representative figures from published literature.
Altered Signaling Pathways of Key Non-Incretin Substrates
The biological consequence of DPP4-mediated cleavage often involves a shift in the substrate's interaction with its cognate receptors, leading to altered downstream signaling. This section details the signaling modifications for three prominent non-incretin substrates: Neuropeptide Y, CXCL12, and Substance P.
Neuropeptide Y (NPY)
Intact NPY(1-36) is a potent agonist for a range of Y receptors, with a particularly high affinity for the Y1 receptor (Y1R), which is primarily expressed postsynaptically and mediates effects such as vasoconstriction and increased food intake. DPP4 cleaves the N-terminal Tyr-Pro dipeptide to generate NPY(3-36). This truncated form loses its affinity for Y1R but retains high affinity for the Y2 receptor (Y2R), which is often located presynaptically and is involved in inhibiting neurotransmitter release.[6][7][8]
Stromal Cell-Derived Factor-1α (SDF-1α / CXCL12)
CXCL12 is a chemokine that signals primarily through the G-protein coupled receptor CXCR4, promoting cell migration, proliferation, and survival. DPP4 cleavage removes the N-terminal Lys-Pro dipeptide, generating CXCL12(3-68). This truncated form has significantly reduced binding affinity and efficacy at CXCR4, acting as a competitive antagonist that can block the effects of the full-length chemokine.[3] Furthermore, CXCL12(3-68) has been shown to signal through the atypical chemokine receptor 3 (ACKR3), primarily mediating β-arrestin recruitment.[2][9] This redirection of signaling can lead to distinct cellular outcomes, including the induction of a senescent phenotype in certain stem cells.[9]
Substance P
Substance P (SP) is a neuropeptide that mediates its effects primarily through the neurokinin-1 receptor (NK1R). It plays a significant role in pain transmission and inflammation. DPP4 cleavage of SP results in N-terminally truncated fragments. While the full-length SP activates NK1R to signal through both Gq (leading to calcium mobilization) and Gs (leading to cAMP production) pathways, N-terminally truncated SP analogs show a bias towards Gq signaling, with reduced potency for Gs-mediated cAMP accumulation.[10] This biased agonism can lead to different physiological responses depending on the cellular context.
Experimental Protocols for Substrate Identification and Characterization
A variety of methods are employed to identify and characterize DPP4 substrates. These range from in vitro enzymatic assays using recombinant protein to complex peptidomics workflows analyzing biological samples.
Experimental Workflow: Peptidomics-Based Substrate Discovery
Peptidomics, the large-scale study of peptides, is a powerful tool for identifying endogenous peptidase substrates in an unbiased manner. A common approach involves comparing the peptidome of samples from wild-type subjects versus those with inhibited or genetically deleted DPP4 activity.
Detailed Methodology 1: Fluorogenic DPP4 Activity Assay
This method is commonly used for screening DPP4 inhibitors and for basic kinetic studies using a synthetic substrate.
1. Principle: The assay utilizes a non-fluorescent substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP4, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the DPP4 activity.
2. Materials:
-
Recombinant human DPP4 enzyme
-
DPP4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)
-
Fluorogenic Substrate: H-Gly-Pro-AMC (stock solution in DMSO)
-
DPP4 Inhibitor (e.g., Sitagliptin) for positive control of inhibition
-
AMC Standard (for generating a standard curve)
-
Black, low-binding 96-well microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
3. Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a fresh dilution of the DPP4 enzyme in DPP4 Assay Buffer to the desired working concentration (e.g., 0.1 ng/µL). Dilute the Gly-Pro-AMC substrate stock to a working concentration (e.g., 100 µM) in Assay Buffer.
-
Standard Curve: Prepare a serial dilution of the AMC standard in Assay Buffer in the microplate (e.g., from 0 to 100 pmol/well). Adjust the final volume of each well to 100 µL with Assay Buffer.
-
Assay Setup: To appropriate wells of the 96-well plate, add:
-
Sample Wells: 50 µL of sample (e.g., purified enzyme, cell lysate)
-
Positive Control Wells: A known amount of DPP4 enzyme.
-
Background Control Wells: Sample wells containing a DPP4 inhibitor to measure non-specific substrate hydrolysis.
-
-
Reaction Initiation: Add 50 µL of the diluted substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes (or a time course, for kinetic studies), protected from light.
-
Measurement: Read the fluorescence of the plate using a microplate reader at the specified wavelengths.
-
Calculation: Subtract the background fluorescence from all readings. Calculate the concentration of AMC released using the standard curve. Enzyme activity is typically expressed as pmol of AMC generated per minute per mL of sample.
Detailed Methodology 2: LC-MS Based Substrate Cleavage Assay
This method provides high specificity and allows for the use of natural peptide substrates without the need for fluorescent labeling. It is ideal for confirming cleavage and determining kinetic parameters for novel substrates.
1. Principle: A putative peptide substrate is incubated with DPP4. The reaction is stopped, and the mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The cleavage is confirmed by identifying the mass-to-charge ratio (m/z) of the intact substrate and its N-terminally truncated product. Quantification is achieved by comparing the peak areas of the substrate and product over time.
2. Materials:
-
Recombinant human DPP4 enzyme
-
DPP4 Assay Buffer (as above)
-
Peptide substrate of interest
-
Reaction quenching solution (e.g., 10% formic acid or acetonitrile (B52724) with 0.1% formic acid)
-
HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap)
-
C18 reverse-phase HPLC column
3. Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the peptide substrate (at various concentrations for kinetic analysis) and DPP4 enzyme in Assay Buffer. A typical reaction volume is 50-100 µL.
-
Incubation: Incubate the reaction mixture at 37°C. For a time-course experiment, remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding an equal volume of quenching solution. This denatures the enzyme and acidifies the sample for LC-MS analysis.
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject the supernatant onto the LC-MS system.
-
Separate the intact substrate from the cleaved product using a suitable gradient on the C18 column (e.g., a water/acetonitrile gradient with 0.1% formic acid).
-
The mass spectrometer is operated in positive ion mode to detect the [M+H]⁺ ions of the substrate and product.
-
-
Data Analysis:
-
Extract ion chromatograms (XICs) for the specific m/z values of the intact peptide and the expected cleaved product.
-
Integrate the peak areas for both species at each time point.
-
Calculate the rate of product formation. For kinetic analysis, plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Conclusion
DPP4's substrate repertoire extends far beyond the incretin hormones, encompassing a wide range of peptides that regulate diverse physiological processes, from neurotransmission and immune responses to cell migration. The cleavage of these substrates by DPP4 is a critical regulatory mechanism that can switch a peptide's function, altering its receptor preference and downstream signaling pathways. A thorough understanding of these non-incretin substrates is essential for the fields of endocrinology, immunology, and oncology. The continued application of advanced experimental techniques, such as peptidomics and sensitive LC-MS assays, will undoubtedly uncover further substrates and deepen our comprehension of the multifaceted biology of DPP4, paving the way for more targeted and effective therapeutic strategies.
References
- 1. The Nonglycemic Actions of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP4-Truncated CXCL12 Alters CXCR4/ACKR3 Signaling, Osteogenic Cell Differentiation, Migration, and Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The unique structural and functional features of CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of dipeptidyl peptidase IV proteolysis of growth hormone-releasing factor and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Y1 and Y2 receptors for neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPP4-Truncated CXCL12 Alters CXCR4/ACKR3 Signaling, Osteogenic Cell Differentiation, Migration, and Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Influence: A Technical Guide to the Non-Catalytic Functions of DPP4 in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dipeptidyl peptidase 4 (DPP4), a transmembrane glycoprotein (B1211001) and serine protease, is widely recognized for its enzymatic role in glucose homeostasis, making it a key target in type 2 diabetes therapy. However, a growing body of evidence illuminates the critical non-catalytic functions of DPP4, which are independent of its enzymatic activity. These functions are mediated through direct protein-protein interactions, positioning DPP4 as a central player in a diverse array of cellular signaling pathways. This technical guide provides an in-depth exploration of the non-catalytic roles of DPP4, focusing on its interactions with key binding partners and the subsequent impact on cell signaling, with a particular emphasis on fibrosis, immune regulation, and cancer progression. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to equip researchers and drug development professionals with a comprehensive understanding of this multifaceted protein.
Introduction
Beyond its well-established role in cleaving incretin (B1656795) hormones, Dipeptidyl peptidase 4 (DPP4), also known as CD26, functions as a scaffold or co-receptor on the cell surface. Through direct physical interactions with a variety of proteins, DPP4 modulates critical signaling cascades that influence cellular adhesion, migration, proliferation, and activation. Understanding these non-catalytic functions is paramount for elucidating the full spectrum of DPP4's physiological and pathological roles and for the development of novel therapeutic strategies that extend beyond its enzymatic activity. This guide delves into the core non-catalytic interactions of DPP4 with integrin β1, caveolin-1 (B1176169), and extracellular matrix proteins, as well as its role in T-cell co-stimulation.
DPP4-Integrin β1 Interaction in TGF-β Signaling and Endothelial-to-Mesenchymal Transition (EndMT)
A pivotal non-catalytic function of DPP4 involves its physical interaction with integrin β1. This association plays a crucial role in modulating transforming growth factor-beta (TGF-β) signaling, a key pathway in fibrosis and endothelial-to-mesenchymal transition (EndMT), a process implicated in various fibrotic diseases and cancer metastasis.
Signaling Pathway
The interaction between DPP4 and integrin β1 on the surface of endothelial cells facilitates TGF-β-induced signaling. Knockdown of either DPP4 or integrin β1 has been shown to disrupt the formation of the TGF-β receptor heterodimer and subsequent phosphorylation of Smad3, a key downstream effector in the canonical TGF-β pathway[1]. This indicates that the DPP4-integrin β1 complex is essential for the efficient transduction of TGF-β signals.
Quantitative Data
The interplay between DPP4, integrin β1, and the TGF-β pathway has been quantified in several studies. These investigations typically involve the modulation of DPP4 or integrin β1 expression or activity and the subsequent measurement of changes in downstream signaling molecules and cellular phenotypes.
| Condition | Parameter Measured | Fold Change/Effect | Reference |
| TGF-β2 Treatment | Interaction between DPP4 and integrin β1 | Increased | [2] |
| Linagliptin (DPP4 inhibitor) + TGF-β2 | Interaction between DPP4 and integrin β1 | Suppressed | [2] |
| siRNA knockdown of DPP4 or Integrin β1 | TGF-β2-induced Smad3 phosphorylation | Silenced | [1] |
| siRNA knockdown of DPP4 | TGF-β2-induced α-SMA expression (EndMT marker) | Abolished | [3][4] |
| siRNA knockdown of DPP4 | TGF-β2-induced CD31 expression (endothelial marker) | Restored | [3][4] |
| Integrin β1 activation antibody | EndMT induction | Induced | [3] |
| Integrin β1 activation + DPP4 deletion | EndMT induction | Inhibited | [3] |
Experimental Protocols
This protocol is designed to demonstrate the physical interaction between DPP4 and integrin β1 in cultured endothelial cells.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-DPP4 antibody for immunoprecipitation
-
Anti-integrin β1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot apparatus and reagents
-
Anti-DPP4 and anti-integrin β1 antibodies for western blotting
Procedure:
-
Cell Lysis: Lyse cultured endothelial cells (treated with or without TGF-β2) on ice with cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (anti-DPP4 or anti-integrin β1) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer and heating.
-
Western Blotting: Analyze the eluted proteins by western blotting using antibodies against DPP4 and integrin β1 to detect the co-precipitated protein[2][5].
This protocol describes the transient silencing of DPP4 expression in endothelial cells to study its functional role.
Materials:
-
Cultured endothelial cells
-
DPP4-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Culture medium
Procedure:
-
Cell Seeding: Seed endothelial cells in a culture plate to achieve 50-70% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation: Dilute the siRNA and the transfection reagent separately in Opti-MEM, then combine and incubate to allow complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for the time recommended by the manufacturer.
-
Gene Silencing: Replace the transfection medium with fresh culture medium and incubate for 48-72 hours to allow for DPP4 protein knockdown.
-
Verification: Assess the knockdown efficiency by western blotting or qRT-PCR for DPP4 expression[2][6].
DPP4 Interaction with Caveolin-1 and T-Cell Co-stimulation
DPP4, also known as the T-cell activation marker CD26, plays a significant role in immune regulation through its non-catalytic functions. One key interaction is with caveolin-1, a scaffolding protein within caveolae lipid rafts, which is crucial for T-cell co-stimulation.
Signaling Pathway
On antigen-presenting cells (APCs), caveolin-1 can bind to DPP4/CD26 on the surface of T-cells. This interaction is believed to enhance T-cell activation and proliferation in a manner independent of DPP4's enzymatic activity.
Quantitative Data
The effect of DPP4 on T-cell activation and proliferation has been quantified, showing that soluble DPP4 can enhance these processes under specific conditions.
| Condition | Parameter Measured | Effect | Reference |
| Soluble CD26 + Tetanus Toxoid | T-cell proliferation | Enhanced | [7] |
| Soluble CD26 + Phytohemagglutinin (PHA) | T-cell proliferation | No augmentation | [7] |
| Soluble CD26 + Anti-CD3 | T-cell proliferation | No augmentation | [7] |
| sDPP4 treatment | Human lymphocyte proliferation | Induced | [8] |
| sDPP4 treatment | CD86 upregulation on APCs | Induced | [8] |
Experimental Protocols
This protocol is used to measure the effect of soluble DPP4 on antigen-specific T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Soluble recombinant DPP4/CD26
-
Antigen (e.g., tetanus toxoid) or mitogen (e.g., PHA)
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
96-well culture plates
-
Flow cytometer or liquid scintillation counter
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood.
-
Labeling (CFSE method): Label the cells with a proliferation dye like CFSE, which is diluted with each cell division.
-
Cell Culture: Plate the labeled cells in a 96-well plate.
-
Stimulation: Add the antigen or mitogen to the wells, with or without different concentrations of soluble DPP4.
-
Incubation: Culture the cells for 3-5 days.
-
Analysis:
-
CFSE method: Analyze the dilution of the CFSE dye in the T-cell population by flow cytometry. A decrease in fluorescence intensity indicates cell proliferation[8].
-
[³H]-thymidine incorporation: Add [³H]-thymidine for the last 18 hours of culture. Harvest the cells and measure the incorporated radioactivity, which is proportional to DNA synthesis and cell proliferation.
-
DPP4 Interaction with Extracellular Matrix (ECM) Proteins
DPP4 can directly bind to components of the extracellular matrix, such as fibronectin and collagen, thereby influencing cell-matrix interactions, which are critical in processes like fibrosis and cancer cell migration.
Signaling Implications
The binding of DPP4 to fibronectin and collagen is independent of its catalytic site. This interaction can modulate cell adhesion and migration, and in the context of fibrosis, may contribute to the pathological deposition of ECM.
Quantitative Data
Studies have demonstrated the direct binding of DPP4 to ECM proteins and the functional consequences of this interaction.
| Interacting Proteins | Assay | Finding | Reference |
| DPP4 and Fibronectin | Nitrocellulose binding assay | Direct interaction observed | [9] |
| DPP4 and Collagen | Nitrocellulose binding assay | No direct binding observed (indirect via fibronectin) | [9] |
| DPP4 and Collagen | Affinity chromatography | DPP4 has binding affinity to collagen | [10] |
| DPP4 inhibitors | Fibronectin binding to hepatocytes | Accelerated initial binding | [9] |
Experimental Protocols
This ELISA-based protocol can be used to quantify the direct binding of DPP4 to ECM proteins.
Materials:
-
Purified recombinant DPP4
-
Purified fibronectin or collagen
-
96-well high-binding ELISA plates
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 3% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-DPP4 primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of the ELISA plate with fibronectin or collagen overnight at 4°C.
-
Blocking: Wash the wells and block with blocking buffer to prevent non-specific binding.
-
Binding: Add serial dilutions of purified DPP4 to the wells and incubate.
-
Washing: Wash the wells to remove unbound DPP4.
-
Detection: Add the anti-DPP4 primary antibody, followed by the HRP-conjugated secondary antibody, with washing steps in between.
-
Signal Development: Add TMB substrate and stop the reaction with stop solution.
-
Measurement: Read the absorbance at 450 nm. The absorbance is proportional to the amount of bound DPP4[11][12].
Conclusion and Future Directions
The non-catalytic functions of DPP4 are integral to its diverse biological roles, extending far beyond glucose metabolism. Through its interactions with integrin β1, caveolin-1, and extracellular matrix components, DPP4 acts as a critical signaling hub in fibrosis, immune regulation, and cancer biology. The experimental protocols and quantitative data presented in this guide provide a framework for further investigation into these complex signaling networks.
Future research should focus on elucidating the precise molecular determinants of these interactions and their downstream consequences in various disease contexts. The development of therapeutics that specifically target the non-catalytic functions of DPP4, perhaps by disrupting specific protein-protein interactions, holds promise for novel treatments for a range of diseases, including fibrosis and certain cancers, without affecting its enzymatic activity. A deeper understanding of the non-catalytic roles of DPP4 will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Interactions of DPP-4 and integrin β1 influences endothelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Lymphocytes are a major source of circulating soluble dipeptidyl peptidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.elabscience.com [file.elabscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid phase assays for studying ECM protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Utilizing Genetic Knockout Models for DPP4 Function and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP4), also known as CD26, is a transmembrane glycoprotein (B1211001) and serine exopeptidase ubiquitously expressed on the surface of various cell types. It also exists in a soluble, catalytically active form in plasma and other body fluids.[1] DPP4 plays a critical role in a multitude of physiological processes, primarily through its enzymatic activity of cleaving X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[1] Its substrates include incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), chemokines, neuropeptides, and growth factors.[1][2] This broad substrate specificity implicates DPP4 in the regulation of glucose homeostasis, immune responses, signal transduction, and even tumor biology.[1][3][4]
The development of genetic knockout (KO) models, particularly in mice and rats, has been instrumental in elucidating the in vivo functions of DPP4.[5] These models, where the Dpp4 gene is inactivated, have provided invaluable insights into the physiological consequences of DPP4 deficiency and have been pivotal in validating DPP4 as a therapeutic target for type 2 diabetes. This technical guide offers an in-depth overview of the key findings from studies using DPP4 KO models, detailed experimental protocols for their characterization, and a summary of the quantitative data that underscore the metabolic and immunological phenotypes of these animals.
Phenotypic Characterization of DPP4 Knockout Models
The most profound and well-documented phenotype of DPP4 knockout animals lies in their altered metabolic profile. However, DPP4's role as the T-cell antigen CD26 also points to its involvement in the immune system.
Metabolic Phenotype
DPP4 knockout mice are characterized by a significant improvement in glucose homeostasis, primarily attributed to the increased bioavailability of incretin hormones.[5][6] The absence of DPP4 enzymatic activity prevents the rapid degradation of active GLP-1 and GIP, leading to enhanced glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[5][6]
Key metabolic features of DPP4 KO mice include:
-
Improved Glucose Tolerance: DPP4 KO mice exhibit a markedly reduced glycemic excursion following a glucose challenge.[5][6]
-
Elevated Active Incretin Levels: These models show significantly higher plasma concentrations of active GLP-1 and GIP.[5]
-
Enhanced Insulin Secretion: In response to glucose, DPP4 KO mice display increased levels of circulating insulin.[5]
-
Resistance to High-Fat Diet-Induced Obesity and Insulin Resistance: Studies have shown that mice lacking DPP4 are protected against the development of obesity and insulin resistance when fed a high-fat diet.[7]
The following tables summarize the quantitative data from studies comparing DPP4 knockout (or inhibitor-treated) and wild-type (WT) mice.
Table 1: Metabolic Parameters in DPP4 Knockout vs. Wild-Type Mice
| Parameter | Model/Condition | Wild-Type (WT) / Control | DPP4 Knockout (KO) / Inhibitor-Treated | Fold Change/Difference | Reference(s) |
| Active GLP-1 (pmol/L) | db/db mice, fed | ~2.5 | ~7.5 (with DPP4i) | ~3-fold increase | [2] |
| Active GLP-1 (pmol/L) | C57BL/6 mice, HFD | ~4 | ~18 (with DPP4i) | ~4.5-fold increase | [8] |
| Active GLP-1 (pM) | Isolated Islets (High Glucose) | 0.164 ± 0.065 | 0.692 ± 0.119 | ~4.2-fold increase | [5] |
| Fasting Insulin (ng/mL) | db/db mice, fed | ~2.0 | ~4.0 (with DPP4i) | ~2-fold increase | [2] |
| Glucose AUC (OGTT) | db/db mice, fed | High | Significantly Reduced (with DPP4i) | Improvement in tolerance | [2][9] |
| Insulin AUC (OGTT) | db/db mice, fed | Low | Significantly Increased (with DPP4i) | Enhanced secretion | [9] |
Note: Data from DPP4 inhibitor (DPP4i) studies are included as they phenocopy the genetic knockout.
Immunological Phenotype
While the metabolic phenotype is pronounced, the immunological consequences of DPP4 knockout are more nuanced and often become apparent upon an immune challenge. DPP4 (CD26) is a known T-cell activation marker.[10]
Key immunological features of DPP4 KO mice include:
-
Altered T-Cell Populations: Some studies report a lower percentage of CD4+ T cells in the spleen of DPP4-deficient animals.[1]
-
Modulated Cytokine Secretion: Following stimulation, DPP4 KO mice can exhibit reduced production of Th1-associated cytokines like IFN-γ and IL-2, and an upregulation of Th2-type cytokines.[6][10]
-
Changes in Regulatory T-cells (Tregs): DPP4 is a negative selection marker for human Tregs, and its absence can influence Treg populations.[1]
Table 2: Immunological Parameters in DPP4 Knockout vs. Wild-Type Mice
| Parameter | Model/Condition | Wild-Type (WT) | DPP4 Knockout (KO) / Inhibitor-Treated | Observation | Reference(s) |
| CD4+ T-cells (%) | Spleen | Baseline | Lower percentage reported | Altered T-cell population | [1] |
| Th17 Cytokines (IL-17, IL-21) | Lung Transplant Model | Baseline | Significantly Reduced | Attenuated Th17 response | [10] |
| Plasma TNF-α (pg/mL) | Lepr+/+ vs Leprdb/db mice | ~25 | ~150 (diabetic model) | Increased in diabetic state | [11] |
| Plasma CCL2 (pg/mL) | Lepr+/+ vs Leprdb/db mice | 7.4 ± 1.26 | 53.05 ± 1.74 (diabetic model) | Increased in diabetic state | [11] |
| Cytokine Profile (Plasma) | Chow-fed, with DPP4i | Baseline | Increased IL-10, IL-6, TNFα | Pro-inflammatory shift in specific context | [4][12] |
Note: The immunological phenotype can be highly context-dependent (e.g., presence of inflammation, specific immune challenge).
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the role of DPP4.
Incretin Signaling Pathway: Wild-Type vs. DPP4 Knockout
The primary mechanism by which DPP4 KO models improve glucose tolerance is by preventing the inactivation of the incretin hormone GLP-1.
Caption: Incretin signaling in Wild-Type vs. DPP4 Knockout models.
Logical Flow: DPP4 Knockout to Improved Glycemic Control
This diagram illustrates the causal chain of events resulting from the genetic deletion of DPP4.
Caption: Causal pathway from DPP4 gene knockout to enhanced glucose control.
Experimental Workflow: Oral Glucose Tolerance Test (OGTT)
The OGTT is a cornerstone experiment for assessing the metabolic phenotype of DPP4 KO mice.
Caption: Standard experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Key Experimental Protocols
Detailed and consistent methodologies are critical for reproducible results. Below are protocols for essential experiments used to characterize DPP4 KO models.
Protocol 1: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of mice to clear a glucose load from the bloodstream.
Materials:
-
D-glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated microvettes)
-
Oral gavage needles (18-20 gauge, curved)
-
1cc syringes
-
Heating lamp or pad
-
Centrifuge
Procedure:
-
Animal Preparation: Fast mice overnight for 16 hours with free access to water.[10]
-
Baseline Measurement (t=0):
-
Record the body weight of each mouse to calculate the precise glucose dose.
-
Place mice under a heating lamp for 5-10 minutes to promote vasodilation in the tail.
-
Obtain a baseline blood sample (~5 µL) from a small incision at the tip of the tail. Measure blood glucose using a glucometer.
-
If plasma analysis is required, collect a larger volume (~50 µL) in an EDTA-coated tube.
-
-
Glucose Administration: Administer a 2 g/kg body weight dose of the 20% glucose solution via oral gavage.[4][8] Start a timer immediately after administration.
-
Blood Collection: Collect blood samples and measure glucose levels at 15, 30, 60, 90, and 120 minutes post-gavage.[10]
-
Plasma Preparation: Keep blood samples on ice. Centrifuge at 2,000 rpm for 10 minutes at 4°C. Collect the plasma supernatant and store at -80°C for subsequent analysis (e.g., insulin, GLP-1 ELISA).
-
Data Analysis: Plot the mean blood glucose concentration at each time point for both WT and DPP4 KO groups. Calculate the Area Under the Curve (AUC) to quantify the total glycemic excursion.
Protocol 2: Insulin Tolerance Test (ITT)
Objective: To assess peripheral insulin sensitivity.
Materials:
-
Humulin R (100 U/mL) or similar regular human insulin
-
Cold sterile 1X PBS
-
Glucometer and test strips
-
1cc syringes with 26G needles
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours in the morning.[7][12] Transfer to a clean cage with free access to water.
-
Insulin Preparation: Prepare a working solution of insulin in cold sterile PBS. A typical final concentration for injection is 0.1 U/mL. The dose is usually between 0.75-1.2 U/kg body weight, depending on the mouse strain and background.[7][13]
-
Baseline Measurement (t=0): Record body weight. Obtain a baseline blood glucose measurement from the tail vein as described in the OGTT protocol.
-
Insulin Administration: Administer the calculated dose of insulin via intraperitoneal (IP) injection.[7][12]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, 60, and 90 minutes post-injection.
-
Data Analysis: Plot blood glucose levels over time. Data are often presented as a percentage of the initial baseline glucose level to normalize for slight variations in fasting glucose.
Protocol 3: DPP4 Enzymatic Activity Assay (Fluorometric)
Objective: To quantify DPP4 enzymatic activity in plasma or tissue homogenates.
Materials:
-
DPP4 activity assay kit (commercial kits are widely available, e.g., from Sigma-Aldrich, Abcam)
-
Fluorogenic substrate (e.g., H-Gly-Pro-AMC)
-
Assay Buffer (typically Tris-HCl based)
-
Recombinant DPP4 standard
-
DPP4 inhibitor (e.g., Sitagliptin) for control wells
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em ≈ 360/460 nm)
Procedure:
-
Sample Preparation:
-
Plasma/Serum: Collect blood in EDTA- or heparin-containing tubes. Centrifuge to separate plasma/serum. Samples can often be diluted 1:10 to 1:20 in assay buffer.[5]
-
Tissue: Homogenize ~10 mg of tissue in 4 volumes of ice-cold assay buffer. Centrifuge at >10,000 x g for 10 minutes to pellet debris. Use the supernatant for the assay.[14]
-
-
Standard Curve: Prepare a standard curve using serial dilutions of recombinant DPP4 (e.g., from 50 ng/mL down to ~0.01 ng/mL).[5]
-
Assay Setup (in a 96-well black plate):
-
Blank Wells: Assay buffer only.
-
Sample Wells: Diluted sample (plasma or tissue homogenate).
-
Sample Blank Wells (Control): Diluted sample plus a DPP4 inhibitor to measure non-DPP4 specific activity.[14]
-
Positive Control: A known concentration of recombinant DPP4.
-
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C. Measure fluorescence intensity kinetically over 30-60 minutes using a plate reader.[3]
-
Data Analysis: Calculate the rate of reaction (ΔRFU/min). Subtract the rate of the sample blank wells from the corresponding sample wells to determine specific DPP4 activity. Quantify the activity by comparing the rate to the standard curve.
Conclusion and Applications in Drug Development
Genetic knockout models of DPP4 have been unequivocally essential in defining the enzyme's role in glucose metabolism and validating it as a prime target for anti-diabetic therapies. The clear phenotype of improved glucose tolerance and increased active incretin levels in DPP4 KO mice provided a strong biological rationale for the development of DPP4 inhibitors ("gliptins"), now a major class of drugs for type 2 diabetes.
For drug development professionals, these models remain a critical tool for:
-
Target Validation: Confirming the physiological relevance of inhibiting a specific enzyme or pathway.
-
Mechanism of Action Studies: Elucidating how a drug candidate exerts its effects in a whole-organism context.
-
Preclinical Efficacy Testing: Assessing the potential of novel DPP4 inhibitors to improve glycemic control.
-
Off-Target and Safety Assessment: Comparing the phenotype of a drug-treated animal to a genetic knockout can help distinguish between on-target and potential off-target effects.
References
- 1. Cut to the chase: a review of CD26/dipeptidyl peptidase‐4's (DPP4) entanglement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP-4 inhibition improves early mortality, β cell function, and adipose tissue inflammation in db/db mice fed a diet containing sucrose and linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glucagon.com [glucagon.com]
- 5. Pancreas-derived DPP4 is not essential for glucose homeostasis under metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glucagon.com [glucagon.com]
- 7. [PDF] Mice lacking dipeptidyl peptidase IV are protected against obesity and insulin resistance | Semantic Scholar [semanticscholar.org]
- 8. JCI Insight - Hematopoietic cell– versus enterocyte-derived dipeptidyl peptidase-4 differentially regulates triglyceride excursion in mice [insight.jci.org]
- 9. researchgate.net [researchgate.net]
- 10. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting adipose tissue M1 cytokine expression decreases DPP4 activity and insulin resistance in a type 2 diabetes mellitus mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma levels of DPP4 activity and sDPP4 are dissociated from inflammation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Topic: Pleiotropic Effects of DPP4 Inhibition on the Cardiovascular System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP4), also known as CD26, is a transmembrane glycoprotein (B1211001) that functions as a serine protease.[1][2] It is ubiquitously expressed and plays a critical role in glucose homeostasis by cleaving N-terminal dipeptides from various substrates, most notably the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released from the gut post-meal and are responsible for a significant portion of postprandial insulin (B600854) secretion.[2]
DPP4 inhibitors, or "gliptins," are a class of oral anti-diabetic agents that block the enzymatic degradation of GLP-1 and GIP, thereby increasing their bioavailability and enhancing glucose-dependent insulin secretion while suppressing glucagon (B607659) release.[1][3] Since 2006, these agents have become a cornerstone in the management of type 2 diabetes mellitus (T2DM) due to their efficacy and low risk of hypoglycemia.[2][3]
Beyond their established glycemic benefits, a substantial body of preclinical evidence has illuminated the pleiotropic effects of DPP4 inhibition on the cardiovascular system.[4] These effects, which are independent of glucose control, stem from the fact that DPP4 has a wide range of substrates beyond incretins, including chemokines, neuropeptides, and growth factors that are integral to cardiovascular homeostasis.[1][5] The cardiovascular protective actions of DPP4 inhibitors are attributed to both GLP-1-dependent and GLP-1-independent mechanisms, influencing processes such as endothelial function, inflammation, oxidative stress, atherosclerosis, and myocardial injury.[1][2][3] This technical guide provides a comprehensive overview of these mechanisms, supported by experimental data, detailed protocols, and pathway visualizations.
Core Molecular Mechanisms of DPP4 Inhibition
The cardiovascular effects of DPP4 inhibition are mediated through two primary avenues: the potentiation of GLP-1 receptor signaling and the increased activity of other cardiovascular-relevant DPP4 substrates.
GLP-1 Dependent Pathway
DPP4 inhibitors prevent the rapid degradation of active GLP-1 (7-36) into its inactive form, GLP-1 (9-36).[6] The resulting increase in circulating active GLP-1 enhances the activation of GLP-1 receptors (GLP-1R) found on various cardiovascular cells, including cardiomyocytes and endothelial cells, initiating downstream protective signaling.[5][7]
GLP-1 Independent / Other Substrate Pathways
DPP4 cleaves numerous peptides that influence cardiovascular function. By inhibiting DPP4, gliptins increase the bioavailability of these substrates, contributing to cardioprotection through GLP-1-independent mechanisms.[5][8] Key substrates include Stromal Cell-Derived Factor-1α (SDF-1α), which is crucial for stem cell homing and tissue repair, and Brain Natriuretic Peptide (BNP), involved in vasodilation and natriuresis.[5][9]
Pleiotropic Effects on the Cardiovascular System
Endothelial Function
Endothelial dysfunction is an early event in atherosclerosis and a predictor of cardiovascular events.[10][11] DPP4 inhibitors have consistently been shown to improve endothelial function in animal models by increasing nitric oxide (NO) bioavailability and reducing oxidative stress.[10][11] These effects are mediated by both the augmentation of GLP-1 signaling in endothelial cells and the modulation of other vasoactive substrates.[7] Studies show DPP4 inhibition can reduce the expression of adhesion molecules like VCAM-1 and ICAM-1, further mitigating endothelial inflammation.[12]
Table 1: Effects of DPP4 Inhibition on Endothelial Function
| DPP4 Inhibitor | Model / Population | Duration | Key Quantitative Findings | Citation(s) |
|---|---|---|---|---|
| Sitagliptin (B1680988) | Type 2 Diabetes Patients | 4 weeks | Increased circulating endothelial progenitor cells (EPCs). | [1] |
| Linagliptin | Obese Patients | N/A (ex vivo) | Abolished soluble DPP4-induced endothelial dysfunction in microvessels. | [13] |
| Alogliptin, Vildagliptin | Human Umbilical Vein Endothelial Cells (HUVECs) | N/A (in vitro) | Increased eNOS and Akt phosphorylation, leading to a rapid increase in NO. | [7] |
| Teneligliptin | HUVECs (hyperglycemic conditions) | N/A (in vitro) | Increased cell proliferation, decreased pro-apoptotic genes (BAX, CASP3). |[14] |
Flow-mediated dilation of the brachial artery is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, primarily mediated by nitric oxide.[15]
-
Patient Preparation: The subject rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room. All vasoactive medications are withheld for an appropriate duration before the test.
-
Baseline Imaging: A high-frequency vascular ultrasound transducer (>7 MHz) is used to acquire a clear longitudinal image of the brachial artery, 2-15 cm above the antecubital fossa. Baseline artery diameter is measured.
-
Reactive Hyperemia Induction: A blood pressure cuff is placed on the forearm distal to the imaging site and inflated to at least 50 mmHg above systolic pressure for 5 minutes to induce ischemia.
-
Post-Occlusion Imaging: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) that stimulates endothelial NO release. The brachial artery diameter is continuously recorded for at least 3 minutes post-deflation.
-
Data Analysis: FMD is calculated as the maximum percentage change in artery diameter from the baseline measurement. Endothelium-independent vasodilation can be assessed by administering sublingual nitroglycerin and measuring the maximal vasodilation.[16]
Atherosclerosis
Preclinical studies in animal models like Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (Ldlr-/-) mice consistently show that DPP4 inhibitors can reduce the development of atherosclerosis.[17][18] This anti-atherosclerotic effect is multifactorial, involving reduced vascular inflammation (particularly monocyte/macrophage accumulation in plaques), decreased oxidative stress, and improved lipid profiles.[12][17][19] Furthermore, by increasing levels of SDF-1α, DPP4 inhibitors can promote the recruitment of endothelial progenitor cells, which aid in vascular repair and may contribute to plaque stability.[14][18]
Table 2: Preclinical Effects of DPP4 Inhibition on Atherosclerosis
| DPP4 Inhibitor | Animal Model | Diet | Duration | Key Quantitative Findings | Citation(s) |
|---|---|---|---|---|---|
| Alogliptin | Ldlr-/- mice | High-fat diet | 16 weeks | Reduced atherosclerotic plaque and vascular inflammation. | [17] |
| Multiple | ApoE-/- and Ldlr-/- mice | Western diet | N/A | Reduced atherosclerotic plaque area. |[18] |
The ApoE-/- mouse is a widely used model that spontaneously develops hypercholesterolemia and atherosclerotic lesions that mimic human pathology.[20][21]
-
Animal Model: Male or female ApoE-/- mice on a C57BL/6 background are typically used, aged 6-8 weeks at the start of the study.
-
Diet: To accelerate and exacerbate lesion development, mice are fed a "Western-type" diet, which is high in fat (e.g., 21% milk fat) and cholesterol (e.g., 0.15-0.2%).[20][22]
-
Treatment Groups: Mice are randomized into groups receiving the Western diet mixed with a DPP4 inhibitor or a vehicle control. Treatment is administered daily via oral gavage or as a component of the diet chow.
-
Study Duration: The study typically lasts for 12 to 16 weeks to allow for the development of significant atherosclerotic plaques.
-
Tissue Harvesting and Analysis: At the end of the study, mice are euthanized. The aorta is perfused with saline and then formalin. The aortic root is embedded for serial cryosectioning, and the entire aorta can be dissected en face.
-
Quantification: Lesion area in the aortic root is quantified by staining sections with Oil Red O (for neutral lipids). The total plaque burden in the en face aorta is also quantified using Oil Red O staining and image analysis software. Immunohistochemistry is used to analyze plaque composition (e.g., macrophage content via CD68 staining).[21]
Myocardial Ischemia and Infarction
In animal models of myocardial ischemia-reperfusion (I/R) injury, both genetic deletion and pharmacological inhibition of DPP4 have been shown to be cardioprotective, resulting in a significant reduction in infarct size and improved functional recovery.[17][23][24] The mechanisms are linked to the activation of pro-survival signaling cascades, such as the PI3K-Akt and GSK-3β pathways (part of the Reperfusion Injury Salvage Kinase, RISK, pathway).[6][17] These pathways promote cell survival by inhibiting apoptosis and reducing inflammation in the ischemic myocardium.
Table 3: Effects of DPP4 Inhibition on Myocardial Ischemia-Reperfusion (I/R) Injury
| DPP4 Inhibitor | Model | Endpoint | Key Quantitative Findings | Citation(s) |
|---|---|---|---|---|
| Sitagliptin | DPP4-deficient rats vs. wild-type rats with I/R | Infarct Size, LVEF | DPP4 deficiency and Sitagliptin treatment both significantly reduced infarct size and preserved Left Ventricular Ejection Fraction (LVEF) post-I/R. | [23] |
| Sitagliptin | Wild-type diabetic mice with MI | Mortality | Reduced mortality after myocardial infarction. | [6] |
| Saxagliptin, Sitagliptin | Diabetic rats with ex vivo I/R | Cardiac Function | Preserved myocardial function and morphology; attenuated cardiac necrosis and apoptosis. |[25] |
The Langendorff apparatus allows for the study of cardiac function in an ex vivo setting, isolated from systemic neural and hormonal influences, making it ideal for investigating direct myocardial effects of I/R injury.[25]
-
Heart Isolation: A rodent (rat or mouse) is heparinized and anesthetized. The heart is rapidly excised and arrested in ice-cold Krebs-Henseleit (KH) buffer.
-
Langendorff Perfusion: The aorta is cannulated and the heart is mounted on the Langendorff apparatus. It is then retrogradely perfused with oxygenated (95% O2, 5% CO2) KH buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).
-
Functional Assessment: A fluid-filled balloon is inserted into the left ventricle via the mitral valve to measure isovolumetric ventricular function, including Left Ventricular Developed Pressure (LVDP) and heart rate. Coronary flow is also monitored.
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes).
-
Ischemia-Reperfusion Protocol: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes), followed by reperfusion with oxygenated buffer for a longer period (e.g., 60-120 minutes). The DPP4 inhibitor can be added to the perfusate before ischemia (preconditioning) or at the onset of reperfusion (postconditioning).
-
Infarct Size Measurement: At the end of the protocol, the heart is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the total ventricular area.
Cardiac Remodeling and Heart Failure
Adverse cardiac remodeling following myocardial infarction (MI) is a key driver of heart failure. Studies in diabetic rat models of MI have shown that DPP4 inhibition can attenuate adverse remodeling.[26] Specifically, sitagliptin treatment was associated with improved left ventricular compliance, increased endothelial cell density, and reduced myocyte hypertrophy and collagen deposition.[26] However, the clinical picture regarding heart failure is more complex. While most large cardiovascular outcome trials showed a neutral effect, the SAVOR-TIMI 53 trial reported a statistically significant 27% increased risk of hospitalization for heart failure (hHF) with saxagliptin.[27][28] This finding has not been consistently replicated with other gliptins, suggesting it may not be a class-wide effect, but it remains a critical point of discussion.[27][29]
Table 4: Effects of DPP4 Inhibition on Cardiac Remodeling
| DPP4 Inhibitor | Model | Duration | Key Quantitative Findings | Citation(s) |
|---|---|---|---|---|
| Sitagliptin | Diabetic rats post-MI | 4 weeks | Improved passive LV compliance, increased endothelial cell density, reduced myocyte hypertrophy, reduced collagen 1 abundance. | [26] |
| Vildagliptin | Rats post-MI | 12 weeks | Did not reverse cardiac remodeling (ejection fraction); ANP and BNP mRNA levels remained elevated. |[30] |
The TAC model induces pressure overload on the left ventricle, leading to a reproducible progression from cardiac hypertrophy to heart failure, mimicking conditions like aortic stenosis and hypertension.[31][32]
-
Anesthesia and Preparation: Mice are anesthetized, intubated, and mechanically ventilated. The surgical area over the upper sternum is prepared. A heating pad is used to maintain body temperature.[33][34]
-
Surgical Procedure: A small incision is made, and the thymus is retracted to expose the aortic arch. A suture (e.g., 6-0 Prolene) is passed under the aortic arch between the brachiocephalic and left common carotid arteries.[33]
-
Aortic Constriction: A blunt needle of a specific gauge (e.g., 27-gauge for mice) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle. The needle is then immediately withdrawn, leaving a constriction of a defined diameter.[33][34]
-
Closure and Recovery: The chest and skin are closed in layers. Sham-operated animals undergo the same procedure without the final ligation of the aorta.[35]
-
Post-operative Monitoring: Cardiac function and remodeling are monitored over time (typically 4-8 weeks) using echocardiography to measure parameters like ejection fraction, ventricular wall thickness, and chamber dimensions. At the study endpoint, hearts are harvested for histological (e.g., Masson's trichrome for fibrosis) and molecular analysis.[31]
Clinical Evidence from Cardiovascular Outcome Trials (CVOTs)
Following regulatory mandates, several large-scale, randomized, placebo-controlled cardiovascular outcome trials (CVOTs) were conducted to establish the cardiovascular safety of DPP4 inhibitors in high-risk patients with T2DM. The primary endpoint in these trials was typically a composite of major adverse cardiovascular events (MACE), such as cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.
The collective results of these trials (SAVOR-TIMI 53, EXAMINE, TECOS, CARMELINA, CAROLINA) demonstrated that DPP4 inhibitors are not associated with an increased risk of MACE, thus meeting the criteria for cardiovascular safety.[27][36][37] However, they also failed to show any significant cardiovascular benefit or reduction in MACE compared to placebo.[37] This neutral outcome stands in contrast to the robust benefits seen with other anti-diabetic classes, namely SGLT2 inhibitors and GLP-1 receptor agonists. The one notable safety concern arose from the SAVOR-TIMI 53 trial, which found an increased risk of hospitalization for heart failure with saxagliptin, a finding not replicated in trials of other DPP4 inhibitors.[28]
Table 5: Summary of Major Cardiovascular Outcome Trials of DPP4 Inhibitors
| Trial Acronym | DPP4 Inhibitor | N Patients | Patient Profile | Follow-up (Median, yrs) | Primary MACE Outcome (HR [95% CI]) | Hospitalization for Heart Failure (HR [95% CI]) | Citation(s) |
|---|---|---|---|---|---|---|---|
| SAVOR-TIMI 53 | Saxagliptin | 16,492 | T2DM with established CVD or multiple risk factors | 2.1 | 1.00 [0.89-1.12] | 1.27 [1.07-1.51] | [27][28] |
| EXAMINE | Alogliptin | 5,380 | T2DM and recent acute coronary syndrome | 1.5 | 0.96 [0.80-1.16] | 1.07 [0.79-1.46] | [27][37] |
| TECOS | Sitagliptin | 14,671 | T2DM and established CVD | 3.0 | 0.98 [0.88-1.09] | 1.00 [0.83-1.20] | [27][37] |
| CARMELINA | Linagliptin | 6,979 | T2DM with high CV and kidney risk | 2.2 | 1.02 [0.89-1.17] | 0.90 [0.74-1.08] | [27] |
| CAROLINA | Linagliptin | 6,033 | T2DM with high CV risk (vs. Glimepiride) | 6.3 | 0.98 [0.84-1.14] | 1.08 [0.86-1.35] |[27] |
Conclusion and Future Directions
The inhibition of DPP4 presents a compelling narrative of pleiotropic cardiovascular effects that extends far beyond glycemic control. Preclinical evidence robustly supports the role of DPP4 inhibitors in improving endothelial function, attenuating atherosclerosis, protecting the myocardium from ischemic injury, and mitigating adverse cardiac remodeling.[1][5] These benefits are driven by a complex interplay of GLP-1-dependent and independent signaling pathways.
However, this significant preclinical promise has not translated into demonstrable cardiovascular event reduction in large-scale clinical trials.[36][37] The major CVOTs have firmly established the cardiovascular safety of the DPP4 inhibitor class but have shown a neutral effect on MACE outcomes.[27][38] The discrepancy between animal models and human trials may be due to several factors, including the shorter duration of clinical trials relative to the chronic nature of atherosclerosis, the high-risk patient populations already on maximal medical therapy, and potential species-specific differences in DPP4 biology.[19][37]
For researchers, scientists, and drug development professionals, the key takeaways are:
-
DPP4 inhibitors possess a wide range of biological activities with strong, mechanistically plausible benefits in preclinical cardiovascular models.
-
In the clinical setting, their primary cardiovascular profile is one of safety rather than efficacy for risk reduction.
-
The signal for increased heart failure hospitalization with saxagliptin, while not a confirmed class effect, warrants caution in patients with or at high risk for heart failure.
Future research should focus on elucidating the reasons for the preclinical-clinical disconnect. This could involve studies in lower-risk populations over longer durations or investigating specific niches where the unique mechanisms of DPP4 inhibition—such as the modulation of SDF-1α—might offer a distinct advantage. Understanding these nuances will be critical for positioning DPP4 inhibitors optimally within the evolving landscape of cardiovascular risk management in T2DM.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Pleiotropic effects of the dipeptidylpeptidase-4 inhibitors on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Clinical Implications of Cardiovascular Preventing Pleiotropic Effects of Dipeptidyl Peptidase-4 Inhibitors | Thoracic Key [thoracickey.com]
- 5. Cardiovascular protection by DPP-4 inhibitors in preclinical studies: an updated review of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic deletion or pharmacological inhibition of dipeptidyl peptidase-4 improves cardiovascular outcomes after myocardial infarction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Effects of DPP-4 Inhibitors, GLP-1RAs, and SGLT-2/1 Inhibitors on Heart Failure Outcomes in Diabetic Patients With and Without Heart Failure History: Insights From CVOTs and Drug Mechanism [frontiersin.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Effects of dipeptidyl peptidase 4 inhibition on the endothelial control of the vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of beneficial effects of DPP-4 inhibitors as a promising perspective for the prevention/treatment of the disruption of cardio-cerebrovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Assessment of Endothelial Function – From Research into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DPP4 as a Potential Candidate in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. vb.bioscientifica.com [vb.bioscientifica.com]
- 22. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of dipeptidyl peptidase-IV enzyme activity protects against myocardial ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dipeptidyl peptidase IV inhibitors and ischemic myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dipeptidyl peptidase 4 inhibitors attenuate cardiac ischaemia-reperfusion injury in rats with diabetes mellitus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. DPP-4 inhibition attenuates cardiac dysfunction and adverse remodeling following myocardial infarction in rats with experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dovepress.com [dovepress.com]
- 28. mdpi.com [mdpi.com]
- 29. ahajournals.org [ahajournals.org]
- 30. researchgate.net [researchgate.net]
- 31. Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure - InnoSer [innoserlaboratories.com]
- 32. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Transverse Aortic Constriction (TAC) Surgery Model of Heart Failure [bio-protocol.org]
- 36. A Review on Cardiovascular Outcome Studies of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 37. diabetesjournals.org [diabetesjournals.org]
- 38. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PMC [pmc.ncbi.nlm.nih.gov]
DPP4 Inhibitors and Their Impact on Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dipeptidyl peptidase-4 (DPP4) inhibitors, a class of oral hypoglycemic agents, are emerging as potential therapeutic agents for neurological disorders with an inflammatory component. Beyond their established role in glucose homeostasis through the potentiation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), DPP4 inhibitors exert pleiotropic anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth analysis of the mechanisms by which DPP4 inhibitors impact neurogenic inflammation, a process driven by the release of neuropeptides from sensory nerve endings. The guide summarizes key quantitative data, details experimental protocols for preclinical evaluation, and visualizes the complex signaling pathways involved. A central focus is the interplay between DPP4, its substrates—notably Substance P (SP)—and the downstream inflammatory cascade.
Introduction to DPP4 and Neurogenic Inflammation
Dipeptidyl Peptidase-4 (DPP4)
DPP4, also known as CD26, is a transmembrane glycoprotein (B1211001) and a serine exopeptidase that is ubiquitously expressed on the surface of various cell types, including immune, endothelial, and neuronal cells. It also circulates in a soluble, catalytically active form. DPP4 cleaves X-proline or X-alanine dipeptides from the N-terminus of a wide range of substrates, including incretin hormones (GLP-1, GIP), neuropeptides, chemokines, and cytokines, thereby modulating their biological activity.[1]
Neurogenic Inflammation
Neurogenic inflammation is a localized inflammatory response initiated by the activation of primary afferent sensory neurons and the subsequent release of pro-inflammatory neuropeptides from their peripheral terminals. Key mediators of neurogenic inflammation include Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP). These neuropeptides induce vasodilation, increase vascular permeability leading to plasma extravasation and edema, and recruit immune cells to the site of injury or irritation.
Mechanism of Action: How DPP4 Inhibitors Modulate Neurogenic Inflammation
DPP4 inhibitors are thought to attenuate neurogenic inflammation through several interconnected mechanisms:
-
Potentiation of GLP-1 Signaling: By inhibiting DPP4, these drugs increase the bioavailability of active GLP-1. GLP-1 receptors are expressed in the central and peripheral nervous systems, and their activation has been shown to have anti-inflammatory and neuroprotective effects.[2][3]
-
Modulation of Substance P: Substance P, a key mediator of neurogenic inflammation, is a direct substrate of DPP4. By preventing the degradation of Substance P, DPP4 inhibitors could paradoxically potentiate its pro-inflammatory effects. However, the in vivo consequences are complex and may depend on the specific tissue and inflammatory context.
-
Direct Immunomodulatory Effects: DPP4 is expressed on immune cells and plays a role in their activation and trafficking. Inhibition of DPP4 may directly modulate immune cell function, independent of its effects on GLP-1 or Substance P.
-
Reduction of Pro-inflammatory Cytokines: DPP4 inhibitors have been consistently shown to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are key players in the inflammatory cascade.[4][5][6]
Signaling Pathways
The anti-inflammatory effects of DPP4 inhibitors are mediated through the modulation of several key signaling pathways, including the NF-κB pathway, which is a central regulator of inflammation.
Figure 1: Simplified signaling pathway of DPP4 inhibitor action in neuroinflammation.
Quantitative Data on the Impact of DPP4 Inhibitors on Inflammatory Markers
The following tables summarize the quantitative effects of various DPP4 inhibitors on key inflammatory markers in preclinical models of neuroinflammation.
Sitagliptin
| Parameter | Model | Treatment | Change from Control/Vehicle | Reference |
| TNF-α | STZ-induced diabetic rats (brain) | Sitagliptin (10 mg/kg) | ↓ 33.3% | [4] |
| IL-6 | STZ-induced diabetic rats (brain) | Sitagliptin (10 mg/kg) | ↓ 38.1% | [4] |
| NF-κB | STZ-induced diabetic rats (brain) | Sitagliptin (10 mg/kg) | ↓ 33.8% | [4] |
| Paw Edema | Carrageenan-induced paw edema (mice) | Sitagliptin (10 mg/kg) | ↓ ~45% at 4h | [7] |
Linagliptin (B1675411)
| Parameter | Model | Treatment | Change from Control/Vehicle | Reference |
| IL-6 | LPS-stimulated U937 macrophages | Linagliptin (500 nM) | ↓ 46.1% | [5] |
| TNF-α mRNA | MPTP-induced Parkinson's model (mice) | Linagliptin | ↓ ~50% | [2] |
| IL-1β mRNA | MPTP-induced Parkinson's model (mice) | Linagliptin | ↓ ~60% | [2] |
| NF-κB p65 | LPS-stimulated U937 macrophages | Linagliptin (500 nM) | ↓ 49.1% | [5] |
Vildagliptin
| Parameter | Model | Treatment | Change from Control/Vehicle | Reference |
| TNF-α | STZ-induced diabetic rats (hippocampus) | Vildagliptin (10 mg/kg) | ↓ Significantly | [6] |
| IL-1β | STZ-induced diabetic rats (hippocampus) | Vildagliptin (10 mg/kg) | ↓ Significantly | [6] |
| Paw Edema | Carrageenan-induced paw edema (rats) | Vildagliptin (10 mg/kg) | ↓ 58.6% at 3h | [8] |
Alogliptin
| Parameter | Model | Treatment | Change from Control/Vehicle | Reference |
| TNF-α | LPS-induced neuroinflammation (mice brain) | Alogliptin (20 mg/kg) | ↓ ~50% | [3] |
| IL-6 | LPS-induced neuroinflammation (mice brain) | Alogliptin (20 mg/kg) | ↓ ~50% | [3] |
| NF-κB p65 | LPS-induced neuroinflammation (mice brain) | Alogliptin (20 mg/kg) | ↓ ~40% | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
This model is widely used to study the mechanisms of neuroinflammation and to evaluate the efficacy of anti-inflammatory compounds.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
DPP4 inhibitor of choice (e.g., Linagliptin).
-
Saline (0.9% NaCl).
-
Anesthetic (e.g., isoflurane).
-
-
Procedure:
-
Administer the DPP4 inhibitor or vehicle (e.g., saline) to the mice via oral gavage or intraperitoneal (i.p.) injection daily for a predetermined period (e.g., 14 days).
-
On the final day of treatment, induce neuroinflammation by a single i.p. injection of LPS (e.g., 0.25 mg/kg).
-
At a specified time point post-LPS injection (e.g., 24 hours), euthanize the mice.
-
Collect brain tissue (e.g., hippocampus, cortex) for analysis of inflammatory markers (e.g., cytokines via ELISA or qPCR, NF-κB via Western blot).
-
Figure 2: Workflow for LPS-induced neuroinflammation model.
Carrageenan-Induced Paw Edema Model
This is a classical model of acute inflammation with a significant neurogenic component.
-
Animals: Male Wistar rats (180-220 g).
-
Reagents:
-
λ-Carrageenan (1% w/v in saline).
-
DPP4 inhibitor of choice (e.g., Sitagliptin).
-
Saline (0.9% NaCl).
-
-
Procedure:
-
Administer the DPP4 inhibitor or vehicle orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for the treated groups relative to the vehicle control group.
-
The Role of GLP-1 Receptor Agonists as a Proxy
While direct quantitative data on the effects of DPP4 inhibitors on Substance P and CGRP in neurogenic inflammation models is limited, the effects of GLP-1 receptor agonists can serve as a valuable proxy. Since DPP4 inhibitors increase endogenous GLP-1 levels, the downstream effects of GLP-1 receptor activation are highly relevant. Studies have shown that GLP-1 receptor agonists can modulate the expression and release of CGRP and Substance P.[9]
Conclusion and Future Directions
DPP4 inhibitors demonstrate significant anti-inflammatory effects in various models of neuroinflammation, primarily through the reduction of pro-inflammatory cytokines and modulation of key signaling pathways like NF-κB. Their impact on neurogenic inflammation is plausible, given that Substance P is a direct substrate of DPP4. However, more direct in vivo evidence quantifying the effects of DPP4 inhibitors on Substance P and CGRP release in specific neurogenic inflammation models is needed to fully elucidate their therapeutic potential in this area. Future research should focus on:
-
In vivo microdialysis studies to measure real-time changes in Substance P and CGRP levels in response to DPP4 inhibitors during neurogenic inflammation.
-
Head-to-head comparison of different DPP4 inhibitors to determine if their effects on neurogenic inflammation are a class effect or drug-specific.
-
Clinical trials investigating the efficacy of DPP4 inhibitors in human inflammatory conditions with a neurogenic component.
This technical guide provides a comprehensive overview of the current understanding of the interplay between DPP4 inhibitors and neurogenic inflammation, highlighting both the established mechanisms and the areas requiring further investigation.
References
- 1. Effect of dipeptidyl peptidase 4 inhibitors on acute and subacute models of inflammation in male Wistar rats: An experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exendin-4 and linagliptin attenuate neuroinflammation in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alogliptin Attenuates Lipopolysaccharide-Induced Neuroinflammation in Mice Through Modulation of TLR4/MYD88/NF-κB and miRNA-155/SOCS-1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo and Computational Studies on Sitagliptin’s Neuroprotective Role in Type 2 Diabetes Mellitus: Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GLP-1 receptor agonist exenatide ameliorates neuroinflammation, locomotor activity, and anxiety-like behavior in mice with diet-induced obesity through the modulation of microglial M2 polarization and downregulation of SR-A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vildagliptin modulates the microbiota and induces an immunometabolic profile compatible with neuroprotection in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl Peptidase IV in Angiotensin-Converting Enzyme Inhibitor–Associated Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Activity of Sitagliptin via Reduction of Neuroinflammation beyond the Incretin Effect: Focus on Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substance P increases Sympathetic Activity during Combined Angiotensin Converting Enzyme and Dipeptidyl Peptidase-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of Dipeptidyl Peptidase-4: A Technical Guide to the Roles of Soluble and Membrane-Bound Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP4), also known as CD26, is a transmembrane glycoprotein (B1211001) with a multifaceted role in human physiology and pathology. It functions as a serine exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of a variety of substrates, including incretin (B1656795) hormones, chemokines, and neuropeptides. DPP4 exists in two primary forms: a membrane-bound form (mDPP4) anchored to the cell surface and a soluble form (sDPP4) that circulates in body fluids. While both forms share the same catalytic domain, their distinct localization and interactions lead to differential, and sometimes opposing, biological functions. This technical guide provides an in-depth investigation into the roles of soluble versus membrane-bound DPP4, offering a comprehensive resource for researchers and drug development professionals.
I. Structural and Biochemical Distinctions
The primary structural difference between mDPP4 and sDPP4 lies in the absence of the N-terminal cytoplasmic and transmembrane domains in the soluble form.[1] mDPP4 is a type II transmembrane protein, while sDPP4 is generated through proteolytic cleavage, or "shedding," of the extracellular domain of mDPP4.[2] This shedding process is mediated by metalloproteases.
Quantitative Data Summary
The expression and concentration of DPP4 vary significantly between its two forms and across different physiological and pathological states. The following tables summarize key quantitative data.
Table 1: Tissue Distribution of DPP4 Expression
| Tissue/Organ | Relative Expression Level of mDPP4 | Reference |
| Kidney | Highest | [3][4] |
| Small Intestine | High | [5][6] |
| Lung | High | [6][7] |
| Liver | Moderate | [5][7] |
| Pancreas | Moderate | [7] |
Table 2: Concentration of Soluble DPP4 (sDPP4) in Human Plasma
| Condition | Mean Concentration (ng/mL) | Range/Standard Deviation | Reference |
| Healthy Individuals | 39.94 | ± 20.77 | [8] |
| Type 2 Diabetes Mellitus | 645 | ± 152 | [9] |
| Obesity | Higher than normal BMI group | - | [10] |
| Medullary Thyroid Cancer | 41.06 | ± 22.08 | [8] |
| Oral Squamous Cell Carcinoma | Lowest compared to healthy and precancerous lesions | - | [1] |
Table 3: Enzyme Kinetic Parameters of DPP4
| DPP4 Form | Substrate | K_m (μM) | V_max | Reference |
| Purified Human DPP4 | Gly-Pro-pNA | 691.9 | Not Specified | [11] |
II. Differential Biological Roles and Signaling Pathways
The distinct localizations of mDPP4 and sDPP4 dictate their unique interactions and downstream signaling effects.
A. Membrane-Bound DPP4 (mDPP4)
mDPP4 plays a crucial role in cell-cell and cell-matrix interactions, immune regulation, and signal transduction.
Signaling Pathways of mDPP4:
-
Interaction with Integrin β1: mDPP4 physically interacts with integrin β1, a key adhesion molecule. This interaction is implicated in endothelial-to-mesenchymal transition (EndMT) and fibrosis, particularly in the context of diabetic nephropathy. The mDPP4-integrin β1 complex can modulate TGF-β signaling, a central pathway in fibrosis.[12][13][14]
-
Interaction with Caveolin-1 (B1176169): mDPP4 associates with caveolin-1, a scaffolding protein within caveolae membrane domains. This interaction is essential for the anti-inflammatory effects of DPP4 inhibitors in macrophages and is involved in T-cell activation.[9][15][16][17] The binding of mDPP4 to caveolin-1 can lead to the activation of the NF-κB signaling pathway.[15]
-
T-cell Activation: On the surface of T-cells, mDPP4 (CD26) acts as a co-stimulatory molecule, participating in T-cell activation and proliferation.
B. Soluble DPP4 (sDPP4)
Circulating sDPP4 can act as an adipokine and has been implicated in systemic inflammation and insulin (B600854) resistance.
Signaling Pathways of sDPP4:
-
Protease-Activated Receptor 2 (PAR2) Signaling: sDPP4 can directly activate PAR2, a G-protein coupled receptor. This activation triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to inflammation and cellular proliferation.
III. Experimental Protocols
Investigating the distinct roles of mDPP4 and sDPP4 requires specific experimental methodologies.
A. Separation of Soluble and Membrane-Bound DPP4
1. Differential Centrifugation
This method separates cellular components based on their size and density.
-
Protocol:
-
Homogenize cells or tissues in a suitable buffer (e.g., hypotonic buffer with protease inhibitors).
-
Perform a series of centrifugation steps at increasing speeds to pellet different subcellular fractions.[18]
-
The final high-speed centrifugation step will yield a pellet containing the microsomal fraction (rich in membrane proteins like mDPP4) and a supernatant containing the soluble cytosolic proteins (including sDPP4).[18]
-
2. Detergent-Based Extraction
This method is used to solubilize membrane proteins.
-
Protocol:
-
Isolate the membrane fraction using differential centrifugation as described above.
-
Resuspend the membrane pellet in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40) to solubilize the membrane proteins.
-
Centrifuge at high speed to pellet any insoluble material. The supernatant will contain the solubilized mDPP4.
-
B. DPP4 Activity Assay
The enzymatic activity of both sDPP4 and mDPP4 can be measured using a fluorogenic or chromogenic substrate.
1. Fluorogenic Assay using Gly-Pro-AMC
-
Principle: DPP4 cleaves the substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), releasing the highly fluorescent AMC. The rate of increase in fluorescence is proportional to the DPP4 activity.
-
Protocol:
-
Prepare samples containing either sDPP4 (e.g., plasma, cell culture supernatant) or solubilized mDPP4.
-
Add the Gly-Pro-AMC substrate to the samples in a 96-well plate.
-
Incubate at 37°C.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm at regular intervals.
-
Calculate the DPP4 activity based on the rate of fluorescence increase, often by comparison to a standard curve of purified DPP4.
-
2. Chromogenic Assay using Gly-Pro-pNA
-
Principle: DPP4 cleaves Gly-Pro-p-nitroanilide (Gly-Pro-pNA), releasing the yellow-colored p-nitroaniline. The increase in absorbance at 405 nm is proportional to DPP4 activity.[19][20]
-
Protocol:
C. Co-Immunoprecipitation (Co-IP) for Interaction Studies
Co-IP is used to identify protein-protein interactions.
-
Protocol:
-
Lyse cells to release protein complexes. For mDPP4 interactions, use a mild detergent to maintain membrane protein complexes.
-
Incubate the cell lysate with an antibody specific to DPP4.[21][22] A variety of monoclonal and polyclonal antibodies against DPP4 are commercially available.[23][24]
-
Add Protein A/G-coupled beads to the mixture to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., integrin β1 or caveolin-1).[21][22]
-
IV. Conclusion
The distinction between soluble and membrane-bound DPP4 is critical for understanding its diverse physiological and pathological roles. While sDPP4 appears to primarily function as a pro-inflammatory and metabolic-disrupting circulating factor, mDPP4 is integral to cellular adhesion, immune co-stimulation, and localized signaling events at the cell surface. A thorough understanding of their differential functions, supported by robust experimental methodologies, is essential for the development of targeted therapeutic strategies that can selectively modulate the activity of one form over the other, potentially leading to more effective and safer treatments for a range of diseases, including diabetes, fibrosis, and inflammatory disorders.
References
- 1. Association of serum and salivary dipeptidyl peptidase-4 (DPP-4) with oral cancerous and precancerous lesions; an observational diagnostic accuracy study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pathological significance of dipeptidyl peptidase-4 in endothelial cell homeostasis and kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of renal dipeptidyl peptidase-4 in kidney disease: renal effects of dipeptidyl peptidase-4 inhibitors with a focus on linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Development of the dipeptidyl peptidase 4 family and its association with lung diseases: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum level of dipeptidyl peptidase-4 as a potential biomarker for medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caveolin-1, a binding protein of CD26, is essential for the anti-inflammatory effects of dipeptidyl peptidase-4 inhibitors on human and mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Association between Serum Dipeptidyl Peptidase-4 Concentration and Obesity-related Factors in Health Screen Examinees - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Interactions of DPP-4 and integrin β1 influences endothelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cut to the chase: a review of CD26/dipeptidyl peptidase‐4's (DPP4) entanglement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unravelling the immunological roles of dipeptidyl peptidase 4 (DPP4) activity and/or structure homologue (DASH) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proline-specific peptidase activities (DPP4, PRCP, FAP and PREP) in plasma of hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Anti-DPP4 Antibodies | Invitrogen [thermofisher.com]
- 24. An inhibitory antibody against dipeptidyl peptidase IV improves glucose tolerance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro DPP4 Inhibition Assay for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP4), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis.[1][2] It is a well-validated therapeutic target for the management of type 2 diabetes mellitus. DPP4 inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gut in response to food intake.[2][3] By degrading these hormones, DPP4 attenuates their ability to stimulate insulin (B600854) secretion and suppress glucagon (B607659) release. Inhibition of DPP4 prolongs the action of GLP-1 and GIP, leading to improved glycemic control.[2][3] This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of novel compounds against DPP4.
Principle of the Assay
This assay is a fluorometric method that measures the enzymatic activity of DPP4. The enzyme cleaves the synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC).[1] The rate of AMC formation is directly proportional to the DPP4 activity. In the presence of a DPP4 inhibitor, the rate of substrate cleavage is reduced, resulting in a decreased fluorescent signal. The potency of a novel compound as a DPP4 inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the DPP4 enzyme activity.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human Recombinant DPP4 | Example Supplier Inc. | XXX-123 |
| Gly-Pro-AMC (DPP4 Substrate) | Example Supplier Inc. | YYY-456 |
| Sitagliptin (Positive Control) | Example Supplier Inc. | ZZZ-789 |
| Assay Buffer (e.g., Tris-HCl, pH 8.0) | In-house or Commercial | N/A |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well black, flat-bottom plates | Corning | 3603 |
Experimental Protocol
Reagent Preparation
-
Assay Buffer: Prepare Tris-HCl buffer (e.g., 50 mM, pH 8.0) or use a commercially available DPP4 assay buffer. Allow the buffer to warm to room temperature before use.
-
DPP4 Enzyme Solution: Reconstitute and dilute the human recombinant DPP4 enzyme to the desired working concentration in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
DPP4 Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO. Further dilute the stock solution to the final working concentration (e.g., 200 µM) in the assay buffer.[4]
-
Test Compound Preparation: Prepare a stock solution of the novel compound in DMSO (e.g., 10 mM). Create a series of dilutions of the test compound in the assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
-
Positive Control Preparation: Prepare a stock solution of Sitagliptin (a known DPP4 inhibitor) in DMSO. Create a series of dilutions in the assay buffer to be run alongside the test compounds.
Assay Procedure in a 96-Well Plate
-
Plate Setup: Add the following components to the wells of a 96-well black plate in triplicate:
-
Blank (No Enzyme) Wells: Add assay buffer and the solvent used for the inhibitor (e.g., DMSO).
-
100% Activity (Control) Wells: Add assay buffer, diluted DPP4 enzyme, and the same solvent used to dissolve the inhibitor.[1]
-
Test Compound Wells: Add assay buffer, diluted DPP4 enzyme, and the corresponding dilution of the novel compound.
-
Positive Control Wells: Add assay buffer, diluted DPP4 enzyme, and the corresponding dilution of Sitagliptin.
-
-
Pre-incubation: Mix the contents of the wells thoroughly and pre-incubate the plate at 37°C for 10 minutes.[1][4] This step allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Add the diluted DPP4 substrate solution to all wells to start the enzymatic reaction.[1]
-
Incubation: Cover the plate to protect it from light and incubate at 37°C for 30 minutes. The incubation time can be optimized based on the enzyme activity and substrate concentration.[1][4]
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader. Set the excitation wavelength to 350-360 nm and the emission wavelength to 450-465 nm.[1][4]
Data Analysis
-
Background Subtraction: Subtract the average fluorescence reading of the blank wells from all other wells.
-
Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula:
Where:
-
Activity_Control is the fluorescence of the 100% activity wells (minus background).
-
Activity_Inhibitor is the fluorescence of the wells containing the test compound (minus background).
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison of the inhibitory potency of novel compounds.
| Compound ID | IC50 (µM) | Standard Deviation (µM) | n (replicates) |
| Novel Compound 1 | 0.52 | 0.04 | 3 |
| Novel Compound 2 | 1.28 | 0.11 | 3 |
| Sitagliptin (Positive Control) | 0.015 | 0.002 | 3 |
Mandatory Visualizations
In Vitro DPP4 Inhibition Assay Workflow
DPP4 Signaling Pathway in Glucose Homeostasis
References
Application Notes & Protocols: Animal Models for In Vivo Efficacy Testing of DPP4 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dipeptidyl peptidase-4 (DPP4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus (T2DM). They function by preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This prolongs the action of incretins, leading to enhanced glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and consequently, improved glycemic control.[1][3] Preclinical evaluation of DPP4 inhibitor efficacy requires robust and well-characterized in vivo animal models that can accurately predict clinical outcomes. This document provides an overview of commonly used animal models, detailed protocols for key efficacy assays, and representative data.
Mechanism of Action of DPP4 Inhibitors
DPP4 inhibitors block the enzyme DPP4, which is responsible for the rapid inactivation of incretin hormones GLP-1 and GIP. By inhibiting DPP4, the active forms of these hormones persist for longer, potentiating their effects on pancreatic islet cells. This leads to a glucose-dependent increase in insulin release from β-cells and a decrease in glucagon secretion from α-cells, thereby lowering blood glucose levels.[1][3]
Figure 1: DPP4 inhibitor signaling pathway.
Common Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for the translational success of preclinical studies.[4] Both mice and rats are widely used and have shown predictive value for human responses to DPP4 inhibitors.[4][5] Models can be categorized as genetic, diet-induced, chemically-induced, or a combination thereof.
| Model Type | Specific Model | Key Characteristics | Relevant Citations |
| Genetic | C57B/KsJ-db/db mice | Leptin receptor deficiency; severe obesity, insulin resistance, and hyperglycemia. | [4] |
| Zucker Diabetic Fatty (ZDF) rats | Leptin receptor mutation; obesity, hyperlipidemia, insulin resistance, progressive β-cell failure. | [6] | |
| Diet-Induced | High-Fat Diet (HFD)-fed C57BL/6 mice | Develop obesity, insulin resistance, and moderate hyperglycemia over several weeks. | [6][7] |
| Chemically-Induced | Low-dose Streptozotocin (STZ) rats/mice | STZ is toxic to pancreatic β-cells, causing impaired insulin secretion and hyperglycemia. | [6][8] |
| Combination | High-Fat Diet / STZ mice | HFD induces insulin resistance, followed by a low dose of STZ to impair insulin secretion, closely mimicking T2DM pathology. | [6][9] |
Key Efficacy Endpoints and Experimental Protocols
The primary efficacy of DPP4 inhibitors is evaluated through their ability to improve glycemic control and preserve pancreatic islet function.
Oral Glucose Tolerance Test (OGTT)
The OGTT is the most common assay to assess how an animal metabolizes a glucose load, reflecting the combined effects of insulin secretion and sensitivity.[10]
Figure 2: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Protocol: Oral Glucose Tolerance Test (OGTT) in Mice [11][12]
-
Fasting: Fast mice for 4-6 hours (for diet-induced models) or overnight (approx. 16 hours) prior to the test. Ensure free access to water.[10][12]
-
Preparation: Weigh each mouse to calculate the precise glucose dose. Prepare a sterile 20% glucose solution (e.g., 20g of D-glucose in 100 mL of sterile saline).[12]
-
Baseline Glucose (t=0): Immobilize the mouse and clean the tail with 70% ethanol (B145695). Make a small incision at the tip of the tail with a sterile scalpel blade. Gently "milk" the tail to produce a small drop of blood.[12] Measure the blood glucose level using a calibrated glucometer and record this as the baseline value.
-
Glucose Administration: Immediately after the baseline reading, administer the glucose solution via oral gavage at a dose of 1-2 g/kg body weight.[10] Note the exact time of administration.
-
Serial Blood Sampling: Collect subsequent blood samples from the tail tip at 15, 30, 60, 90, and 120 minutes post-gavage and measure blood glucose at each time point.[10][12]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify overall glucose tolerance. Statistical comparison between treatment groups (e.g., vehicle vs. DPP4 inhibitor) is typically performed using a t-test or ANOVA on the AUC values.[10]
Insulin Tolerance Test (ITT)
The ITT evaluates peripheral insulin sensitivity by measuring the rate of glucose clearance from the blood following an exogenous insulin injection.[10][13]
Protocol: Insulin Tolerance Test (ITT) in Mice [14][15][16]
-
Fasting: Fast mice for 4-6 hours. A shorter fasting period is used compared to the OGTT to avoid hypoglycemia.[15]
-
Preparation: Weigh each mouse. Prepare a sterile insulin solution (e.g., human insulin) diluted in sterile saline to the desired concentration. A typical dose is 0.75 IU/kg body weight, but this may need to be optimized depending on the model's level of insulin resistance.[10][14]
-
Baseline Glucose (t=0): Measure and record the baseline blood glucose from a tail prick as described for the OGTT.
-
Insulin Administration: Administer the prepared insulin solution via an intraperitoneal (IP) injection.
-
Serial Blood Sampling: Measure blood glucose from the tail tip at 15, 30, 45, and 60 minutes post-injection.[10][15]
-
Data Analysis: Plot blood glucose levels over time. The rate of glucose decline reflects insulin sensitivity. Data can also be expressed as the percentage of initial glucose concentration.
Measurement of Active GLP-1
Measuring the biologically active form of GLP-1 is crucial but challenging due to its rapid degradation by DPP4 in vivo and ex vivo.[17][18] Reliable measurement requires immediate inhibition of DPP4 activity upon blood collection.[19]
Protocol: Plasma Collection for Active GLP-1 Measurement [17][20]
-
Pre-treatment (Optional but Recommended): For an accurate assessment of GLP-1 secretion in response to a stimulus (like an OGTT), administer a DPP4 inhibitor (e.g., sitagliptin) 30 minutes prior to the glucose challenge. This stabilizes endogenous GLP-1 in vivo.[17][19]
-
Blood Collection: Collect blood (typically via cardiac puncture or from the retro-orbital plexus for a terminal procedure) into pre-chilled tubes containing an anticoagulant (e.g., EDTA) and a specific DPP4 inhibitor (e.g., valine-pyrrolidide) and a protease inhibitor cocktail (e.g., aprotinin).[20]
-
Plasma Preparation: Immediately centrifuge the blood at 4°C (e.g., 1,500 x g for 5-10 minutes) to separate the plasma.[10][11]
-
Storage: Transfer the plasma supernatant to a new tube and store it at -80°C until analysis.
-
Quantification: Measure active GLP-1 levels using a specific and sensitive ELISA kit designed to detect the intact, active form of the hormone (e.g., GLP-1 (7-36) amide).[17][18]
Pancreatic Histology
Long-term studies often include histological analysis of the pancreas to assess the impact of DPP4 inhibitors on β-cell mass, islet architecture, and to screen for any potential adverse effects.[6][21]
Protocol: Pancreatic Tissue Processing and Analysis
-
Tissue Harvest: At the end of the study, euthanize the animals and carefully dissect the entire pancreas.
-
Fixation: Fix the pancreas in 10% neutral buffered formalin for 24 hours.[21]
-
Processing and Embedding: Process the fixed tissue through a series of graded alcohols and xylene, and embed it in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections and mount them on glass slides.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation or abnormal structures.[22]
-
Immunohistochemistry (IHC): Use specific antibodies to identify and quantify different cell types within the islets.
-
Insulin: To identify and measure the area of β-cells.
-
Glucagon: To identify α-cells.
-
-
-
Image Analysis: Capture images of stained sections using a microscope. Use image analysis software to quantify the insulin-positive area relative to the total pancreatic area to determine β-cell mass. The ratio of β-cells to α-cells can also be calculated.[6][9]
Representative Data and Outcomes
The following tables summarize typical quantitative data from a study using a high-fat diet/STZ mouse model treated with a DPP4 inhibitor for 10 weeks.[6]
Table 1: Effects of Chronic DPP4 Inhibition on Glycemic Control and Plasma Lipids
| Parameter | Vehicle-Treated Diabetic | DPP4 Inhibitor-Treated Diabetic | Normal Diet Control |
| Fasting Blood Glucose (mg/dL) | 350 ± 25 | 150 ± 20 | 120 ± 10 |
| HbA1c (%) | 9.5 ± 0.8 | 6.0 ± 0.5 | 5.0 ± 0.3 |
| Plasma Triglycerides (mg/dL) | 200 ± 15 | 110 ± 10 | 100 ± 8 |
| Plasma Free Fatty Acids (mmol/L) | 1.2 ± 0.1 | 0.7 ± 0.05 | 0.6 ± 0.05 |
| Active GLP-1 (pM) | 2.5 ± 0.5 | 6.0 ± 0.8* | 3.0 ± 0.6 |
| Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle-Treated Diabetic group. | |||
| (Data are illustrative based on findings from Mu et al., 2006)[6] |
Table 2: Effects of Chronic DPP4 Inhibition on Pancreatic Islet Parameters
| Parameter | Vehicle-Treated Diabetic | DPP4 Inhibitor-Treated Diabetic | Normal Diet Control |
| β-cell Mass (mg) | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.6 ± 0.2 |
| Islet Insulin Content (ng/islet) | 15 ± 3 | 35 ± 5 | 40 ± 6 |
| β-cell / α-cell Ratio | 1.5 ± 0.3 | 4.0 ± 0.5* | 4.5 ± 0.6 |
| Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle-Treated Diabetic group. | |||
| (Data are illustrative based on findings from Mu et al., 2006)[6] |
These results demonstrate that chronic DPP4 inhibition can effectively improve glycemic control, normalize lipid profiles, and preserve or restore pancreatic β-cell mass and function in a relevant animal model of type 2 diabetes.[6][9]
References
- 1. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 3. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 4. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. The effect of dipeptidyl peptidase-IV inhibition on bone in a mouse model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. protocols.io [protocols.io]
- 12. mmpc.org [mmpc.org]
- 13. Insulin Tolerance Test [protocols.io]
- 14. enamine.net [enamine.net]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. mmpc.org [mmpc.org]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. alpco.com [alpco.com]
- 19. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mesoscale.com [mesoscale.com]
- 21. Improvements in HOMA indices and pancreatic endocrinal tissues in type 2-diabetic rats by DPP-4 inhibition and antioxidant potential of an ethanol fruit extract of Withania coagulans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of Sitagliptin "a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor" on the Endocrine Part of the Pancreas in Experimentally induced Diabetes in Adult Albino Rat; A Light Microscopic and Biochemical Studies [journals.ekb.eg]
Application Notes and Protocols for Oral Glucose Tolerance Tests in DPP4 Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Oral Glucose Tolerance Tests (OGTTs) in both clinical and preclinical studies evaluating the efficacy of Dipeptidyl Peptidase-4 (DPP4) inhibitors.
Introduction
Dipeptidyl Peptidase-4 (DPP4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1] Their mechanism of action involves inhibiting the DPP4 enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][3] By preventing the breakdown of GLP-1 and GIP, DPP4 inhibitors increase the circulating levels of these active incretins.[3] This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) secretion from α-cells, ultimately resulting in improved glycemic control.[1][2][3] The Oral Glucose Tolerance Test (OGTT) is a critical diagnostic and research tool used to assess an individual's ability to handle a glucose load and is a cornerstone in evaluating the pharmacodynamic effects of DPP4 inhibitors.
Signaling Pathway of DPP4 Inhibition
The following diagram illustrates the signaling pathway affected by DPP4 inhibitors.
Experimental Protocols
I. Clinical Oral Glucose Tolerance Test (OGTT) Protocol
This protocol outlines a standardized OGTT procedure for evaluating the effects of DPP4 inhibitors in human subjects.
1. Subject Preparation:
-
Diet: For at least three days prior to the test, subjects should consume a diet containing at least 150 grams of carbohydrates per day.[4]
-
Fasting: Subjects should fast for a minimum of 8-14 hours overnight before the test. Water is permitted during the fasting period.[4][5]
-
Medication: Concomitant medications that may affect glucose metabolism should be documented and, if medically permissible, withheld prior to the test.
-
Activity: Subjects should maintain their normal physical activity in the days leading up to the test but should avoid strenuous exercise immediately before and during the test.[5] Smoking should also be avoided on the day of the test.[4]
2. Procedure:
-
A baseline (0 minutes) venous blood sample is collected.
-
The subject then consumes a 75-gram oral glucose solution within a 5-minute timeframe.
-
Subsequent venous blood samples are collected at 30, 60, 90, and 120 minutes after the glucose load. Additional time points may be included based on the study's objectives.
3. Blood Sample Handling and Analytes:
-
Blood samples for glucose and insulin measurement should be collected in tubes containing a glycolysis inhibitor (e.g., sodium fluoride).
-
For the measurement of active GLP-1 and GIP, blood should be collected in tubes containing a DPP4 inhibitor and other protease inhibitors.
-
Plasma should be separated by centrifugation within one hour of collection and stored at -80°C until analysis.
-
Analytes to be Measured:
-
Plasma Glucose
-
Serum or Plasma Insulin
-
Active GLP-1
-
Active GIP
-
Glucagon
-
C-peptide (optional)
-
II. Preclinical Oral Glucose Tolerance Test (OGTT) Protocol (Rodent Models)
This protocol is designed for conducting OGTTs in rodent models (mice and rats) to assess the in vivo efficacy of DPP4 inhibitors.
1. Animal Preparation:
-
Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the study.
-
Fasting: Animals are typically fasted for 6-8 hours before the OGTT. In some protocols for rats, an overnight fast of up to 16 hours may be employed.[6][7]
-
DPP4 Inhibitor Administration: The DPP4 inhibitor or vehicle is administered orally (via gavage) at a predetermined time (e.g., 30-60 minutes) before the glucose challenge.[3][8]
2. Procedure:
-
A baseline blood sample (0 minutes) is collected from the tail vein or another appropriate site.
-
A glucose solution is administered orally via gavage. The standard dose is typically 2 g/kg of body weight for mice and rats.[3][6]
-
Blood samples are collected at various time points post-glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.
3. Blood Sample Handling and Analytes:
-
Blood glucose can be measured directly using a glucometer.
-
For other analytes, blood should be collected in tubes containing appropriate anticoagulants and inhibitors (e.g., EDTA and a DPP4 inhibitor for active GLP-1).
-
Plasma is separated and stored at -80°C until analysis.
-
Analytes to be Measured:
-
Blood Glucose
-
Plasma Insulin
-
Active GLP-1
-
Active GIP (optional)
-
Glucagon (optional)
-
Data Presentation
The following tables summarize typical quantitative parameters for OGTT protocols in DPP4 inhibitor studies.
Table 1: Clinical OGTT Parameters in DPP4 Inhibitor Studies
| Parameter | Details | Reference |
| DPP4 Inhibitor | Sitagliptin, Vildagliptin (B1682220), Saxagliptin (B632), Alogliptin, Linagliptin (B1675411) | [2][9][10][11] |
| Subject Population | Healthy volunteers, Patients with Type 2 Diabetes | [2][9] |
| Fasting Duration | 8-14 hours (overnight) | [4][5] |
| Glucose Load | 75 grams | [2][12] |
| Blood Sampling Times (minutes) | 0 (baseline), 30, 60, 90, 120, 180 | [9][13] |
| Primary Analytes | Glucose, Insulin, Active GLP-1, Active GIP, Glucagon | [1] |
Table 2: Preclinical OGTT Parameters in DPP4 Inhibitor Studies (Rodent Models)
| Parameter | Details | Reference |
| DPP4 Inhibitor | Sitagliptin, Vildagliptin, Linagliptin, Saxagliptin | [3][6][14][15] |
| Animal Model | C57BL/6J mice, db/db mice, Wistar rats, Sprague-Dawley rats | [3][6][16][17] |
| Fasting Duration | 6-16 hours | [6][7] |
| Glucose Load | 2 g/kg body weight | [3][6] |
| DPP4i Dosing Time | 30-60 minutes prior to glucose load | [3][8] |
| Blood Sampling Times (minutes) | 0 (baseline), 15, 30, 60, 90, 120 | [6][8] |
| Primary Analytes | Blood Glucose, Plasma Insulin, Active GLP-1 | [3] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an OGTT in a DPP4 inhibitor study.
References
- 1. Pharmacodynamics of vildagliptin in patients with type 2 diabetes during OGTT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. testmenu.com [testmenu.com]
- 5. researchgate.net [researchgate.net]
- 6. Vildagliptin ameliorates renal injury in type 2 diabetic rats by suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Acute pharmacodynamic responses to sitagliptin: Drug-induced increase in early insulin secretion in oral glucose tolerance test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Saxagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Frontiers Publishing Partnerships | Oral Glucose Tolerance Test for the Screening of Glucose Intolerance Long Term Post‐Heart Transplantation [frontierspartnerships.org]
- 13. Tolerability and efficacy of glycemic control with saxagliptin in older patients (aged ≥ 65 years) with inadequately controlled type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The SGLT2 inhibitor empagliflozin improves insulin sensitivity in db/db mice both as monotherapy and in combination with linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: Quantification of DPP4 Inhibitors in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. They act by inhibiting the DPP4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This inhibition leads to increased levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, thereby lowering blood glucose levels.[1][2][3] Accurate and reliable quantification of these inhibitors in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed overview and protocols for the determination of five common DPP4 inhibitors—Sitagliptin, Vildagliptin, Saxagliptin (B632), Linagliptin, and Alogliptin (B1666894)—in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]
Signaling Pathway of DPP4 Inhibition
The mechanism of action of DPP4 inhibitors involves the potentiation of the endogenous incretin system. The following diagram illustrates the signaling pathway.
Experimental Workflow
A general workflow for the LC-MS/MS analysis of DPP4 inhibitors in plasma is depicted below. This typically involves sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and mass spectrometric detection.
Detailed Experimental Protocols
This section provides detailed protocols for sample preparation and LC-MS/MS analysis for each DPP4 inhibitor.
Protocol 1: Sitagliptin
-
Sample Preparation (Liquid-Liquid Extraction - LLE) [6][7]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., sitagliptin-d4).
-
Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge at 1699 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 1 mL of a reconstitution solvent (e.g., 50% acetonitrile (B52724) in 0.01% formic acid).[6]
-
Vortex for 10 minutes and centrifuge again at 1699 x g.
-
Inject an aliquot (e.g., 5 µL) of the clear supernatant into the LC-MS/MS system.[6]
-
-
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Kinetex® C18 (100 x 2.1 mm, 2.6 µm) or equivalent.[6][7]
-
Mobile Phase: Isocratic elution with a 1:1 mixture of 5 mM ammonium (B1175870) acetate (B1210297) (with 0.04% formic acid) and acetonitrile.[6][7]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.[6]
-
-
Mass Spectrometry:
-
Protocol 2: Vildagliptin
-
Sample Preparation (Protein Precipitation - PP) [8]
-
To 50 µL of plasma sample in a microcentrifuge tube, add 200 µL of the internal standard working solution (e.g., Vildagliptin-d3 in acetonitrile).[9]
-
Vortex the mixture for 30 seconds to precipitate proteins.[9]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[9]
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.[9]
-
Inject an aliquot (e.g., 2-5 µL) into the LC-MS/MS system.[8][9]
-
-
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Hypurity C18 (150 x 2.1 mm, 5 µm) or equivalent.[8]
-
Mobile Phase: Gradient elution with methanol (B129727) and 5 mM ammonium formate (B1220265).[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Injection Volume: 2 µL.[8]
-
-
Mass Spectrometry:
-
Protocol 3: Saxagliptin
-
Sample Preparation (Solid-Phase Extraction - SPE) [12][13]
-
To 50 µL of plasma, add the internal standard (e.g., saxagliptin-d2).
-
Condition a suitable SPE cartridge (e.g., Cleanert PEP-H).[14]
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
-
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Protocol 4: Linagliptin
-
Sample Preparation (Protein Precipitation - PP)
-
To a volume of plasma, add three volumes of acetonitrile containing the internal standard (e.g., Linagliptin-d4).
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for injection or further processing.
-
-
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Protocol 5: Alogliptin
-
Sample Preparation (Liquid-Liquid Extraction - LLE) [19]
-
To 250 µL of plasma, add 50 µL of alogliptin-D3 (IS) and 100 µL of buffer (0.05 M NaOH, pH 4).[19]
-
Add 2.5 mL of ethyl acetate and vortex.
-
Centrifuge at 2000 rpm for 15 minutes at 4°C.[19]
-
Transfer the supernatant and dry it using a lyophilizer.[19]
-
Reconstitute the residue with 300 µL of the mobile phase.[19]
-
Inject an aliquot into the LC-MS/MS system.
-
-
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated LC-MS/MS methods for the analysis of DPP4 inhibitors in plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| DPP4 Inhibitor | Linearity Range (ng/mL) | LLOQ (ng/mL) | Citation |
| Sitagliptin | 5 - 1000 | 5 | [6][7] |
| 1 - 1000 | 1 | [5] | |
| 0.4 - 60 (ppm) | - | [4] | |
| Vildagliptin | 1.11 - 534.0 | 1.11 | [8] |
| 1.57 - 501.21 | 1.57 | [10][11] | |
| 5 - 300 | 5 | [21] | |
| Saxagliptin | 0.103 - 76.402 | 0.103 | [14] |
| 0.10 - 100 | 0.10 | [22] | |
| Linagliptin | 0.25 - 16 (ppb) | 0.25 (ppb) | [16] |
| 10 - 5000 | 10 | [17] | |
| 0.099 - 10.045 | - | [15] | |
| Alogliptin | 10 - 400 | 10 | [20] |
| 3 - 300 | 3 | [23] | |
| 40.17 - 16096 | 40.17 | [24] |
Table 2: Accuracy and Precision
| DPP4 Inhibitor | Accuracy (%) | Precision (%RSD/%CV) | Citation |
| Sitagliptin | 97.6 - 103 | 1.2 - 6.1 | [5] |
| Vildagliptin | 99.8 - 109.3 | 0.9 - 8.5 | [8] |
| 97.23 - 105.11 | ≤ 11.70 | [10] | |
| Saxagliptin | - | - | - |
| Linagliptin | 93.40 - 104.13 | 5.04 - 13.44 | [17] |
| 95.2 - 102.7 | ≤ 2.9 | [15] | |
| Alogliptin | 92.52 - 99.16 | 0.22 - 1.93 | [24] |
Table 3: Recovery and Matrix Effect
| DPP4 Inhibitor | Recovery (%) | Matrix Effect (%) | Citation |
| Sitagliptin | - | 104.64 - 107.30 | [6] |
| Vildagliptin | - | - | - |
| Saxagliptin | 85.90 - 87.84 | - | [12][13] |
| Linagliptin | 92.5 | 5.51 | [17] |
| 69.9 - 77.1 | - | [15] | |
| Alogliptin | 96.18 - 98.36 | 0.931 - 1.14 (Matrix Factor) | [24] |
Conclusion
The LC-MS/MS methods outlined in this application note provide sensitive, specific, and reliable approaches for the quantification of various DPP4 inhibitors in human plasma. The detailed protocols and summarized performance data serve as a valuable resource for researchers and scientists in the field of drug development and clinical pharmacology. The choice of a specific method will depend on the analyte of interest, required sensitivity, and available laboratory resources. Proper validation of the selected method according to regulatory guidelines is essential to ensure data quality and integrity.
References
- 1. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.bcnf.ir [pubs.bcnf.ir]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 9. benchchem.com [benchchem.com]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. ijpsr.com [ijpsr.com]
- 16. payeshdarou.ir [payeshdarou.ir]
- 17. ijbio.com [ijbio.com]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
- 20. Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jmpas.com [jmpas.com]
- 22. researchgate.net [researchgate.net]
- 23. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Note: Protocol for Measuring Active GLP-1 Levels After DPP-4 Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the accurate measurement of active glucagon-like peptide-1 (GLP-1) in plasma samples, specifically in the context of treatment with Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted from intestinal L-cells in response to nutrient intake. The active forms, GLP-1 (7-36) amide and GLP-1 (7-37), stimulate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) secretion, and slow gastric emptying.[1][2] However, active GLP-1 has a very short half-life in vivo (1-2 minutes) due to rapid degradation by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[3][4]
DPP-4 inhibitors are a class of oral hypoglycemic agents that work by blocking the DPP-4 enzyme, thereby increasing the circulating half-life of active GLP-1.[1][5][6] This leads to a 2- to 3-fold increase in active GLP-1 levels after a meal.[2][7][8] Accurate measurement of active GLP-1 is crucial for assessing the pharmacodynamic effects of DPP-4 inhibitors in preclinical and clinical studies. This protocol outlines the critical steps for sample collection, handling, and analysis to ensure reliable and reproducible results.
Principle of the Assay
The most common method for quantifying active GLP-1 is a sandwich enzyme-linked immunosorbent assay (ELISA). This assay utilizes a capture antibody specific to the N-terminus of the active GLP-1 molecule, ensuring that only the biologically active forms are detected and not the inactive metabolites (e.g., GLP-1 (9-36) amide).[9] The amount of active GLP-1 in the sample is proportional to the signal generated by the enzymatic reaction, which is typically measured as colorimetric or fluorescence intensity.[9]
Signaling Pathway and Experimental Workflow
GLP-1 Signaling and DPP-4 Inhibition
The following diagram illustrates the mechanism of action of DPP-4 inhibitors on the GLP-1 signaling pathway.
References
- 1. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 3. New Method of Stabilizing Peptides Opens Doors to Diabetes Treatment | Omnia [omnia.sas.upenn.edu]
- 4. alpco.com [alpco.com]
- 5. droracle.ai [droracle.ai]
- 6. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 7. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Ex Vivo Analysis of Dipeptidyl Peptidase-4 (DPP4) Activity in Tissue Homogenates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dipeptidyl peptidase-4 (DPP4), also known as CD26, is a transmembrane serine protease widely expressed on the surface of various cell types, including immune, endothelial, and epithelial cells.[1][2] It also exists in a soluble, catalytically active form in circulation.[3] DPP4 plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][4] Beyond its role in diabetes, DPP4 is involved in immune regulation, inflammation, and signal transduction.[3][5] Consequently, inhibitors of DPP4 are a major class of therapeutics for type 2 diabetes.[3][6] Measuring DPP4 activity ex vivo in tissue homogenates is essential for understanding its physiological roles, identifying its substrates, and evaluating the pharmacodynamics of DPP4 inhibitors.[7][8] This document provides detailed protocols for preparing tissue homogenates and measuring DPP4 enzymatic activity using a sensitive fluorometric assay.
DPP4 Signaling and Interactions
DPP4 functions both through its enzymatic activity, cleaving N-terminal dipeptides from various substrates, and through non-enzymatic interactions with other membrane proteins.[3][9] Its enzymatic action on incretins is a key target in diabetes therapy. Additionally, it interacts with proteins like Caveolin-1 and the T-cell receptor complex, influencing intracellular signaling pathways independent of its catalytic function.[3][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
Application Notes and Protocols for Designing Cardiovascular Outcome Trials of DPP4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing clinical trials to assess the cardiovascular outcomes of Dipeptidyl Peptidase-4 (DPP4) inhibitors. The protocols outlined below are based on established cardiovascular outcome trials (CVOTs) and regulatory guidance.
Introduction
Cardiovascular outcome trials are essential for evaluating the long-term cardiovascular safety and efficacy of new anti-diabetic medications, including DPP4 inhibitors.[1][2] Following regulatory guidance from agencies like the U.S. Food and Drug Administration (FDA), these trials are designed to rule out an unacceptable level of cardiovascular risk for new diabetes therapies.[3][4] The primary focus of these trials is on major adverse cardiovascular events (MACE). This document outlines the key components of a robust clinical trial design for assessing the cardiovascular outcomes of DPP4 inhibitors.
Key Cardiovascular Outcome Trials (CVOTs) for DPP4 Inhibitors: A Summary
Several large-scale, randomized, placebo-controlled CVOTs have been conducted to evaluate the cardiovascular safety of various DPP4 inhibitors. The results of these trials have largely demonstrated a neutral effect on cardiovascular outcomes.[5][6][7][8] A summary of the key trials is presented in the tables below.
Table 1: Characteristics of Major DPP4 Inhibitor Cardiovascular Outcome Trials
| Trial (Inhibitor) | SAVOR-TIMI 53 (Saxagliptin) | EXAMINE (Alogliptin) | TECOS (Sitagliptin) | CARMELINA (Linagliptin) | CAROLINA (Linagliptin) |
| Number of Patients | 16,492 | 5,380 | 14,671 | 6,979 | 6,033 |
| Patient Population | Type 2 Diabetes with a history of, or at risk for, cardiovascular events.[9] | Type 2 Diabetes with a recent acute coronary syndrome. | Type 2 Diabetes and established cardiovascular disease.[9] | Type 2 Diabetes with high cardiovascular and/or kidney disease risk. | Type 2 Diabetes with high cardiovascular risk. |
| Median Follow-up (years) | 2.1[9] | 1.5 | 3.0[9] | 2.2 | 6.3 |
| Comparator | Placebo | Placebo | Placebo | Placebo | Glimepiride |
Table 2: Primary Cardiovascular Outcomes in Major DPP4 Inhibitor CVOTs
| Trial | Primary Composite Endpoint (MACE) | Hazard Ratio (95% CI) | Result |
| SAVOR-TIMI 53 | Cardiovascular death, non-fatal myocardial infarction, or non-fatal ischemic stroke (3P-MACE).[10] | 1.00 (0.89 - 1.12)[9] | Non-inferiority met, no evidence of superiority. |
| EXAMINE | Cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3P-MACE).[10] | 0.96 (0.80 - 1.16) | Non-inferiority met, no evidence of superiority. |
| TECOS | Cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for unstable angina (4P-MACE).[3][10] | 0.98 (0.88 - 1.09) | Non-inferiority met, no evidence of superiority. |
| CARMELINA | Cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3P-MACE). | 1.02 (0.89 - 1.17) | Non-inferiority met, no evidence of superiority. |
| CAROLINA | Cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for unstable angina (4P-MACE). | 0.98 (0.84 - 1.14) | Non-inferiority met, no evidence of superiority. |
Note: Hazard Ratios are for the DPP4 inhibitor group compared to the comparator group.
Experimental Protocols
Study Design and Patient Population
A randomized, double-blind, placebo-controlled, parallel-group, multicenter design is the gold standard for CVOTs.
-
Inclusion Criteria:
-
Adult patients with a diagnosis of type 2 diabetes mellitus.
-
Established cardiovascular disease (e.g., history of myocardial infarction, ischemic stroke, or peripheral artery disease) or the presence of multiple cardiovascular risk factors.
-
Glycated hemoglobin (HbA1c) within a specified range (e.g., 6.5% to 10.0%) on stable anti-diabetic therapy.
-
-
Exclusion Criteria:
-
Recent severe cardiovascular event (e.g., within 60-90 days).
-
Severe heart failure (e.g., New York Heart Association Class IV).
-
Impaired renal function below a specified threshold (e.g., estimated glomerular filtration rate < 30 mL/min/1.73m²), depending on the specific drug's metabolism and excretion.
-
History of pancreatitis.
-
Study Endpoints
-
Primary Endpoint: The primary efficacy and safety endpoint is typically a composite of major adverse cardiovascular events (MACE). This is often a 3-point MACE (3P-MACE) including:
-
Cardiovascular death
-
Non-fatal myocardial infarction
-
Non-fatal ischemic stroke
Some trials have used a 4-point MACE (4P-MACE) which adds hospitalization for unstable angina to the composite endpoint.[10]
-
-
Secondary Endpoints:
-
All-cause mortality.
-
Individual components of the primary composite endpoint.
-
Hospitalization for heart failure.[11]
-
Composite renal outcomes (e.g., new-onset macroalbuminuria, doubling of serum creatinine, end-stage renal disease, or renal death).
-
Glycemic control (HbA1c).
-
Adverse events and serious adverse events.
-
Clinical Event Adjudication Protocol
To ensure the accuracy and consistency of endpoint reporting, an independent Clinical Endpoint Committee (CEC) is crucial.[12][13] The CEC, composed of expert clinicians blinded to treatment allocation, reviews and adjudicates all potential endpoint events.[13][14]
-
Event Identification: Potential cardiovascular events are identified through various channels, including investigator reports of serious adverse events, hospitalization records, and specific symptom-triggered case report forms.
-
Documentation Collection: A comprehensive package of source documents is collected for each potential event, including hospitalization summaries, physician notes, laboratory results, ECGs, imaging reports, and autopsy reports where available.
-
Adjudication Process:
-
Triage: An initial review of the event documentation is conducted to determine if it meets the criteria for full adjudication.
-
Independent Review: At least two independent CEC members review the complete event package and classify the event according to pre-defined endpoint definitions.
-
Consensus: If the initial reviewers agree on the classification, the adjudication is complete. If there is disagreement, a third reviewer or the full committee convenes to reach a consensus.[15]
-
Visualization of Key Processes and Pathways
Experimental Workflow for a DPP4 Inhibitor CVOT
The following diagram illustrates the typical workflow of a cardiovascular outcome trial for a DPP4 inhibitor.
Caption: Workflow of a DPP4 Inhibitor Cardiovascular Outcome Trial.
Clinical Event Adjudication Process
This diagram outlines the logical flow of the clinical event adjudication process.
Caption: Clinical Event Adjudication Workflow.
Proposed Cardiovascular Signaling Pathways of DPP4 Inhibitors
DPP4 inhibitors may exert cardiovascular effects through both GLP-1-dependent and GLP-1-independent pathways.[4][16]
References
- 1. Cardiovascular outcome trials for anti-diabetes medication: A holy grail of drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular Outcomes Trials in Type 2 Diabetes: Where Do We Go From Here? Reflections From a Diabetes Care Editors’ Expert Forum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Series: Cardiovascular outcome trials for diabetes drugs Sitagliptin and TECOS | British Journal of Diabetes [bjd-abcd.com]
- 4. Dipeptidyl Peptidase 4 Inhibitors and the Risk of Cardiovascular Disease in Patients with Type 2 Diabetes: A Tale of Three Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Cardiovascular Outcome Studies of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular Outcomes Trials New Antidiabetic Drug | CFR Journal [cfrjournal.com]
- 7. Cardiovascular outcomes in trials of new antidiabetic drug classes: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SAVOR-TIMI to DECLARE-TIMI: A Review on Cardiovascular Outcome Trials of Incretin-modulators and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. wcgclinical.com [wcgclinical.com]
- 13. Endpoint adjudication in cardiovascular clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Adjudication of cardiovascular events in patients with chronic obstructive pulmonary disease: SUMMIT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiovascular protection by DPP-4 inhibitors in preclinical studies: an updated review of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of commonly prescribed Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Detailed protocols for key in vivo and in vitro experiments are included to guide researchers in the preclinical and clinical evaluation of this important class of anti-diabetic drugs.
Introduction to DPP-4 Inhibitors
Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[1][2] Their primary mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][4] By preventing the breakdown of these hormones, DPP-4 inhibitors increase their circulating levels, leading to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) release from pancreatic α-cells.[5][6][7][8][9] This ultimately results in improved glycemic control with a low risk of hypoglycemia.[10]
Mechanism of Action: Signaling Pathway
The inhibition of DPP-4 sets off a cascade of events that contribute to glucose homeostasis. The signaling pathway is initiated by the binding of a DPP-4 inhibitor to the active site of the DPP-4 enzyme, rendering it inactive. This leads to an increase in the bioavailability of active GLP-1 and GIP.
Figure 1: Signaling pathway of DPP-4 inhibition.
Comparative Pharmacokinetics of DPP-4 Inhibitors
The various DPP-4 inhibitors exhibit distinct pharmacokinetic profiles, which can influence their clinical application, dosing frequency, and potential for drug-drug interactions.[2][11][12][13] A summary of key pharmacokinetic parameters for five commonly used DPP-4 inhibitors is presented below.
| Parameter | Sitagliptin | Vildagliptin | Saxagliptin (B632) | Linagliptin (B1675411) | Alogliptin |
| Oral Bioavailability (%) | ~87 | 85[14] | 50-75[15] | ~30[16] | ~100[17][18] |
| Time to Peak Plasma Concentration (Tmax) (hours) | 1-4 | 1-2[19] | 2 (parent), 4 (active metabolite)[20] | ~1.5[21] | 1-2[17][18] |
| Plasma Protein Binding (%) | 38 | 9.3 | Negligible[20] | 70-80 (concentration-dependent)[21] | ~20[18] |
| Terminal Half-life (t1/2) (hours) | 8-14[22] | ~2-3[19] | 2.1-4.4 (animal models)[15] | >100 (terminal), ~10 (accumulation)[16][21][23] | ~21[18] |
| Metabolism | Minimally metabolized; primarily via CYP3A4 and CYP2C8 | Primarily hydrolysis, not CYP-mediated[14] | Primarily via CYP3A4/5 to an active metabolite[20][24][25] | Minimally metabolized[16][23] | Negligible CYP-mediated metabolism[18] |
| Primary Route of Elimination | Renal (primarily as unchanged drug)[22] | Renal[14] | Renal and hepatic[20][24] | Fecal/biliary[21][26] | Renal (primarily as unchanged drug)[18] |
| Dose Adjustment in Renal Impairment | Yes | Yes | Yes[24] | No[21][26] | Yes[18] |
Comparative Pharmacodynamics of DPP-4 Inhibitors
The pharmacodynamic effects of DPP-4 inhibitors are directly related to their ability to inhibit the DPP-4 enzyme, leading to increased levels of active incretin hormones and subsequent improvements in glycemic control.
| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| DPP-4 Inhibition at Therapeutic Doses | >80% over 24 hours[22] | >90% (dose-dependent duration)[27] | >80% over 24 hours | >80% at trough concentrations[16] | >93% peak inhibition, >81% at 24 hours[17] |
| Effect on Active GLP-1 Levels | ~2-fold increase post-meal[22] | Increased[27] | ~3-fold increase after oral glucose load[25] | Increased | Increased post-meal[17] |
| Effect on Postprandial Glucose | Reduced[7] | Reduced | Reduced | Reduced | Reduced[17] |
| Effect on Glucagon Levels | Decreased in a glucose-dependent manner[7][9][28] | Reduced postprandial[27] | Decreased[25] | Reduced | Decreased postprandial[17] |
| Dosing Frequency | Once daily[12] | Twice daily[12] | Once daily[24] | Once daily[21] | Once daily[18] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical single-dose pharmacokinetic study of a novel DPP-4 inhibitor in rats.
Figure 2: Workflow for an in vivo pharmacokinetic study.
Materials:
-
Test DPP-4 inhibitor
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Intravenous injection supplies
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Dosing:
-
Oral (PO): Prepare a suspension of the test compound in the vehicle. Administer a single dose via oral gavage.
-
Intravenous (IV): Prepare a solution of the test compound. Administer a single bolus dose via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[29]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.[29]
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Thaw plasma samples on ice.
-
Perform sample preparation, typically protein precipitation with acetonitrile (B52724) containing an internal standard.
-
Analyze the samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to determine the concentration of the parent drug and any active metabolites.[30]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), t1/2 (half-life), CL (clearance), and Vd (volume of distribution).[29]
-
In Vitro DPP-4 Enzyme Activity Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of a compound against the DPP-4 enzyme.
Materials:
-
Purified DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Test compound and positive control (e.g., a known DPP-4 inhibitor)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound or control, and the purified DPP-4 enzyme.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes).
-
Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Measurement of Active GLP-1 Levels in Plasma
This protocol outlines the use of an enzyme-linked immunosorbent assay (ELISA) to measure active GLP-1 levels in plasma samples obtained from in vivo studies.
Materials:
-
Plasma samples collected with a DPP-4 inhibitor (to prevent ex vivo degradation of GLP-1)
-
Commercially available active GLP-1 ELISA kit
-
Microplate reader
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. Follow the specific instructions of the ELISA kit for any required sample dilution.
-
ELISA Procedure:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Follow the kit's instructions for incubation times and washing steps.
-
Add the detection antibody and substrate.
-
Stop the reaction and measure the absorbance at the specified wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of active GLP-1 in the unknown samples by interpolating their absorbance values from the standard curve.
-
Conclusion
The pharmacokinetic and pharmacodynamic modeling of DPP-4 inhibitors is crucial for the discovery and development of new anti-diabetic therapies. The information and protocols provided in these application notes offer a foundational framework for researchers to design and execute robust preclinical and clinical studies, ultimately contributing to a better understanding and utilization of this important class of drugs.
References
- 1. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. medium.com [medium.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Clinical Pharmacokinetics of Dipeptidyl Peptidase-4 Inhibitors - ProQuest [proquest.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alogliptin: Package Insert / Prescribing Information / MOA [drugs.com]
- 18. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. drugs.com [drugs.com]
- 21. Pharmacokinetic and pharmacodynamic evaluation of linagliptin for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 27. Pharmacokinetics and Pharmacodynamics of Vildagliptin in Patients with Type 2 Diabetes Mellitus | Semantic Scholar [semanticscholar.org]
- 28. drugs.com [drugs.com]
- 29. benchchem.com [benchchem.com]
- 30. msjonline.org [msjonline.org]
Application Notes and Protocols for Assessing Beta-Cell Function in Response to DPP4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key techniques used to assess pancreatic beta-cell function, with a specific focus on evaluating the therapeutic effects of Dipeptidyl Peptidase-4 (DPP4) inhibitors. The accompanying protocols offer step-by-step guidance for the implementation of these methods in a research or clinical trial setting.
Introduction to DPP4 Inhibitors and Beta-Cell Function
Dipeptidyl Peptidase-4 (DPP4) inhibitors are a class of oral hypoglycemic agents that enhance the incretin (B1656795) effect, which is often impaired in individuals with type 2 diabetes.[1][2][3] DPP4 is an enzyme that rapidly inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2][4][5] By inhibiting DPP4, these drugs increase the circulating levels of active GLP-1 and GIP.[1][5][6] This leads to a glucose-dependent increase in insulin (B600854) secretion from pancreatic beta-cells and a suppression of glucagon (B607659) secretion from alpha-cells, ultimately resulting in improved glycemic control.[1][4][6]
Beyond their immediate effects on glucose metabolism, DPP4 inhibitors are of significant interest for their potential to preserve or improve beta-cell function over the long term.[7][8][9] Assessing these effects requires robust and standardized methodologies. This document outlines several key techniques, from simple fasting-state assessments to more complex dynamic tests.
Key Techniques for Assessing Beta-Cell Function
Several methods are employed to evaluate different aspects of beta-cell function. These can be broadly categorized into static (fasting) and dynamic (post-stimulation) assessments.
Homeostatic Model Assessment of Beta-Cell Function (HOMA-B)
HOMA-B is a widely used index that estimates basal beta-cell function from fasting plasma glucose and insulin (or C-peptide) concentrations.[7][10] It provides a simple, non-invasive method for assessing beta-cell function in large-scale clinical trials and epidemiological studies.[7]
Principle: HOMA-B is calculated using a mathematical model that assumes a feedback loop between the liver and beta-cells in the fasting state.
Data Presentation:
| DPP4 Inhibitor | Study Population | Duration | Change in HOMA-B (from baseline or vs. Placebo) | Reference |
| Sitagliptin | Type 2 Diabetes | 12-52 weeks | Statistically significant improvement vs. placebo (WMD 12.03%) | [11] |
| Vildagliptin (B1682220) | Type 2 Diabetes | 6 months | Significant increase from 26.1 to 34.5 | [12] |
| Multiple DPP4i | Type 2 Diabetes | >12 weeks | Significant improvement vs. placebo (WMD 9.15 for monotherapy) | [9][13] |
| Alogliptin/Imigliptin | Type 2 Diabetes | N/A | Higher HOMA-B after treatment | [14] |
Experimental Protocol: HOMA-B Calculation
-
Patient Preparation: The patient should be in a fasting state for at least 8-12 hours.
-
Sample Collection: Collect a fasting blood sample in appropriate tubes for glucose and insulin (or C-peptide) analysis.
-
Laboratory Analysis: Measure fasting plasma glucose and fasting serum insulin (or C-peptide) concentrations using standardized laboratory assays.
-
Calculation: Use the following formula to calculate HOMA-B:
-
Using Insulin (µU/mL) and Glucose (mmol/L): HOMA-B (%) = (20 x Fasting Insulin) / (Fasting Glucose - 3.5)
-
Using Insulin (pmol/L) and Glucose (mmol/L): HOMA-B (%) = (3.33 x Fasting Insulin) / (Fasting Glucose - 3.5)
-
Online calculators are also widely available for this purpose.
-
Proinsulin to Insulin Ratio (P/I Ratio)
An elevated proinsulin to insulin ratio is indicative of beta-cell dysfunction.[15] In a healthy beta-cell, proinsulin is efficiently cleaved into insulin and C-peptide before secretion. Under conditions of increased secretory demand or beta-cell stress, this processing can become less efficient, leading to the release of a higher proportion of unprocessed proinsulin.[15]
Principle: This ratio reflects the efficiency of proinsulin processing by the beta-cells. A lower ratio suggests improved beta-cell function.
Data Presentation:
| DPP4 Inhibitor | Study Population | Duration | Change in Proinsulin/Insulin Ratio | Reference |
| Sitagliptin | Type 2 Diabetes | 12-52 weeks | Statistically significant reduction vs. placebo | [11] |
| Vildagliptin | Type 2 Diabetes | 12 months | Significant decrease with vildagliptin + metformin (B114582) vs. placebo + metformin | [16] |
| Vildagliptin | Impaired Fasting Glucose | 6 weeks | Reduction in the proinsulin to insulin ratio | [5] |
Experimental Protocol: Proinsulin to Insulin Ratio Measurement
-
Patient Preparation: The patient should be in a fasting state for 12-15 hours.[17]
-
Sample Collection: Collect a fasting blood sample. Serum is the preferred specimen. Separate the serum from cells as soon as possible or within 2 hours of collection.[17]
-
Sample Handling: Freeze the serum sample immediately.[17]
-
Laboratory Analysis:
-
Calculation:
-
Calculate the molar ratio of proinsulin to insulin (P/I ratio).
-
Oral Glucose Tolerance Test (OGTT)-Derived Measures
The OGTT is a dynamic test that assesses the body's response to a glucose challenge. Several parameters derived from the OGTT can provide insights into beta-cell function, including the disposition index.
Principle: The disposition index is a measure of beta-cell function adjusted for insulin sensitivity. It is calculated as the product of a measure of insulin secretion and a measure of insulin sensitivity. A higher disposition index indicates better beta-cell function.[4]
Data Presentation:
| DPP4 Inhibitor | Study Population | Duration | Change in OGTT-Derived Measures | Reference |
| Linagliptin (B1675411) | Persistent Prediabetes | 6 months | Improved disposition index (2.3 ± 0.23 vs 1.7 ± 0.27) | [3][21] |
| Sitagliptin | Healthy Volunteers | Acute dose | Increased early insulin secretion (T30:T60 ratio) | [22] |
| Sitagliptin | Type 2 Diabetes | 6 weeks | Improved β-cell glucose sensitivity | [23] |
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
-
Patient Preparation:
-
Procedure:
-
Laboratory Analysis: Plasma glucose and serum insulin (and C-peptide) are measured at each time point.
-
Data Calculation:
-
Insulinogenic Index (IGI): A measure of early insulin secretion, calculated as the change in insulin from 0 to 30 minutes divided by the change in glucose from 0 to 30 minutes.
-
Disposition Index: Calculated by multiplying a measure of insulin secretion (e.g., the ratio of the area under the insulin curve to the area under the glucose curve) by a measure of insulin sensitivity (e.g., the Matsuda index).[29]
-
Hyperglycemic Clamp
The hyperglycemic clamp is considered a gold-standard technique for assessing beta-cell responsivity to glucose.[30]
Principle: This technique involves raising and maintaining the plasma glucose concentration at a fixed hyperglycemic level through a variable glucose infusion. The amount of glucose required to maintain this level, along with the resulting insulin secretion, provides a quantitative measure of beta-cell function.
Data Presentation:
| DPP4 Inhibitor | Study Population | Duration | Change in Insulin Secretion Rate (ISR) during Hyperglycemic Clamp | Reference |
| Sitagliptin | Healthy Volunteers | Acute dose | Increased ISR by 50% during HGC alone and 20% during HGC with a meal challenge | [1][2] |
| Vildagliptin | Type 2 Diabetes | 12 months | Improved all β-cell parameters after the clamp | [16] |
Experimental Protocol: Hyperglycemic Clamp
-
Patient Preparation: The patient should fast overnight.
-
Procedure:
-
Two intravenous catheters are inserted, one for blood sampling and the other for infusion.
-
A priming dose of glucose is administered to rapidly raise the plasma glucose to a target level (e.g., 10 mmol/L or 180 mg/dL).[31]
-
The plasma glucose level is then maintained at this target for a set period (e.g., 2 hours) by adjusting the rate of a 20% dextrose infusion based on frequent bedside glucose measurements (every 5-10 minutes).[28][31]
-
Blood samples are collected at regular intervals to measure insulin and C-peptide concentrations.
-
-
Data Analysis:
-
First-phase insulin secretion: The average insulin concentration during the first 10 minutes of the clamp.
-
Second-phase insulin secretion: The average insulin concentration during the steady-state period of the clamp (e.g., from 60 to 120 minutes).
-
Insulin secretion rates (ISR) can be calculated from C-peptide concentrations through deconvolution analysis.
-
Arginine Stimulation Test
The arginine stimulation test assesses the maximal insulin secretory capacity of the beta-cells, independent of glucose levels.
Principle: Arginine, an amino acid, is a potent non-glucose secretagogue that directly stimulates insulin release from the beta-cells.
Data Presentation:
| DPP4 Inhibitor | Study Population | Duration | Change in Arginine-Stimulated Insulin Secretion | Reference |
| Sitagliptin | Type 2 Diabetes | 12 weeks | Improvements in arginine-stimulated insulin secretion in clamp tests | [32] |
| Vildagliptin | Type 2 Diabetes | 12 months | Improved β-cell parameters after clamp with subsequent arginine stimulation | [16] |
Experimental Protocol: Arginine Stimulation Test
-
Patient Preparation: The patient should be in a fasting state.
-
Procedure:
-
Baseline blood samples are collected.
-
A bolus of arginine hydrochloride (e.g., 5 grams) is infused intravenously over a short period (e.g., 30 seconds).[33]
-
Blood samples are collected at frequent intervals (e.g., 2, 3, 4, 5, 7, and 10 minutes) after the arginine infusion to measure insulin and C-peptide levels.[33]
-
-
Data Analysis: The acute insulin response to arginine is calculated as the peak insulin concentration or the area under the insulin curve during the first 10 minutes after the infusion.
Visualizing Pathways and Workflows
Signaling Pathway of DPP4 Inhibition
References
- 1. Insulin secretory effect of sitagliptin: assessment with a hyperglycemic clamp combined with a meal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Effect of linagliptin on glucose metabolism and pancreatic beta cell function in patients with persistent prediabetes after metformin and lifestyle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition index - Wikipedia [en.wikipedia.org]
- 5. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The linearized disposition index augments understanding of treatment effects in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Effects of dipeptidyl peptidase-4 inhibitors on beta-cell function and insulin resistance in type 2 diabetes: meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homeostatic model assessment - Wikipedia [en.wikipedia.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Dipeptidyl-Peptidase-IV Inhibitors, Imigliptin and Alogliptin, Improve Beta-Cell Function in Type 2 Diabetes [frontiersin.org]
- 15. Insulin Regulates Arginine-Stimulated Insulin Secretion in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RETRACTED: Evaluation of the positive effects on insulin-resistance and β-cell measurements of vildagliptin in addition to metformin in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proinsulin, Intact/Insulin Ratio | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 18. novamedline.com [novamedline.com]
- 19. ibl-international.com [ibl-international.com]
- 20. shop.tinyteria.com [shop.tinyteria.com]
- 21. Effect of linagliptin on glucose metabolism and pancreatic beta cell function in patients with persistent prediabetes after metformin and lifestyle [air.unimi.it]
- 22. Acute pharmacodynamic responses to sitagliptin: Drug-induced increase in early insulin secretion in oral glucose tolerance test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. testmenu.com [testmenu.com]
- 25. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. repository.niddk.nih.gov [repository.niddk.nih.gov]
- 27. Oral Glucose Tolerance Test: Uses, Preparing, & More [healthline.com]
- 28. diabetesjournals.org [diabetesjournals.org]
- 29. Evaluation of proposed oral disposition index measures in relation to the actual disposition index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Glucose clamp technique: a method for quantifying insulin secretion and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Precision and accuracy of hyperglycemic clamps in a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 32. An Update on the Effect of Incretin-Based Therapies on β-Cell Function and Mass [e-dmj.org]
- 33. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Variability in In Vitro DPP4 Inhibition Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during in vitro Dipeptidyl Peptidase-4 (DPP4) inhibition assays. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific issues to enhance the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a fluorometric in vitro DPP4 inhibition assay?
A1: The assay measures the activity of the DPP4 enzyme using a fluorogenic substrate, typically Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[1][2] DPP4 cleaves the Gly-Pro dipeptide from this substrate, which releases the highly fluorescent aminomethylcoumarin (AMC) molecule.[1][2] The rate of increase in fluorescence is directly proportional to the DPP4 enzyme activity.[1] When an inhibitor is present, it reduces the enzyme's activity, leading to a decreased rate of fluorescence generation.[1] The fluorescence is typically measured at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][3]
Q2: Why am I observing high variability in my IC50 values?
A2: High variability in the half-maximal inhibitory concentration (IC50) is a common issue and can be caused by several factors, including inconsistent pipetting, temperature fluctuations during incubation, and degradation of the enzyme or substrate.[4] Edge effects in microplates due to evaporation can also concentrate reagents and contribute to variability.[4]
Q3: My test compound is showing no or very low inhibition. What are the possible reasons?
A3: There are several potential reasons for observing low or no inhibition. The compound itself might be inactive or its concentration may be too low to produce a significant effect.[4] It is also possible that the DPP4 enzyme is inactive, or the assay was not set up correctly.[4] Additionally, a high substrate concentration, particularly if it is significantly above the Michaelis-Menten constant (Km), can outcompete the inhibitor.[4]
Q4: What is the importance of a positive control in the DPP4 inhibition assay?
A4: A known DPP4 inhibitor, such as Sitagliptin or Vildagliptin, should be included as a positive control to confirm that the assay is performing as expected.[1][4] If the positive control shows the expected inhibition, it indicates that the enzyme, substrate, and other reagents are active and that the assay conditions are appropriate.[4]
Q5: How can I minimize the "edge effect" in my 96-well plate assay?
A5: The "edge effect" is caused by increased evaporation from the outer wells of a microplate, which can concentrate the reagents and lead to inconsistent results.[4] To minimize this, it is recommended to use plate sealers during incubation.[4] Another common practice is to avoid using the outermost wells for critical samples and instead fill them with buffer or media.[4]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
High variability in IC50 values can obscure the true potency of a test compound. The following table outlines potential causes and their recommended solutions.[4]
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and practice proper pipetting techniques. For high-throughput screening, consider using automated liquid handlers to minimize human error.[4] |
| Temperature Fluctuations | Ensure a stable incubation temperature by using a calibrated incubator or water bath. Allow the microplate to equilibrate to the assay temperature before adding reagents to avoid temperature gradients.[4] |
| Substrate or Enzyme Degradation | Prepare fresh substrate and enzyme solutions for each experiment. Store stock solutions in single-use aliquots at the recommended temperature (-20°C or -80°C) to prevent repeated freeze-thaw cycles.[4] |
| Edge Effects | Use plate sealers to minimize evaporation from the outer wells of the microplate. Alternatively, avoid using the outermost wells for critical samples.[4] |
| Inconsistent Mixing | Ensure thorough mixing of reagents in each well by gently tapping the plate or using a plate shaker.[4] |
Issue 2: Test Compound Shows No or Low Inhibition
If your test compound is not inhibiting the DPP4 enzyme as expected, consider the following troubleshooting steps.[4]
| Potential Cause | Recommended Solution |
| Inactive Compound | Prepare a fresh stock of your test compound. Use a known DPP4 inhibitor as a positive control to confirm the assay is working correctly.[4] |
| Inactive Enzyme | Verify the activity of the DPP4 enzyme in a control experiment without any inhibitor.[4] |
| Incorrect Assay Setup | Carefully review the experimental protocol to ensure all steps, including reagent concentrations, incubation times, and detection settings, were followed correctly.[4] |
| Insufficient Inhibitor Concentration | The concentration range of your test compound may be too low. Test a wider range of concentrations to determine if a dose-response relationship can be established.[4] |
| High Substrate Concentration | If the substrate concentration is significantly higher than its Km value, it can outcompete the inhibitor. It is recommended to use a substrate concentration at or below the Km.[4] |
| Presence of Interfering Substances | Impurities in the assay buffer or other components could inhibit the enzyme or interact with the inhibitor. Use high-purity reagents and water.[4] |
Experimental Protocols
Standard In Vitro DPP4 Inhibition Assay Protocol
This protocol is a standard fluorescence-based method for screening DPP4 inhibitors.[1][3][5]
Materials and Reagents:
-
Recombinant Human DPP4 Enzyme[1]
-
DPP4 Substrate: H-Gly-Pro-AMC[1]
-
Test Compound (Inhibitor)
-
Positive Control Inhibitor (e.g., Sitagliptin)[1]
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds[1]
-
96-well black microtiter plates[1]
-
Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[1]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final DMSO concentration should typically be kept at or below 1% to avoid affecting enzyme activity.[4]
-
Reagent Preparation: Prepare working solutions of the DPP4 enzyme and the fluorogenic substrate in cold assay buffer. The substrate solution should be protected from light.[4]
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Control wells (No inhibitor): Add DPP4 enzyme and assay buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Inhibitor wells: Add DPP4 enzyme and the corresponding inhibitor dilution.
-
Compound Control wells (optional): Add the inhibitor dilution and assay buffer without the enzyme to check for autofluorescence.[4]
-
-
Pre-incubation: Add 50 µL of the enzyme solution to the control and inhibitor wells. Then, add 50 µL of the corresponding inhibitor dilution or solvent control. Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[3][4]
-
Reaction Initiation: Add 50 µL of the substrate solution to all wells to start the enzymatic reaction.[3]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a microplate reader.[6]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the control (no inhibitor) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Data Presentation
Reported IC50 Values for DPP4 Inhibitors
The inhibitory potency of various compounds against DPP4 is quantified by their IC50 values. The following table summarizes reported IC50 values for some known inhibitors and natural compounds.
| Compound | Enzyme Source | IC50 | Reference |
| Teneligliptin | Human Plasma DPP4 | 1.75 nmol/L | [1] |
| Teneligliptin | Recombinant Human DPP4 | 0.889 nmol/L | [1] |
| Teneligliptin | Rat Plasma DPP4 | ~1 nmol/L | [1] |
| Hyperoside | Not Specified | 138.79 ± 0.87 µM | [3] |
| Myricetin | Not Specified | 156.29 ± 1.18 µM | [3] |
| Narcissoside | Not Specified | 166.52 ± 0.6 µM | [3] |
| Cyanidin 3-O-glucoside | Not Specified | 81.05 ± 4.14 µM | [3] |
| Isoliquiritigenin | Not Specified | 149.96 ± 0.58 µM | [3] |
Visualizations
DPP4 Signaling Pathway and Inhibition
Caption: DPP4 signaling pathway and the mechanism of its inhibition.
Experimental Workflow for In Vitro DPP4 Inhibition Assay
Caption: Workflow for a typical in vitro DPP4 inhibition assay.
Logical Workflow for Troubleshooting High IC50 Variability
Caption: A logical workflow for troubleshooting high IC50 variability.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. abcam.com [abcam.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Oral Bioavailability of Experimental DPP-4 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor oral bioavailability with experimental Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing the root causes of poor oral bioavailability for your experimental compounds.
My experimental DPP-4 inhibitor shows high in vitro potency but low in vivo efficacy after oral dosing. What are the potential causes?
Low in vivo efficacy despite high in vitro potency is a common challenge in drug development and often points to issues with the drug's absorption, distribution, metabolism, and excretion (ADME) properties, collectively impacting its oral bioavailability.[1] The primary reasons for poor oral bioavailability can be broadly categorized into issues with the compound's physicochemical properties, its permeability across the intestinal wall, and its metabolic stability.[2]
A logical troubleshooting workflow can help pinpoint the specific issue:
Caption: Troubleshooting workflow for poor oral bioavailability.
Frequently Asked Questions (FAQs)
Physicochemical Properties
Q1: What are the ideal physicochemical properties for an orally bioavailable DPP-4 inhibitor?
While there are no absolute rules, general guidelines like Lipinski's Rule of Five can be a good starting point for assessing the "drug-likeness" of a compound.[2] Optimizing these properties is a balance, as they are often interconnected.[2]
Table 1: General Physicochemical Property Guidelines for Oral Bioavailability
| Property | Recommended Range | Rationale |
| Molecular Weight (MW) | ≤ 500 Da | Smaller molecules are more likely to passively diffuse across cell membranes.[2] |
| LogP | -1 to 5 | A measure of lipophilicity. If too low, the compound may not cross lipid membranes; if too high, it may have poor aqueous solubility. |
| Aqueous Solubility | > 100 µg/mL | The drug must dissolve in the gastrointestinal fluids to be absorbed.[3] |
| Hydrogen Bond Donors | ≤ 5 | Fewer hydrogen bond donors generally lead to better permeability across cell membranes. |
| Hydrogen Bond Acceptors | ≤ 10 | Fewer hydrogen bond acceptors are associated with improved permeability. |
Q2: My compound has poor aqueous solubility. What can I do?
Poor solubility is a major hurdle for oral absorption.[4][5] Several formulation strategies can be employed to enhance the solubility and dissolution rate of your compound.[4][5][6]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[4][5]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility.[5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[6][7]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[4][5]
Intestinal Permeability
Q3: How can I determine if my compound has poor intestinal permeability?
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal drug absorption.[8][9] This assay uses a monolayer of Caco-2 cells, which are derived from a human colon carcinoma and differentiate to resemble the enterocytes of the small intestine.[10]
Caption: Schematic of the Caco-2 permeability assay.
A low apparent permeability coefficient (Papp) in the apical to basolateral direction suggests poor absorption. The assay can also be performed in the basolateral to apical direction to assess active efflux.[10] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux, which can be a cause of low bioavailability.[10]
Q4: My compound is a substrate for efflux transporters like P-glycoprotein (P-gp). What are the implications?
Efflux transporters, such as P-glycoprotein (P-gp), actively pump drugs out of intestinal cells back into the gut lumen, thereby reducing their net absorption.[11] If your compound is identified as a P-gp substrate, this could be a significant contributor to its poor oral bioavailability.[11] Strategies to overcome this include designing analogues that are not substrates or co-administering a P-gp inhibitor in preclinical studies to confirm the mechanism.
Metabolism
Q5: What is first-pass metabolism and how does it affect my DPP-4 inhibitor?
First-pass metabolism, or presystemic metabolism, is the metabolism of a drug in the liver before it reaches systemic circulation.[12] This can significantly reduce the amount of active drug that becomes available to the body.[12] Most small molecule drugs are metabolized by cytochrome P450 (CYP) enzymes in the liver.[13]
Q6: How can I assess the metabolic stability of my compound?
The liver microsomal stability assay is a common in vitro method to evaluate a compound's susceptibility to metabolism by liver enzymes. This assay incubates the compound with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[13][14] The rate of disappearance of the parent compound over time is measured to determine its metabolic half-life and intrinsic clearance.[15]
Caption: Barriers to oral drug absorption.
A short half-life in this assay suggests that the compound is rapidly metabolized and may be subject to high first-pass metabolism in vivo.
Benchmarking Against Marketed DPP-4 Inhibitors
Most clinically approved DPP-4 inhibitors have favorable pharmacokinetic properties, including good oral bioavailability.[16] Comparing the properties of your experimental compound to these benchmarks can provide valuable context.
Table 2: Pharmacokinetic Properties of Selected Marketed DPP-4 Inhibitors
| Drug | Oral Bioavailability (%) | Tmax (hours) | Terminal Half-life (hours) | Primary Elimination Route |
| Sitagliptin | ~87% | 1-4 | ~12.4 | Renal |
| Vildagliptin | ~85% | 1.7 | ~2-3 | Metabolism/Renal |
| Saxagliptin | ~75% | 2 | ~2.5 | Metabolism/Renal |
| Linagliptin | ~30% | 1.5 | >100 | Fecal |
| Alogliptin | >75% | 1-2 | ~21 | Renal |
Note: Values are approximate and can vary. Data compiled from multiple sources.[16][17][18]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of an experimental compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell™ inserts and cultured for 18-22 days to form a differentiated and polarized monolayer.[10]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[19]
-
Assay Procedure:
-
The test compound (e.g., at 10 µM) is added to the apical (donor) compartment.[19]
-
The plate is incubated at 37°C for a specified time, typically 2 hours.[19]
-
Samples are taken from the basolateral (receiver) compartment at the end of the incubation period.
-
For efflux assessment, the experiment is repeated by adding the compound to the basolateral compartment and sampling from the apical compartment.[10]
-
-
Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.[19]
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
Protocol 2: Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of an experimental compound in the presence of liver enzymes.
Methodology:
-
Preparation:
-
Prepare stock solutions of the test compound and positive controls (e.g., diclofenac, propranolol) in DMSO, then dilute in acetonitrile.[20]
-
Prepare a liver microsomal incubation medium containing phosphate (B84403) buffer (pH 7.4), MgCl2, and an NADPH-regenerating system.
-
-
Incubation:
-
The test compound (e.g., at 2 µM final concentration) is incubated with human or mouse liver microsomes at 37°C.[15]
-
Aliquots are taken at several time points (e.g., 0, 7, 15, 25, and 40 minutes).
-
The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing: The samples are centrifuged to precipitate the proteins.[20]
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.[15] Intrinsic clearance (Clint) can also be calculated from this data.[15]
References
- 1. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 13. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 14. dls.com [dls.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. researchgate.net [researchgate.net]
- 19. enamine.net [enamine.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving DPP4 Inhibitor Selectivity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when developing novel Dipeptidyl Peptidase-4 (DPP4) inhibitors with improved selectivity.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: My newly synthesized inhibitor shows high potency against DPP4 but poor selectivity over DPP8 and/or DPP9.
-
Question: What are the first steps to troubleshoot poor selectivity?
-
Answer: First, re-verify the purity of your synthesized compound using methods like HPLC and mass spectrometry. Impurities may possess inhibitory activity against DPP8/DPP9. Second, confirm the integrity and activity of your recombinant DPP4, DPP8, and DPP9 enzymes. Enzyme degradation can lead to inaccurate IC50 values. Finally, review your assay conditions; ensure that the substrate concentration is appropriate for each enzyme, as this can influence apparent inhibitor potency.
-
-
Question: How can I structurally modify my compound to improve selectivity?
-
Answer: Selectivity often arises from subtle differences in the active sites of DPP family enzymes.[1][2] Focus on exploiting the differences in the S1 and S1' pockets of the enzymes. For example, introducing specific substitutions on aromatic rings can enhance π-stacking or cation-π interactions with key residues like F357 in DPP4, which may not be present or oriented similarly in DPP8/DPP9.[1] Consider exploring different heterocyclic scaffolds, as scaffolds like quinazolines and 1,2,4-triazoles have been shown to yield inhibitors with good selectivity over DPP-8/9.[3]
-
Issue 2: I am observing high variability in my IC50 determination assays.
-
Question: What are common sources of variability in DPP4 inhibition assays?
-
Answer: High variability can stem from several factors including inconsistent pipetting, temperature fluctuations during incubation, and reagent degradation.[4] Evaporation from the outer wells of a microplate (edge effects) can also concentrate reagents and skew results.
-
-
Question: How can I minimize this variability?
-
Answer: To improve reproducibility, use calibrated pipettes and consider automated liquid handlers for high-throughput screening.[4] Always use a plate sealer to minimize evaporation. Prepare fresh enzyme and substrate solutions for each experiment and store stocks in single-use aliquots at -80°C to avoid freeze-thaw cycles.[4] Ensure thorough mixing of reagents in each well.
-
Issue 3: My inhibitor shows lower-than-expected potency or no activity.
-
Question: My compound isn't inhibiting DPP4. What should I check?
-
Answer: First, confirm the compound's stability and solubility in the assay buffer. Precipitation can drastically lower the effective concentration. Use a known DPP4 inhibitor, such as Sitagliptin, as a positive control to validate that the assay is working correctly.[4][5] Also, verify the activity of your DPP4 enzyme stock in a control experiment with no inhibitor.[4]
-
-
Question: My IC50 value is much higher than anticipated. Why?
-
Answer: A high IC50 value can be due to several factors. The substrate concentration might be too high, leading to competition with the inhibitor; it is recommended to use a substrate concentration at or near its Michaelis-Menten constant (Km).[4][6] The inhibitor itself may have degraded, so preparing a fresh stock is advisable.[4] Finally, ensure the pH and temperature of the assay are optimal, as DPP4 activity is sensitive to these conditions. A common pH range is 7.5 to 8.0, with the assay typically run at 37°C.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is high selectivity for DPP4 over DPP8 and DPP9 critically important? A1: DPP8 and DPP9 are structurally similar to DPP4 and are involved in different biological processes, including T-cell activation.[7][8] Inhibition of DPP8 and DPP9 has been linked to severe toxicities in preclinical studies, including alopecia, thrombocytopenia, and gastrointestinal issues.[8][9] Therefore, developing highly selective DPP4 inhibitors is crucial to ensure a favorable safety profile and minimize potential off-target side effects.[9][10]
Q2: What is the primary mechanism of DPP4 inhibition? A2: DPP4 is a serine protease that inactivates incretin (B1656795) hormones like GLP-1 and GIP by cleaving their N-terminal dipeptides.[7][11] DPP4 inhibitors block the active site of the enzyme, preventing this degradation. This prolongs the activity of incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release, which helps control blood glucose levels.[11][12][13]
Caption: DPP4 signaling pathway and mechanism of inhibitor action.
Q3: How is inhibitor selectivity typically quantified and reported? A3: Selectivity is reported as a ratio of the IC50 values. The selectivity index is calculated by dividing the IC50 of the inhibitor against an off-target enzyme (e.g., DPP8) by its IC50 against the primary target (DPP4). A higher ratio indicates greater selectivity for DPP4. For example, an inhibitor with a >1000-fold selectivity is considered highly selective.
Q4: What are the key steps in a workflow for screening inhibitor selectivity? A4: A typical workflow involves a primary screen to identify potent DPP4 inhibitors, followed by secondary screens to assess selectivity. The process is as follows:
-
Compound Synthesis: Synthesize and purify the novel chemical entity.
-
Primary Assay: Determine the IC50 value against recombinant human DPP4 using a validated in vitro assay (e.g., fluorometric).
-
Secondary Assays: For compounds showing high potency against DPP4, determine the IC50 values against other related proteases, primarily recombinant human DPP8 and DPP9.
-
Selectivity Calculation: Calculate the selectivity index (IC50 DPP8 / IC50 DPP4 and IC50 DPP9 / IC50 DPP4).
-
Lead Optimization: Compounds with high potency and a high selectivity index are prioritized for further development.
Caption: Experimental workflow for DPP4 inhibitor selectivity screening.
Quantitative Data Summary
The selectivity of various established DPP4 inhibitors against DPP8 and DPP9 is summarized below. A higher fold-selectivity value indicates a more desirable and safer profile.
| Inhibitor | DPP4 IC50 (nM) | DPP8 IC50 (nM) | DPP9 IC50 (nM) | Fold-Selectivity (DPP8/DPP4) | Fold-Selectivity (DPP9/DPP4) |
| Sitagliptin | 27 | >30,000 | >30,000 | >1111 | >1111 |
| Alogliptin | <10 | >100,000 | >100,000 | >10,000 | >10,000 |
| Saxagliptin | 50 | 40,000 | >100,000 | 800 | >2000 |
| Vildagliptin | 62 | 2,700 | 3,900 | 44 | 63 |
| Linagliptin | 1 | >10,000 | >10,000 | >10,000 | >10,000 |
Note: IC50 values can vary slightly based on assay conditions. Data compiled from multiple sources.[14][15]
Detailed Experimental Protocols
Protocol: Fluorometric In Vitro Assay for DPP4, DPP8, and DPP9 Inhibition
This protocol describes a method to determine the inhibitory activity (IC50) of a test compound against recombinant human DPP4, DPP8, and DPP9 using a fluorogenic substrate.[10][16]
1. Materials:
-
Recombinant Human DPP4, DPP8, and DPP9 enzymes
-
Fluorogenic Substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin)
-
Assay Buffer: Tris-HCl (e.g., 20 mM, pH 8.0) containing NaCl (100 mM) and EDTA (1 mM)[6]
-
Test Compound (Inhibitor) and Positive Control (e.g., Sitagliptin)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)[16]
-
Incubator set to 37°C
2. Reagent Preparation:
-
Assay Buffer: Prepare and adjust to the correct pH. Keep at room temperature for the assay.[5]
-
Enzyme Solutions: Dilute the recombinant enzymes (DPP4, DPP8, DPP9) in cold assay buffer to the desired working concentration. Keep on ice. Optimal concentrations should be determined empirically but are often in the ng/mL range.[10]
-
Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to the final working concentration in assay buffer. The final concentration should ideally be at or below the Km for each respective enzyme to ensure assay sensitivity, often around 100 µM.[6]
-
Inhibitor Dilutions: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to test a range of concentrations.
3. Assay Procedure:
-
Plate Setup: In a 96-well black microplate, add the following to triplicate wells (final volume will be 100 µL):
-
100% Activity Control: 30 µL Assay Buffer + 10 µL diluted enzyme + 10 µL DMSO.
-
Blank (No Enzyme): 40 µL Assay Buffer + 10 µL DMSO.
-
Test Compound Wells: 30 µL Assay Buffer + 10 µL diluted enzyme + 10 µL of each inhibitor dilution.
-
-
Pre-incubation: Gently tap the plate to mix and pre-incubate for 10-15 minutes at 37°C.[5] This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the Substrate Solution to all wells to start the reaction.[6]
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity (Relative Fluorescence Units, RFU) every minute for 15-30 minutes.[5]
4. Data Analysis:
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope (ΔRFU/min) from the linear portion of the kinetic curve.
-
Background Subtraction: Subtract the average rate of the blank wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of 100% Activity Control)] * 100
-
Determine IC50: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
References
- 1. researchgate.net [researchgate.net]
- 2. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Managing Hypoglycemia Risk in Combination Therapy with DPP-4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipeptidyl Peptidase-4 (DPP-4) inhibitors in combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is the baseline risk of hypoglycemia with DPP-4 inhibitor monotherapy?
A1: DPP-4 inhibitors, when used as monotherapy, have a low risk of hypoglycemia.[1][2][3] Their mechanism of action is glucose-dependent, meaning they enhance insulin (B600854) secretion and suppress glucagon (B607659) release only when blood glucose levels are elevated.[1][4][5] The incidence of hypoglycemia with DPP-4 inhibitor monotherapy is comparable to that of placebo or metformin (B114582).[6]
Q2: Which combination therapies with DPP-4 inhibitors are most associated with an increased risk of hypoglycemia?
A2: The risk of hypoglycemia is significantly elevated when DPP-4 inhibitors are used in combination with insulin secretagogues, such as sulfonylureas, or with exogenous insulin.[4] Combination therapy with metformin or SGLT2 inhibitors does not generally increase the risk of hypoglycemia.[7]
Q3: Why does combining a DPP-4 inhibitor with a sulfonylurea increase the risk of hypoglycemia?
A3: The increased risk stems from the distinct mechanisms of action of the two drug classes. Sulfonylureas stimulate insulin secretion from pancreatic β-cells in a glucose-independent manner. DPP-4 inhibitors increase the levels of incretin (B1656795) hormones (GLP-1 and GIP), which also stimulate insulin secretion. The simultaneous stimulation of insulin release through both glucose-dependent (DPP-4 inhibitor) and glucose-independent (sulfonylurea) pathways can lead to an excessive insulin response relative to the blood glucose level, thereby causing hypoglycemia.
Q4: What is the magnitude of the increased risk of hypoglycemia when adding a DPP-4 inhibitor to a sulfonylurea?
A4: Meta-analyses of clinical trials have shown that adding a DPP-4 inhibitor to sulfonylurea therapy is associated with about a 50% increased risk of hypoglycemia compared to sulfonylurea treatment alone.[8][9] This translates to approximately one excess case of hypoglycemia for every 17 patients treated for the first six months.[8][9][10]
Q5: Are there recommendations for managing this increased risk in a clinical setting?
A5: Yes, to mitigate the risk of hypoglycemia, it is often recommended to reduce the dose of the sulfonylurea when initiating a DPP-4 inhibitor.[11]
Q6: What is the risk of hypoglycemia when DPP-4 inhibitors are combined with insulin?
A6: The addition of a DPP-4 inhibitor to insulin therapy can also increase the risk of hypoglycemia. However, some studies have reported that this combination can lead to a reduction in the required insulin dose, which may, in turn, lower the rate of hypoglycemic events in some cases.[1][12] The overall risk depends on factors such as the type and dose of insulin, as well as patient characteristics.
Data on Hypoglycemia Incidence
The following tables summarize the incidence of hypoglycemia in clinical trials involving DPP-4 inhibitors in combination therapy.
Table 1: Hypoglycemia Incidence with DPP-4 Inhibitors in Combination with Sulfonylureas
| Study/Analysis | DPP-4i + Sulfonylurea Group | Placebo + Sulfonylurea Group | Risk Ratio (95% CI) | Number Needed to Harm (NNH) |
| Meta-analysis (Salvo et al., 2016) | 12% | 7% | 1.52 (1.29 to 1.80) | 17 (for ≤6 months of treatment) |
Data compiled from multiple randomized controlled trials.[8][9][10]
Table 2: Hypoglycemia Incidence with DPP-4 Inhibitors in Combination with Insulin
| DPP-4 Inhibitor | Study Population | Hypoglycemia Incidence (DPP-4i + Insulin) | Hypoglycemia Incidence (Placebo + Insulin) | Notes |
| Vildagliptin | Type 2 Diabetes | Comparable to placebo | Comparable to DPP-4i group | Did not cause weight gain.[12] |
| Sitagliptin (B1680988) | Type 2 Diabetes | Significantly elevated compared to placebo | Lower than combination group | [13] |
| Linagliptin | Type 2 Diabetes | Significantly elevated compared to placebo | Lower than combination group | [13] |
| Multiple DPP-4i | Type 2 Diabetes | No difference in four out of five studies reviewed | No difference in four out of five studies reviewed | One study showed an increased rate of hypoglycemia with the combination.[6] |
Note: The definition of hypoglycemia and the baseline characteristics of the study populations can vary between trials, affecting the reported incidence rates.
Troubleshooting Guides for Preclinical Research
Issue 1: Inconsistent or No Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) in vitro with DPP-4i and Sulfonylurea Combination.
-
Possible Cause 1: Suboptimal Cell Culture Conditions.
-
Troubleshooting:
-
Ensure pancreatic β-cell lines (e.g., INS-1E, MIN6) are cultured according to established protocols.
-
Verify cell viability and confluence before each experiment. Over-confluent or stressed cells may not respond appropriately to stimuli.
-
Confirm that the culture medium has the appropriate glucose concentration.
-
-
-
Possible Cause 2: Inappropriate Reagent Concentrations.
-
Troubleshooting:
-
Perform dose-response curves for both the DPP-4 inhibitor and the sulfonylurea to determine the optimal concentrations for your specific cell line and experimental conditions.
-
Ensure that the solvents used to dissolve the compounds (e.g., DMSO) are at a final concentration that does not affect cell viability or function.
-
-
-
Possible Cause 3: Issues with the GSIS Assay Protocol.
-
Troubleshooting:
-
Optimize the pre-incubation (starvation) period in low-glucose buffer to ensure a low basal insulin secretion.
-
Ensure the high-glucose stimulation step uses a glucose concentration known to elicit a robust insulin response in your cell line.
-
Verify the accuracy and sensitivity of your insulin detection method (e.g., ELISA, RIA).
-
-
Issue 2: High Variability in Blood Glucose Levels in Animal Models of Hypoglycemia.
-
Possible Cause 1: Animal Stress.
-
Troubleshooting:
-
-
Possible Cause 2: Inconsistent Drug Administration.
-
Troubleshooting:
-
Ensure accurate and consistent dosing for all animals. For oral gavage, verify proper technique to avoid administration into the lungs.
-
Prepare fresh drug solutions for each experiment to ensure stability and potency.
-
-
-
Possible Cause 3: Inaccurate Blood Glucose Monitoring.
-
Troubleshooting:
-
Calibrate the glucometer before each use with appropriate standards.
-
Ensure proper blood sampling technique from the tail vein or other appropriate site to obtain a sufficient and clean blood sample.
-
-
Issue 3: Difficulty in Measuring Changes in Incretin (GLP-1, GIP) Levels.
-
Possible Cause 1: Sample Degradation.
-
Troubleshooting:
-
-
Possible Cause 2: Low Assay Sensitivity.
-
Troubleshooting:
-
Use a highly sensitive and specific assay for active GLP-1 and GIP, such as a validated ELISA or a radioimmunoassay (RIA).[19]
-
Consider sample extraction and concentration steps if the expected hormone levels are below the detection limit of the assay.
-
-
-
Possible Cause 3: Inappropriate Timing of Sample Collection.
-
Troubleshooting:
-
Collect blood samples at appropriate time points after glucose or meal challenge to capture the peak incretin response.[20]
-
-
Experimental Protocols
1. In Vivo Assessment of Hypoglycemia in Mice
-
Objective: To evaluate the hypoglycemic potential of a DPP-4 inhibitor in combination with insulin.
-
Methodology:
-
Animal Model: Use a relevant mouse model of type 2 diabetes (e.g., db/db mice) or healthy mice.
-
Acclimatization: Acclimatize mice to handling and experimental procedures for at least one week.
-
Fasting: Fast mice for a standardized period (e.g., 4-6 hours) with free access to water.[21]
-
Baseline Measurements: Record baseline body weight and blood glucose from the tail vein using a calibrated glucometer.
-
Drug Administration:
-
Administer the DPP-4 inhibitor or vehicle control via oral gavage.
-
After a specified pre-treatment period (e.g., 30-60 minutes), administer a subcutaneous or intraperitoneal injection of insulin (e.g., 0.75 U/kg) or saline.
-
-
Blood Glucose Monitoring: Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-insulin injection.[21]
-
Hypoglycemia Monitoring: Closely observe the mice for signs of hypoglycemia (e.g., lethargy, seizures). If severe hypoglycemia occurs, administer a glucose solution.[21]
-
Data Analysis: Plot the blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for the glucose-lowering effect and compare the incidence of hypoglycemic events between groups.
-
2. In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Objective: To assess the effect of a DPP-4 inhibitor and a sulfonylurea on insulin secretion from pancreatic β-cells.
-
Methodology:
-
Cell Culture: Culture a pancreatic β-cell line (e.g., INS-1E or MIN6) in appropriate culture medium until they reach 70-80% confluence.
-
Pre-incubation (Starvation): Gently wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM). Pre-incubate the cells in this buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
Drug Treatment: Replace the low-glucose KRB buffer with fresh low-glucose KRB buffer containing the test compounds (DPP-4 inhibitor, sulfonylurea, or combination) or vehicle control. Incubate for a specified period (e.g., 30-60 minutes).
-
Glucose Stimulation:
-
For basal insulin secretion, collect the supernatant from a set of wells treated with the compounds in low-glucose KRB buffer.
-
For stimulated insulin secretion, replace the treatment buffer with a high-glucose (e.g., 16.7 mM) KRB buffer containing the same test compounds. Incubate for 1-2 hours at 37°C.
-
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA or RIA kit.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. Express the results as fold-change over the basal secretion or as absolute insulin concentrations.
-
3. Measurement of Active GLP-1 in Plasma
-
Objective: To quantify the levels of active GLP-1 in plasma samples from in vivo studies.
-
Methodology:
-
Sample Collection: Collect whole blood into pre-chilled tubes containing EDTA and a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor for research use) and a protease inhibitor cocktail.[16][17]
-
Plasma Separation: Immediately centrifuge the blood at 1000-2000 x g for 10-15 minutes at 4°C.[17]
-
Storage: Aliquot the plasma into fresh tubes and store at -80°C until the assay is performed. Avoid repeated freeze-thaw cycles.[17]
-
Quantification: Use a commercially available, high-sensitivity ELISA kit specific for active GLP-1 (7-36 amide and 7-37). Follow the manufacturer's instructions for the assay procedure, including standard curve preparation, sample incubation, and signal detection.
-
Data Analysis: Calculate the concentration of active GLP-1 in each sample based on the standard curve.
-
Diagrams
Caption: Incretin signaling pathway and points of intervention.
Caption: In vivo hypoglycemia assessment workflow.
Caption: In vitro GSIS experimental workflow.
References
- 1. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 2. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 3. Role of dipeptidyl peptidase 4 inhibitors in the new era of antidiabetic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 7. Novel combination treatment of type 2 diabetes DPP-4 inhibition + metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addition of dipeptidyl peptidase-4 inhibitors to sulphonylureas and risk of hypoglycaemia: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Add-On DPP-4 Inhibitors Could Significantly Raise Hypoglycemia Risk | Consultant360 [consultant360.com]
- 10. Addition of dipeptidyl peptidase-4 inhibitors to sulphonylureas and risk of hypoglycaemia: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety and Efficacy of DPP4 Inhibitor and Basal Insulin in Type 2 Diabetes: An Updated Review and Challenging Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cda-amc.ca [cda-amc.ca]
- 14. vmmpc.org [vmmpc.org]
- 15. Video: Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat [jove.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. mesoscale.com [mesoscale.com]
- 18. lcms.cz [lcms.cz]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. Hypoglycemic effect and mechanism of isoquercitrin as an inhibitor of dipeptidyl peptidase-4 in type 2 diabetic mice - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00675J [pubs.rsc.org]
- 21. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Conflicting Results from DPP4 Inhibitor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals understand and interpret the conflicting results observed in different studies of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do different clinical trials of DPP-4 inhibitors show conflicting results regarding cardiovascular outcomes?
A1: The conflicting cardiovascular outcomes observed in major clinical trials of DPP-4 inhibitors, such as SAVOR-TIMI 53, EXAMINE, and TECOS, can be attributed to several factors including differences in the specific DPP-4 inhibitor studied, patient population characteristics, trial design, and duration of follow-up.
For instance, the SAVOR-TIMI 53 trial, which investigated saxagliptin (B632), reported an increased risk of hospitalization for heart failure.[1][2][3] In contrast, the TECOS trial with sitagliptin (B1680988) and the EXAMINE trial with alogliptin (B1666894) did not show a statistically significant increase in this risk.[1][4] These discrepancies have led to a debate on whether the observed effects are a class-wide phenomenon or specific to individual drugs within the class.[2][3]
Potential contributing factors to these conflicting results include:
-
Differences in Patient Populations: The baseline cardiovascular risk of the patients enrolled in each trial varied. The EXAMINE trial, for example, enrolled patients who had recently experienced an acute coronary syndrome, representing a higher-risk population.[4][5][6]
-
Drug-Specific Properties: Although all DPP-4 inhibitors share a common mechanism of action, they exhibit structural heterogeneity, leading to differences in their pharmacokinetic and pharmacodynamic profiles.[7] For example, saxagliptin undergoes significant hepatic metabolism to an active metabolite, while linagliptin (B1675411) is primarily eliminated through the biliary system.[7] These differences could potentially lead to varied off-target effects and cardiovascular outcomes.
-
Statistical Power and Endpoint Definitions: Variations in the statistical power to detect certain outcomes and differences in the precise definitions of cardiovascular endpoints across trials can also contribute to divergent findings.
Q2: Is there a consensus on the risk of pancreatitis associated with DPP-4 inhibitor use?
A2: The association between DPP-4 inhibitor use and the risk of pancreatitis remains a topic of debate with conflicting evidence from different studies.[8][9][10] While some observational studies and initial reports raised concerns about an increased risk, large-scale cardiovascular outcome trials and subsequent meta-analyses have provided mixed results.[8][11]
-
Evidence Suggesting Increased Risk: Some early observational studies and case reports suggested a potential link between DPP-4 inhibitors and an increased risk of acute pancreatitis.[8][12] A meta-analysis of case-control and randomized controlled studies found a marginally increased risk.[8]
-
Evidence Suggesting No Increased Risk: Several large cardiovascular outcome trials, including SAVOR-TIMI 53, EXAMINE, and TECOS, did not find a significant increase in the risk of pancreatitis with DPP-4 inhibitor use compared to placebo.[9] Furthermore, some meta-analyses of randomized controlled trials have not shown a statistically significant association.[11]
The conflicting findings may be due to methodological differences between studies, including study design (observational vs. randomized controlled trial), patient populations, and the definition and ascertainment of pancreatitis cases.[10] While the absolute risk appears to be low, it is a recognized potential adverse event, and caution is advised in patients with a history of pancreatitis.[10]
Troubleshooting Guides
Issue: Reconciling conflicting heart failure data from different DPP-4 inhibitor cardiovascular outcome trials.
Troubleshooting Steps:
-
Compare Baseline Patient Characteristics: Carefully examine the baseline demographics and clinical characteristics of the patient populations in the SAVOR-TIMI 53 (saxagliptin), EXAMINE (alogliptin), and TECOS (sitagliptin) trials. Pay close attention to the prevalence of pre-existing heart failure, renal impairment, and overall cardiovascular risk.[6][13][14] The patient populations in these trials were not identical, which could contribute to the different outcomes observed.
-
Analyze Drug-Specific Pharmacokinetics and Pharmacodynamics: Consider the unique pharmacological properties of each DPP-4 inhibitor. Differences in metabolism, excretion, and potential off-target effects might explain the varied impact on heart failure risk.[7] For example, it has been hypothesized that certain DPP-4 inhibitors might promote cardiotoxicity through adrenergic-mediated mechanisms.[2]
-
Evaluate Trial Methodologies: Scrutinize the protocols of each trial for differences in endpoint adjudication, duration of follow-up, and statistical analysis plans. The SAVOR-TIMI 53 trial, for instance, prospectively adjudicated heart failure as an endpoint.[13]
Quantitative Data Summary
Table 1: Comparison of Major Cardiovascular Outcome Trials for DPP-4 Inhibitors
| Trial (Inhibitor) | Number of Patients | Patient Population | Primary Endpoint | Hospitalization for Heart Failure Outcome |
| SAVOR-TIMI 53 (Saxagliptin) | 16,492 | Type 2 diabetes and a history of cardiovascular disease or multiple risk factors.[15][16] | Composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.[15] | Statistically significant increased risk (HR 1.27; 95% CI, 1.07 to 1.51; P = 0.007).[1] |
| EXAMINE (Alogliptin) | 5,380 | Type 2 diabetes and a recent acute coronary syndrome (15-90 days prior).[5][17] | Composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[5] | Non-significant trend toward increased risk (HR 1.19; 95% CI, 0.90 to 1.58; P = 0.22).[4] |
| TECOS (Sitagliptin) | 14,671 | Type 2 diabetes and established cardiovascular disease.[18][19] | Composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina.[20] | No significant difference compared to placebo (HR 1.00; 95% CI, 0.83 to 1.20).[1] |
Experimental Protocols
Detailed Methodologies of Key Experiments (Cardiovascular Outcome Trials)
A detailed examination of the experimental protocols of the major cardiovascular outcome trials is crucial for understanding the conflicting results.
SAVOR-TIMI 53 (Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus-Thrombolysis in Myocardial Infarction 53)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[15][21]
-
Inclusion Criteria: Patients with type 2 diabetes and either a history of established cardiovascular disease or multiple risk factors for vascular disease.[15][16]
-
Intervention: Patients were randomized to receive either saxagliptin (5 mg daily, or 2.5 mg for moderate to severe renal impairment) or a matching placebo, in addition to their standard care.[16][22]
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.[15]
-
Follow-up: The median follow-up period was 2.1 years.[13]
EXAMINE (Examination of Cardiovascular Outcomes with Alogliptin versus Standard of Care)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[5][23]
-
Inclusion Criteria: Patients with type 2 diabetes who had experienced an acute coronary syndrome (myocardial infarction or unstable angina requiring hospitalization) within the previous 15 to 90 days.[6][24]
-
Intervention: Patients were randomized to receive either alogliptin (dose adjusted for renal function) or a matching placebo.[17][24]
-
Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[5]
-
Follow-up: The median duration of follow-up was 18 months.[6]
TECOS (Trial Evaluating Cardiovascular Outcomes with Sitagliptin)
-
Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.[18][19]
-
Inclusion Criteria: Patients aged 50 years or older with type 2 diabetes and established cardiovascular disease.[14][25]
-
Intervention: Patients were randomized to receive sitagliptin (100 mg daily, or 50 mg for moderate renal impairment) or a matching placebo, added to their existing therapy.[19][25]
-
Primary Endpoint: A composite of the first confirmed event of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina.[20]
-
Follow-up: The median follow-up was 3 years.[25]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Incretin Signaling Pathway and the Mechanism of Action of DPP-4 Inhibitors.
Caption: General Experimental Workflow of DPP-4 Inhibitor Cardiovascular Outcome Trials.
References
- 1. Impact of DPP-4 Inhibitors in Patients with Diabetes Mellitus and Heart Failure: An In-Depth Review | MDPI [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. DPP4 inhibitors and Cardiovascular Outcomes: Safety on Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Effects of DPP-4 Inhibitors, GLP-1RAs, and SGLT-2/1 Inhibitors on Heart Failure Outcomes in Diabetic Patients With and Without Heart Failure History: Insights From CVOTs and Drug Mechanism [frontiersin.org]
- 5. file.clewm.net [file.clewm.net]
- 6. Examination of Cardiovascular Outcomes With Alogliptin Versus Standard of Care - American College of Cardiology [acc.org]
- 7. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 8. Association between dipeptidyl peptidase-4 inhibitor drugs and risk of acute pancreatitis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl Peptidase-4 Inhibitors and the Risk of Pancreatitis in Patients with Type 2 Diabetes Mellitus: A Population-Based Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Dipeptidyl peptidase-4 inhibitors and pancreatitis risk: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. Sitagliptin does not reduce the risk of cardiovascular death or hospitalization for heart failure following myocardial infarction in patients with diabetes: observations from TECOS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The design and rationale of the saxagliptin assessment of vascular outcomes recorded in patients with diabetes mellitus-thrombolysis in myocardial infarction (SAVOR-TIMI) 53 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rxfiles.ca [rxfiles.ca]
- 17. SUMMARY OF THE EXAMINE STUDY - Alogliptin (Nesina) for Type 2 Diabetes Mellitus - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Progression of glucose‐lowering diabetes therapy in TECOS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rxfiles.ca [rxfiles.ca]
- 20. blog.profil.com [blog.profil.com]
- 21. timi.org [timi.org]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. secardiologia.es [secardiologia.es]
- 24. Total cardiovascular events analysis of the EXAMINE trial in patients with type 2 diabetes and recent acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. merck.com [merck.com]
Technical Support Center: Adjusting Experimental Protocols for Renally Impaired Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with renally impaired models.
Frequently Asked Questions (FAQs)
Q1: When is it necessary to conduct studies in renally impaired models?
A1: Studies in renally impaired models are recommended when an investigational drug is expected to be used in patients with chronic kidney disease (CKD), is primarily cleared by the kidneys, or has metabolites cleared by the kidneys. Regulatory agencies like the FDA and EMA have specific guidelines on when these studies are required for new drug applications.[1][2]
Q2: What are the common animal models for studying renal impairment?
A2: Common models include surgical and non-surgical approaches. The 5/6 nephrectomy (subtotal nephrectomy) is a widely used surgical model that involves the removal of one kidney and a portion of the second, mimicking a reduction in renal mass.[3][4][5] Non-surgical models often involve the administration of nephrotoxic agents, with the adenine-induced nephropathy model being a popular choice.[1][6][7][8][9][10] This model involves feeding animals a diet containing adenine (B156593), which leads to the formation of crystals in the renal tubules, causing inflammation and fibrosis.[1][6][10]
Q3: How do I choose between a 5/6 nephrectomy and an adenine-induced model?
A3: The choice of model depends on the specific research question. The 5/6 nephrectomy model is well-established and represents a model of reduced nephron number leading to hyperfiltration injury and glomerulosclerosis.[3][4] However, it is associated with high mortality rates and surgical variability.[4][11][12] The adenine-induced model is less invasive, reproducible, and effectively mimics many aspects of human CKD, including tubulointerstitial fibrosis.[7][8][9][13][14] It may, however, have a more rapid onset of kidney damage compared to the slower progression often seen in human CKD.[7]
Q4: What are the key parameters to monitor in renally impaired models?
A4: Key parameters include markers of renal function such as serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN).[13][15] Glomerular filtration rate (GFR) is considered the gold standard for assessing kidney function.[1][16][17] Additionally, monitoring proteinuria, body weight, water intake, and urine output provides valuable information on the progression of renal impairment.[4]
Q5: Why is dose adjustment of drugs necessary in renally impaired models?
A5: Renal impairment can significantly alter the pharmacokinetics of drugs, particularly those cleared by the kidneys.[18][19] Reduced renal clearance can lead to drug accumulation and potential toxicity.[18][19] Therefore, adjusting the dose is crucial to maintain therapeutic efficacy while avoiding adverse effects.[18][19]
Troubleshooting Guides
Issue 1: High Mortality Rate in 5/6 Nephrectomy Model
-
Question: We are experiencing a high rate of mortality in our rats following 5/6 nephrectomy surgery. What could be the cause and how can we mitigate this?
-
Answer: High mortality in the 5/6 nephrectomy model is a common challenge, often due to surgical complications like hemorrhage and infection, or post-operative issues such as uremia.[4][11][12][20]
-
Refine Surgical Technique: Employing meticulous surgical techniques, such as ligation of renal artery branches instead of pole resection, can reduce bleeding.[3][11][12] Using electrocoagulation to control hemorrhage can also be effective, though it may require specialized equipment.[11][12] A two-step surgical procedure, where the nephrectomy is performed in two separate surgeries, may also improve survival rates.[3]
-
Post-operative Care: Ensure adequate analgesia and hydration post-surgery. Monitor animals closely for signs of distress or infection.
-
Consider a Different Model: If mortality remains high despite refining surgical techniques, consider using the adenine-induced model, which is non-surgical and has a lower mortality rate.[3][7]
-
Issue 2: Variability in the Severity of Adenine-Induced Nephropathy
-
Question: We are observing significant variability in the degree of renal impairment in our mice treated with adenine. How can we achieve a more consistent model?
-
Answer: Variability in the adenine-induced model can be influenced by factors such as animal strain, sex, age, and the concentration and duration of adenine administration.[21]
-
Strain Selection: Certain mouse strains, like C57BL/6, are known to be more resistant to adenine-induced renal fibrosis.[14] Consider using more susceptible strains.
-
Dose and Duration: The dose of adenine and the duration of treatment are critical. For mice, a common starting dose is 0.2% (w/w) in the diet, while for rats, it is often 0.75% (w/w).[7][15] Adjusting the concentration and treatment duration can help achieve the desired level of renal impairment. A lower concentration for a longer period may mimic a slower progression of CKD.[7]
-
Diet Composition: The palatability of the adenine-containing diet can affect food intake and, consequently, the dose of adenine consumed. Adding casein to the diet can improve palatability for mice.[15]
-
Route of Administration: While typically administered in the diet, oral gavage can also be used for more precise dosing, though it is more labor-intensive.[3]
-
Issue 3: Difficulty in Assessing Glomerular Filtration Rate (GFR)
-
Question: We are finding it challenging to accurately measure GFR in our conscious mice. What are the recommended methods?
-
Answer: Measuring GFR in conscious mice can be technically demanding. While 24-hour creatinine clearance is a common method, it can be inaccurate in rodents due to tubular secretion of creatinine.[16] The gold standard is the clearance of exogenous filtration markers.
-
FITC-Sinistrin/Inulin (B196767) Clearance: The clearance of fluorescein (B123965) isothiocyanate (FITC)-labeled sinistrin or inulin is a reliable method for measuring GFR.[1][2][6][17] This can be done by collecting serial blood samples after a single bolus injection and measuring the fluorescence decay.[1]
-
Transdermal GFR Measurement: A less invasive method involves using a miniaturized device that transcutaneously measures the elimination kinetics of FITC-sinistrin.[2][6][17] This technique allows for GFR measurement in conscious, freely moving animals without the need for blood sampling.[2][6][17]
-
Quantitative Data Summary
Table 1: Comparison of Renal Function Parameters in Animal Models of Chronic Kidney Disease (CKD)
| Parameter | 5/6 Nephrectomy (Rat) | Adenine-Induced (Rat) | Adenine-Induced (Mouse) | Control (Rat/Mouse) |
| Serum Creatinine (mg/dL) | 1.5 - 2.5 | 2.0 - 4.0 | 1.0 - 2.0 | 0.4 - 0.8 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 80 - 150 | 100 - 200 | 80 - 150 | 20 - 40 |
| Glomerular Filtration Rate (GFR) (mL/min) | Reduced by 50-70% | Reduced by 60-80% | Reduced by 50-70% | Normal |
Note: Values are approximate and can vary based on the specific protocol, animal strain, and duration of the study. Data compiled from multiple sources.[3][7][15][22]
Table 2: Example Preclinical Dose Adjustments for Renally Cleared Drugs
| Drug Class | Example Drug | Species | Model | Recommended Dose Adjustment |
| Antimicrobials | Gentamicin | Rat | Cisplatin-induced AKI | Reduce dose by 50-75% based on severity of impairment. |
| Anticancer Agents | Cisplatin | Mouse | N/A (Nephrotoxic agent) | Dose reduction is critical in patients with pre-existing renal dysfunction. In preclinical models, the dose is titrated to induce a specific level of injury.[21][23] |
| Antivirals | Acyclovir | General Principle | Renal Impairment | Dose reduction is necessary due to the risk of neurotoxicity from accumulation. |
| Analgesics | Morphine | General Principle | Renal Impairment | Reduce dose and/or extend dosing interval due to accumulation of active metabolites. |
Note: These are general examples. Specific dose adjustments should be determined based on pharmacokinetic studies for each compound.
Experimental Protocols
Protocol 1: 5/6 Nephrectomy in Rats (Two-Step Surgical Procedure)
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane (B1672236) or another appropriate anesthetic. Shave and disinfect the surgical area on the left flank.
-
First Surgery (Left Kidney Pole Ligation): Make a small incision to expose the left kidney. Ligate the upper and lower poles of the kidney with a non-absorbable suture. Close the incision in layers.
-
Recovery: Allow the animal to recover for one week with appropriate post-operative care, including analgesia.
-
Second Surgery (Right Nephrectomy): Anesthetize the rat and make an incision on the right flank to expose the right kidney. Ligate the renal artery, vein, and ureter, and then remove the entire right kidney.
-
Post-operative Monitoring: Monitor the animal closely for recovery. Renal function will typically decline over the following weeks.
Protocol 2: Adenine-Induced Chronic Kidney Disease in Mice
-
Animal Acclimatization: Acclimate male C57BL/6 mice (or another appropriate strain) to individual housing and the powdered diet for one week.
-
Diet Preparation: Prepare a diet containing 0.2% (w/w) adenine. Ensure the adenine is thoroughly mixed with the powdered chow.
-
Induction Phase: Provide the adenine-containing diet to the mice ad libitum for 3-4 weeks.
-
Monitoring: Monitor body weight, food and water intake, and urine output regularly. Collect blood samples at baseline and at the end of the induction period to measure serum creatinine and BUN.
-
Maintenance Phase: After the induction period, switch the mice back to a standard diet. The established renal impairment is typically stable.
Protocol 3: Measurement of Glomerular Filtration Rate (GFR) in Conscious Mice using FITC-Sinistrin
-
Preparation: Prepare a sterile solution of FITC-sinistrin in saline.
-
Animal Preparation: Shave a small area on the back of the mouse to allow for transdermal measurement.
-
Device Attachment: Attach the miniaturized GFR measurement device to the shaved area using a biocompatible adhesive.
-
FITC-Sinistrin Administration: Briefly anesthetize the mouse with isoflurane and administer a single bolus of FITC-sinistrin via retro-orbital or tail-vein injection.[1][2]
-
Data Collection: Allow the mouse to regain consciousness and move freely in its cage. The device will continuously measure the transdermal fluorescence of FITC-sinistrin over a period of 1-2 hours.[6][17]
-
Data Analysis: Download the data from the device and use a two-phase exponential decay model to calculate the GFR.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: TGF-β signaling pathway in renal fibrosis.
References
- 1. Determination of Glomerular Filtration Rate in Conscious Mice using FITC-inulin [protocols.io]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Skeletal myopathy in CKD: a comparison of adenine-induced nephropathy and 5/6 nephrectomy models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5/6 Nephrectomy Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Transdermal Measurement of Glomerular Filtration Rate in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy [jove.com]
- 10. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized 5/6 nephrectomy mouse model based on unilateral kidney ligation and its application in renal fibrosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Animal models of pediatric chronic kidney disease. Is adenine intake an appropriate model? | Nefrología [revistanefrologia.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Transcutaneous Assessment of Renal Function in Conscious Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijbs.com [ijbs.com]
- 19. Renal Failure Drug Dose Adjustments - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Preclinical Animal Models of Renal Disease [ouci.dntb.gov.ua]
- 21. Animal Models of Kidney Disease: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of Thrombotic and Bleeding Tendency in Two Mouse Models of Chronic Kidney Disease: Adenine-Diet and 5/6th Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of DPP4 Inhibitors in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dipeptidyl Peptidase-4 (DPP4) inhibitors. This resource provides practical troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that degrade DPP4 inhibitors in solution?
A1: DPP4 inhibitors are susceptible to degradation under several conditions. The most common factors are hydrolytic (acidic and alkaline conditions), oxidative, and thermal stress.[1][2] The specific vulnerability varies between different inhibitors. For instance, vildagliptin (B1682220) and saxagliptin (B632) are notably labile under hydrolytic and oxidative stress, while they show greater stability against photolytic and thermal stress.[1][2][3]
Q2: My DPP4 inhibitor is showing significant degradation in an acidic solution. What is happening and how can I mitigate it?
A2: Acidic conditions can cause hydrolysis of DPP4 inhibitors. Vildagliptin, for example, shows almost 85% degradation in 1M HCl at 70°C after 210 minutes.[3] To mitigate this, it is crucial to control the pH of your solution. For sitagliptin (B1680988), a pH range of 3 to 4 has been shown to maintain stability for up to four weeks.[4][5] If your experimental conditions permit, adjusting the pH to a less acidic range can significantly enhance stability.
Q3: I am observing rapid degradation in a basic (alkaline) solution. What are the best practices for handling DPP4 inhibitors in these conditions?
A3: Alkaline hydrolysis is a major degradation pathway for many DPP4 inhibitors. Vildagliptin is completely degraded in 1M NaOH at 70°C within 60 minutes.[3] Saxagliptin also shows significant degradation in 0.1 N NaOH.[6] The primary strategy is to avoid strongly basic conditions. If a basic pH is required, experiments should be conducted at lower temperatures and for the shortest possible duration.
Q4: I've noticed unexpected peaks in my chromatogram after adding hydrogen peroxide. What does this indicate?
A4: The appearance of new peaks after adding an agent like hydrogen peroxide (H₂O₂) indicates oxidative degradation. Vildagliptin and saxagliptin are both susceptible to oxidative stress.[2][3] To prevent this, ensure all solvents and reagents are free from peroxides and consider degassing solutions. If the experimental setup allows, adding an antioxidant may be a viable solution, but its compatibility with the DPP4 inhibitor must be verified first.
Q5: Can common laboratory excipients affect the stability of my DPP4 inhibitor in solution?
A5: Yes, certain excipients can interact with DPP4 inhibitors and affect their stability. Vildagliptin, which has a secondary amino group, can be incompatible with reducing sugars like lactose (B1674315).[7] Studies have shown that excipients such as lactose, mannitol, magnesium stearate, and polyvinylpyrrolidone (B124986) can impact vildagliptin's stability, especially under high temperature and humidity.[8] For linagliptin (B1675411), incompatibilities have been noted with excipients like microcrystalline cellulose (B213188) and lactose in some formulations.[9] It is crucial to perform compatibility studies with any new excipient.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected concentrations of the DPP4 inhibitor in analytical runs.
-
Possible Cause 1: pH-driven Hydrolysis. The pH of your solution may be outside the optimal stability range for the specific inhibitor.
-
Troubleshooting Step: Measure the pH of your stock solutions and final dilutions. Adjust the pH to a range known to be stable for your inhibitor (e.g., pH 3-4 for sitagliptin).[4] Prepare fresh solutions if significant degradation is suspected.
-
-
Possible Cause 2: Oxidative Degradation. Solvents or reagents may contain oxidizing contaminants, or the solution may be exposed to air for extended periods at elevated temperatures.
-
Troubleshooting Step: Use high-purity, peroxide-free solvents. Prepare solutions fresh and consider purging with an inert gas like nitrogen or argon. Minimize the exposure of the solution to light and air.
-
-
Possible Cause 3: Thermal Degradation. Samples may be exposed to high temperatures during preparation, storage, or in the autosampler.
-
Troubleshooting Step: Store stock solutions and samples at recommended temperatures (e.g., refrigerated or frozen). Use a cooled autosampler if available. Prepare smaller sample batches to minimize the time they reside in the autosampler before injection.[7]
-
Issue 2: Appearance of unknown peaks in the chromatogram.
-
Possible Cause 1: Formation of Degradation Products. The experimental conditions (pH, temperature, presence of oxidants) are causing the inhibitor to break down.
-
Possible Cause 2: Excipient Interaction. An excipient in your formulation is reacting with the DPP4 inhibitor.
-
Troubleshooting Step: Prepare solutions of the DPP4 inhibitor with each excipient individually and analyze them under stress conditions (e.g., 40°C/75% RH).[11] This will help isolate the incompatible component.
-
Data on DPP4 Inhibitor Stability
The following tables summarize quantitative data from forced degradation studies on various DPP4 inhibitors.
Table 1: Forced Degradation of Vildagliptin
| Stress Condition | Temperature | Duration | % Degradation | Reference |
|---|---|---|---|---|
| 1M HCl | 70°C | 210 min | ~85% | [3] |
| 1M HCl | 23°C | 240 min | 59.28% | [3] |
| 1M NaOH | 70°C | 60 min | 100% | [3] |
| 1M NaOH | 23°C | 240 min | 84.33% | [3] |
| 3% H₂O₂ | 23°C | 180 min | 87.04% |[3] |
Table 2: Forced Degradation of Saxagliptin
| Stress Condition | % Degradation | Reference |
|---|---|---|
| 0.1N HCl | 0.93% | [6] |
| 0.1N NaOH | 3.17% | [6] |
| 3% H₂O₂ | 2.24% |[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study for a DPP4 Inhibitor
This protocol outlines a typical procedure to investigate the stability of a DPP4 inhibitor under various stress conditions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Preparation of Stock Solution:
- Accurately weigh and dissolve the DPP4 inhibitor in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[10]
2. Application of Stress Conditions:
- Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 1M HCl. Incubate in a water bath at a controlled temperature (e.g., 80°C) for a defined period (e.g., 3 hours).[10] Cool the solution and neutralize it with 1M NaOH.
- Alkaline Hydrolysis: Mix a portion of the stock solution with an equal volume of 1M NaOH. Incubate at a controlled temperature (e.g., 80°C) for a shorter period (e.g., 1 hour) due to higher reactivity.[10] Cool and neutralize with 1M HCl.
- Oxidative Degradation: Mix a portion of the stock solution with a solution of 3-6% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for a defined period (e.g., 30 minutes to 24 hours).[6][12]
- Thermal Degradation: Place a sample of the dry powder or a solution in an oven at a high temperature (e.g., 80-105°C) for a set time (e.g., 6-48 hours).[12][13] Dissolve/dilute the sample appropriately afterward.
- Control Sample: Dilute the stock solution with the mobile phase to the working concentration without subjecting it to any stress.
3. Sample Preparation for HPLC:
- After the specified stress period, dilute all samples (including the control) with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 50 µg/mL).[6]
- Filter the samples through a 0.22 or 0.45 µm syringe filter before injection.
4. RP-HPLC Analysis:
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% perchloric acid or 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1][6][11]
- Flow Rate: 1.0 - 1.2 mL/min.[6][11]
- Detection: UV detector at the wavelength of maximum absorbance for the specific DPP4 inhibitor (e.g., ~210 nm).[6]
- Injection Volume: 10-20 µL.[6][11]
5. Data Analysis:
- Compare the chromatograms of the stressed samples to the control sample.
- Calculate the percentage degradation by measuring the decrease in the peak area of the parent drug.
- Identify degradation products as new peaks in the chromatograms of the stressed samples.
Visual Guides
References
- 1. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of extemporaneously prepared sitagliptin phosphate solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2014080384A1 - Pharmaceutical composition of linagliptin - Google Patents [patents.google.com]
- 10. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Mitigating Drug-Drug Interaction Potential in Preclinical Models
This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential guidance on identifying and mitigating the potential for drug-drug interactions (DDIs) during preclinical evaluation. The following sections offer troubleshooting advice for common experimental issues and answers to frequently asked questions, detailed experimental protocols, and illustrative diagrams to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of drug-drug interactions?
A1: Drug-drug interactions primarily occur through two mechanisms: pharmacokinetic and pharmacodynamic interactions. Pharmacokinetic DDIs, the focus of this guide, involve the alteration of a drug's absorption, distribution, metabolism, and excretion (ADME) by another drug.[1][2] This often happens through inhibition or induction of metabolic enzymes, such as cytochrome P450s (CYPs), or drug transporters.[1][2] Pharmacodynamic DDIs occur when drugs influence each other's effects at the target receptor.
Q2: When is the best time during drug development to start DDI studies?
A2: DDI evaluation should commence early in the drug discovery process.[3] Initial in vitro screening helps to identify potential DDI liabilities, guiding medicinal chemistry efforts to mitigate these risks.[3] More definitive in vitro and in vivo studies are then conducted during preclinical development to provide a clearer picture of the clinical DDI potential before first-in-human trials.[3]
Q3: What are the essential in vitro models for evaluating DDI potential?
A3: The cornerstone of preclinical DDI assessment involves a battery of in vitro assays.[3] Key models include:
-
Human Liver Microsomes (HLMs): Used to study metabolism-mediated DDIs, particularly the inhibition and induction of CYP enzymes.[4][5]
-
Recombinant Human CYPs: Allow for the investigation of a test compound's effect on individual CYP isoforms.
-
Hepatocytes: Provide a more comprehensive model as they contain a full complement of metabolic enzymes and transporters.
-
Transporter-expressing cell lines or membrane vesicles: Used to determine if a compound is a substrate or inhibitor of key uptake and efflux transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), and others.[6]
Q4: How are in vivo DDI studies in animals designed?
A4: In vivo DDI studies in animals are designed to understand the pharmacokinetic impact of co-administering an investigational drug with a known substrate, inhibitor, or inducer of a particular metabolic pathway or transporter.[7] The choice of animal model is critical and should be based on similarities in the metabolic pathways of interest to humans.[7][8] For example, monkeys are often considered a good model for predicting clinical DDI potential for CYP3A substrates due to similarities in enzyme function with humans.[8] A typical study involves administering the "victim" drug alone and then in combination with the "perpetrator" drug, followed by intensive pharmacokinetic sampling to determine changes in exposure (AUC), maximum concentration (Cmax), and half-life.[7][9][10]
Q5: What is the function of physiologically based pharmacokinetic (PBPK) modeling in DDI prediction?
A5: PBPK modeling is a powerful computational tool that simulates the ADME properties of a drug in a virtual patient population.[11] By integrating in vitro DDI data with physiological and system-specific parameters, PBPK models can predict the clinical DDI potential of a drug candidate and even explore scenarios that are difficult to study in clinical trials.[11][12]
Troubleshooting Guides
This section addresses specific issues that may arise during DDI experiments in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| High variability in CYP450 inhibition assay results (inconsistent IC50 values). | - Inconsistent cell passage number.- Variations in incubation times.- Instability of the test compound in the assay medium.- Genetic polymorphisms in CYP enzymes leading to inter-subject variability.[13][14]- Differences in protein, lipid, and co-enzyme content between assay systems (e.g., recombinant enzymes vs. HLM).[15] | - Use cells within a validated and consistent passage number range.[3]- Strictly adhere to validated incubation times.[3]- Evaluate the stability of the test compound in the assay medium under the experimental conditions.- When using HLM from multiple donors, be aware of potential genetic variability.- Standardize protein concentrations and be mindful of system-dependent differences when comparing data.[15] |
| My in vitro data does not correlate with in vivo observations. | - Poor absorption or high plasma protein binding of the test compound in vivo, leading to lower than expected concentrations at the site of interaction.[16]- Involvement of metabolic pathways or transporters not evaluated in vitro.- Species differences in metabolic enzymes and transporters between the preclinical model and humans.[8]- The in vitro model may not fully recapitulate the complexity of the in vivo environment. | - Determine the in vivo absorption and plasma protein binding of your compound.[16]- Conduct reaction phenotyping to identify all major metabolic pathways.- Carefully select animal models with metabolic profiles as close to humans as possible.[7][8]- Utilize PBPK modeling to integrate in vitro data with physiological parameters to improve in vivo predictions. |
| Low recovery of the test compound in a Caco-2 permeability assay. | - Poor aqueous solubility of the compound.- Non-specific binding to the assay plates or apparatus.- Metabolism of the compound by Caco-2 cells.- Accumulation of the compound within the cell monolayer.[17] | - Include Bovine Serum Albumin (BSA) in the assay buffer to improve solubility and reduce non-specific binding.[17]- Assess the stability of the compound in the presence of Caco-2 cells.- Perform a mass balance study to quantify the amount of compound in the cells and bound to the plate. |
| Cytotoxicity observed in cell-based assays at relevant test concentrations. | - The compound has a narrow therapeutic window or is inherently toxic to the cell system being used.[3] | - Determine the maximum non-toxic concentration of the compound before conducting the main experiment.[3]- If cytotoxicity is unavoidable at concentrations required for the assay, consider using an alternative, less sensitive cell system or justify the limitations of the data.[3] |
| Difficulty in interpreting P-glycoprotein (P-gp) inhibition data. | - Use of a non-optimal probe substrate.- The test compound may also be a substrate, leading to competitive inhibition.- The assay conditions (e.g., inhibitor concentration, incubation time) may not be optimal. | - Digoxin is recommended as a standard in vitro probe substrate for P-gp inhibition studies due to its clinical relevance and large dynamic range.[18]- The efflux ratio (ER) is a highly sensitive parameter for assessing the degree of P-gp inhibition.[19]- Ensure that the inhibitor concentrations tested are appropriate to determine an accurate IC50 value. |
Experimental Protocols
Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound on major CYP isoforms using human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam or Testosterone for CYP3A4)[20]
-
Test compound and positive control inhibitors (e.g., α-Naphthoflavone for CYP1A2, Sertraline for CYP2B6, Montelukast for CYP2C8, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole (B1673606) for CYP3A4)[20]
-
NADPH regenerating system (Solutions A and B)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with internal standard for quenching the reaction
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare Solutions: Prepare stock solutions of the test compound and positive controls in an appropriate solvent (e.g., DMSO). Create a dilution series of the test compound.
-
Incubation Mixture: In a 96-well plate, combine the potassium phosphate buffer, HLM, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the CYP isoform-specific substrate to each well, followed by the NADPH regenerating system to start the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for the specified time (e.g., 10-60 minutes).
-
Terminate Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.[20][21]
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.[20]
P-glycoprotein (P-gp) Substrate and Inhibition Assay using Caco-2 Cells
This protocol describes a bidirectional transport assay to determine if a compound is a substrate of P-gp and to assess its inhibitory potential using Caco-2 cell monolayers.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose
-
Test compound
-
Digoxin (P-gp probe substrate)
-
Verapamil or Ketoconazole (P-gp inhibitor)
-
Lucifer yellow (marker for monolayer integrity)
-
LC-MS/MS system
Procedure:
Cell Seeding and Culture:
-
Seed Caco-2 cells onto Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers. Values should be above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Perform a Lucifer yellow permeability assay. The apparent permeability (Papp) of Lucifer yellow should be low (e.g., <1.0 x 10⁻⁶ cm/s).
Bidirectional Transport Assay (Substrate Assessment):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound to either the apical (A) or basolateral (B) chamber. The other chamber will contain buffer only.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability (Papp) in both directions (A-to-B and B-to-A).
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.
Inhibition Assay:
-
Pre-incubate the cell monolayers with various concentrations of the test compound or a positive control inhibitor (e.g., Verapamil) on both the apical and basolateral sides.
-
Add the P-gp probe substrate (e.g., Digoxin) to the apical chamber.
-
Follow steps 3-7 from the bidirectional transport assay to determine the Papp of the probe substrate in the presence of the inhibitor.
-
Calculate the IC50 value for the inhibition of P-gp-mediated transport of the probe substrate.
Quantitative Data Summary
The following tables provide examples of quantitative data obtained from in vitro DDI studies.
Table 1: IC50 Values of Various Inhibitors against CYP3A4 in Human Liver Microsomes
| Inhibitor | Probe Substrate | IC50 (µM) | Reference |
| Ketoconazole | Testosterone | 0.04 | [5] |
| Ketoconazole | Midazolam | 0.029 | [22] |
| SR-9186 | Testosterone | 0.108 (at 0.5 mg/mL HLM) | [23] |
| Cyclophosphamide | Denitronifedipine | 9.2-12.3 mmol/L | [21] |
| Ifosfamide | Denitronifedipine | 2.5-3.6 mmol/L | [21] |
| Vinblastine sulfate | Denitronifedipine | 20-44 µmol/L | [21] |
| Docetaxel | Denitronifedipine | 6.4-12.7 µmol/L | [21] |
Table 2: In Vivo DDI Study in Beagle Dogs - Effect of Ketoconazole on Midazolam Pharmacokinetics
| Treatment | Midazolam t1/2β (h) | Midazolam CLtot (mL/min/kg) | Reference |
| Midazolam alone (0.5 mg/kg IV) | ~1.5 | ~20 | [8] |
| Midazolam + Ketoconazole (200 mg BID, Day 1) | ~3.0 (2-fold increase) | ~10 | [8] |
| Midazolam + Ketoconazole (200 mg BID, Day 30) | ~4.5 (3-fold increase) | ~5 (decreased to one-fourth) | [8] |
| Midazolam alone (0.23 mg/kg IV) | MRT = 0.81 h | - | [9][10] |
| Midazolam + Ketoconazole (12.25 mg/kg/day for 5 days) | MRT = 1.49 h | - | [9][10] |
t1/2β: Elimination half-life, CLtot: Total body clearance, MRT: Mean Residence Time
Visualizations
Preclinical DDI Assessment Workflow
CYP450 Catalytic Cycle
Decision Tree for DDI Risk Assessment
References
- 1. qps.com [qps.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Possible drug–drug interaction in dogs and cats resulted from alteration in drug metabolism: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of multiple dosing of ketoconazole on pharmacokinetics of midazolam, a cytochrome P-450 3A substrate in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of ketoconazole and its effects on the pharmacokinetics of midazolam and fentanyl in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. bioivt.com [bioivt.com]
- 13. Progress in the Quantitative Assessment of Transporter-Mediated Drug-Drug Interactions Using Endogenous Substrates in Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Comprehensive Analysis of Ontogeny of Renal Drug Transporters: mRNA Analyses, Quantitative Proteomics, and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Screening for inhibitory effects of antineoplastic agents on CYP3A4 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of DPP4 enzyme and inhibitors
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Dipeptidyl Peptidase 4 (DPP4) enzyme and its inhibitors. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of DPP4 enzyme?
A1: For long-term storage, it is recommended to store the DPP4 enzyme at -20°C or colder, with some protocols suggesting -80°C for lyophilized forms.[1][2][3] To prevent degradation and loss of activity, it is crucial to avoid repeated freeze-thaw cycles.[1][4] Upon receiving the enzyme, it is best practice to aliquot it into smaller, single-use volumes.[1][4]
Q2: How should I store my DPP4 inhibitors?
A2: The optimal storage conditions for DPP4 inhibitors depend on their chemical nature (e.g., small molecule, peptide). Generally, small molecule inhibitors like Sitagliptin are stored at -20°C.[1] It is advisable to prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and then aliquot them for long-term storage at -20°C or -80°C to minimize degradation. Always refer to the manufacturer's specific instructions for each inhibitor.
Q3: Can I store DPP4 enzyme in a frost-free freezer?
A3: It is strongly advised to avoid storing DPP4 enzyme in a frost-free freezer. The temperature cycling in these freezers, designed to prevent ice build-up, can lead to repeated micro freeze-thaw events that will significantly decrease the enzyme's activity over time. A manual defrost freezer with a stable temperature is the preferred choice for long-term storage of enzymes.
Q4: What is the impact of multiple freeze-thaw cycles on DPP4 enzyme activity?
A4: Multiple freeze-thaw cycles have a detrimental effect on the enzymatic activity of DPP4.[1][4] Each cycle of freezing and thawing can cause protein denaturation and aggregation, leading to a progressive loss of function. To circumvent this, it is essential to aliquot the enzyme into volumes appropriate for single experiments upon first use.[1][4]
Q5: What buffers are suitable for storing DPP4 enzyme?
A5: DPP4 enzyme is typically stored in a buffer that maintains a stable pH and contains components that help preserve its activity. A common buffer is a Tris-HCl buffer at a pH around 8.0.[5] Commercial preparations often include cryoprotectants like glycerol (B35011) to prevent damage during freezing. When preparing your own aliquots, ensure the buffer composition is compatible with your downstream assays.
Troubleshooting Guides
Issue 1: Loss of DPP4 Enzyme Activity
Symptom: You observe significantly lower or no DPP4 activity in your assay compared to previous experiments or the expected activity.
| Possible Cause | Troubleshooting Step |
| Improper Storage Temperature | Verify that the enzyme has been consistently stored at -20°C or -80°C. Check freezer logs if available. |
| Repeated Freeze-Thaw Cycles | Discard the current enzyme stock if it has been subjected to multiple freeze-thaw cycles. Use a fresh, single-use aliquot for your next experiment.[1][4] |
| Enzyme Degradation | If the enzyme is old or has been stored improperly, it may have degraded. Purchase a new batch of enzyme and follow storage best practices. |
| Incorrect Buffer/pH | Ensure the assay buffer has the correct pH (typically around 7.4-8.0) and composition for optimal DPP4 activity.[5][6] |
| Inactive Substrate | Test your assay with a fresh, validated batch of substrate to rule out substrate degradation as the cause. |
Issue 2: Inconsistent DPP4 Inhibitor Potency
Symptom: You observe variability in the IC50 values or the percentage of inhibition for your DPP4 inhibitor across different experiments.
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | If the inhibitor stock solution is old or has been stored at room temperature for extended periods, it may have degraded. Prepare a fresh stock solution from the solid compound. |
| Improper Storage of Stock Solution | Ensure inhibitor stock solutions are stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. |
| Solvent Effects | If using a high concentration of a solvent like DMSO, it may affect enzyme activity. Run a solvent control to determine the tolerance of your assay to the solvent concentration.[7] |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique to ensure accurate and consistent dilutions of the inhibitor. |
| Precipitation of Inhibitor | Visually inspect the inhibitor solution for any signs of precipitation, especially after thawing. If precipitation occurs, gently warm and vortex to redissolve before use. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions
| Component | Form | Storage Temperature | Key Considerations |
| DPP4 Enzyme | Lyophilized Powder | -20°C to -80°C | Store in a desiccated environment. |
| DPP4 Enzyme | In Solution (with cryoprotectant) | -80°C | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1][4] |
| Small Molecule Inhibitors (e.g., Sitagliptin) | Solid | Room Temperature (short-term), -20°C (long-term) | Protect from light and moisture. |
| Small Molecule Inhibitors | Stock Solution (e.g., in DMSO) | -20°C to -80°C | Use amber vials to protect from light. Ensure solvent is anhydrous. |
| Peptide-based Inhibitors | Lyophilized Powder | -20°C to -80°C | Store in a desiccated environment. |
| Peptide-based Inhibitors | Stock Solution (in aqueous buffer) | -80°C | Aliquot and flash-freeze to prevent degradation. |
Experimental Protocols
Protocol 1: Aliquoting and Storing DPP4 Enzyme
-
Reconstitution (if lyophilized): Briefly centrifuge the vial to collect the powder at the bottom. Reconstitute the lyophilized enzyme in the recommended buffer (e.g., DPP4 Assay Buffer) to the desired concentration as per the manufacturer's data sheet.
-
Aliquoting: On ice, dispense the reconstituted enzyme or the enzyme solution into low-protein-binding microcentrifuge tubes in volumes suitable for a single experiment (e.g., 10-20 µL).
-
Flash-Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath. This rapid freezing process helps to preserve the enzyme's activity.
-
Long-Term Storage: Immediately transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
Documentation: Label each aliquot clearly with the enzyme name, concentration, and date of aliquoting. Maintain a log of the aliquots.
Protocol 2: DPP4 Activity Assay
This protocol provides a general workflow for measuring DPP4 activity using a fluorogenic substrate.
-
Prepare Reagents:
-
DPP4 Assay Buffer: (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl). Allow to come to room temperature before use.[1]
-
DPP4 Enzyme Working Solution: Dilute the DPP4 enzyme stock to the desired concentration in cold DPP4 Assay Buffer immediately before use. Keep on ice.
-
DPP4 Substrate Working Solution: Prepare the fluorogenic substrate (e.g., Gly-Pro-AMC) in DPP4 Assay Buffer to the final desired concentration. Protect from light.
-
DPP4 Inhibitor (Control): Prepare a known DPP4 inhibitor (e.g., Sitagliptin) at various concentrations to serve as a positive control.[1]
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of your test inhibitor samples or control (inhibitor or buffer for uninhibited control) to the wells of a black, clear-bottom 96-well plate.[1]
-
Add 50 µL of the DPP4 enzyme working solution to all wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the DPP4 substrate working solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity (e.g., λex = 360 nm / λem = 460 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence plate reader.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for your test samples relative to the uninhibited control.
-
If applicable, calculate the IC50 value for your inhibitors.
-
Visualizations
Caption: Troubleshooting workflow for loss of DPP4 enzyme activity.
Caption: Best practices for DPP4 inhibitor storage and handling.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucagon-like peptide (GLP-1) secretion in arsenically safe pigmented red rice (Oryza sativa L.) and its product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Sitagliptin and Vildagliptin Efficacy in Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the efficacy of two widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitors, sitagliptin (B1680988) and vildagliptin (B1682220), for the treatment of type 2 diabetes mellitus (T2DM). The information presented is collated from various head-to-head clinical trials and meta-analyses to support evidence-based decision-making in research and drug development.
Data Presentation: Efficacy in Glycemic Control
The following tables summarize the quantitative data from comparative studies on key glycemic control parameters.
Table 1: Reduction in Glycated Hemoglobin (HbA1c)
| Study / Population | Vildagliptin Dosage | Sitagliptin Dosage | Mean Baseline HbA1c (Vildagliptin) | Mean Baseline HbA1c (Sitagliptin) | Mean Change in HbA1c (Vildagliptin) | Mean Change in HbA1c (Sitagliptin) | Between-Group Difference (p-value) |
| Chinese Patients with T2DM (Add-on to Insulin (B600854) and OHA)[1] | 50 mg twice daily | 100 mg once daily | 9.59 ± 1.84 % | 9.22 ± 1.60 % | -1.33 ± 0.11 % | -0.84 ± 0.08 % | p < 0.05 |
| Patients with T2DM and Severe Renal Impairment[2] | 50 mg once daily | 25 mg once daily | 7.52% | 7.80% | -0.54% | -0.56% | p = 0.874 |
| Japanese Patients with T2DM (Matching-Adjusted Indirect Comparison)[3][4] | 50 mg twice daily | 50 mg once daily | Matched | Matched | - | - | Favored Vildagliptin by 0.28% (p < 0.001) |
| Japanese Patients with T2DM (Matching-Adjusted Indirect Comparison)[3][4] | 50 mg twice daily | 100 mg once daily | Matched | Matched | - | - | Favored Vildagliptin by 0.35% (p = 0.013) |
| Chinese Adults with Newly Diagnosed Diabetes[5][6] | 50 mg twice daily | 100 mg once daily | Not specified | Not specified | -0.65% | -0.50% | Not statistically significant |
| Indian Patients with T2DM on Metformin[7] | 100 mg SR once daily | 100 mg once daily | Not specified | Not specified | -1.35% | -1.13% | p = 0.152 |
| Retrospective Study on Metformin (B114582) Combination[8] | 50 mg with metformin | 50 mg with metformin | 8.64 ± 2.09 % | 9.02 ± 2.20 % | -0.97% | -0.928% | Not specified |
Table 2: Impact on Fasting Plasma Glucose (FPG)
| Study / Population | Vildagliptin Dosage | Sitagliptin Dosage | Mean Change in FPG (Vildagliptin) | Mean Change in FPG (Sitagliptin) | Between-Group Difference (p-value) |
| Randomized Crossover Study (with Metformin)[9] | 50 mg twice daily | 50 mg twice daily | -21.9 mg/dL | -14.5 mg/dL | p < 0.02 |
| Patients with T2DM and Severe Renal Impairment[2] | 50 mg once daily | 25 mg once daily | -0.47 ± 0.37 mmol/L | +0.16 ± 0.43 mmol/L | p = 0.185 |
| Chinese Patients with T2DM (Add-on to Insulin and OHA)[1] | 50 mg twice daily | 100 mg once daily | Significantly lower than sitagliptin at week 12 | - | p < 0.05 |
| Retrospective Study on Metformin Combination[8] | 50 mg with metformin | 50 mg with metformin | -27.46 mg/dL | -20.925 mg/dL | Not specified |
Table 3: Effect on Postprandial Glucose (PPG) and Glycemic Variability
| Study / Population | Vildagliptin Dosage | Sitagliptin Dosage | Key Findings | p-value |
| J-VICTORIA Study (Crossover Pilot with CGM)[10][11][12] | 50 mg twice daily | 50 mg once daily | Vildagliptin showed significantly lower mean 24-hour blood glucose, MAGE, highest blood glucose after supper, and hyperglycemia after breakfast. | p = 0.012 (24h glucose), p = 0.040 (MAGE), p = 0.015 (supper), p = 0.025 (breakfast AUC >180) |
| Chinese Patients with T2DM (Add-on to Insulin and OHA)[1] | 50 mg twice daily | 100 mg once daily | Vildagliptin induced a significantly greater decline in PPG compared with sitagliptin. | p = 0.000 |
| Retrospective Study on Metformin Combination[8] | 50 mg with metformin | 50 mg with metformin | Vildagliptin showed a greater reduction in postprandial glucose (-42.25 mg/dL vs. -35.260 mg/dL). | Not specified |
Experimental Protocols
Randomized Crossover Study for Fasting Plasma Glucose[9]
-
Objective: To compare the efficacy of vildagliptin and sitagliptin in lowering FPG as single-pill combinations with metformin.
-
Study Design: A randomized, crossover, open-label, active-controlled study.
-
Participants: 99 patients with type 2 diabetes inadequately controlled by stable metformin therapy (1000-2000 mg/day).
-
Intervention:
-
Vildagliptin/metformin (50/1000 mg twice daily) for 2 weeks.
-
Sitagliptin/metformin (50/1000 mg twice daily) for 2 weeks.
-
A crossover design was employed.
-
-
Primary Endpoint: Change in FPG from baseline to day 14.
-
Analysis: Wilcoxon signed-rank test was used for statistical analysis.
J-VICTORIA Study: Continuous Glucose Monitoring (CGM)[10][11][12]
-
Objective: To compare the effects of vildagliptin and sitagliptin on blood glucose levels using CGM and on cardiovascular parameters.
-
Study Design: A crossover pilot study.
-
Participants: 20 patients with type 2 diabetes mellitus.
-
Intervention:
-
Patients were randomly allocated to receive either vildagliptin (50 mg twice daily) followed by sitagliptin (50 mg once daily), or vice versa.
-
-
Data Collection: CGM was used to determine:
-
Mean 24-hour blood glucose level.
-
Mean amplitude of glycemic excursions (MAGE).
-
Fasting blood glucose level.
-
Highest postprandial blood glucose level and time.
-
Increase in blood glucose level after each meal.
-
Area under the curve (AUC) for blood glucose level ≥180 mg/dL within 3 hours after each meal.
-
Area over the curve (AOC) for daily blood glucose level <70 mg/dL.
-
Study in Patients with Severe Renal Impairment[2][13]
-
Objective: To compare the safety and efficacy of vildagliptin and sitagliptin in patients with T2DM and severe renal impairment.
-
Study Design: A parallel-arm, randomized, multicenter, double-blind, 24-week study.
-
Participants: 148 patients with T2DM, either drug-naive or treated with any glucose-lowering agents, with inadequate glycemic control (HbA1c 6.5–10.0%) and an estimated GFR <30 ml min−1 [1.73 m]−2.
-
Intervention:
-
Vildagliptin 50 mg once daily.
-
Sitagliptin 25 mg once daily.
-
-
Primary Efficacy Endpoints: Change in HbA1c and fasting plasma glucose (FPG) at all visits.
-
Primary Safety Endpoint: Assessment of treatment-emergent adverse events.
Mandatory Visualization
Signaling Pathway of DPP-4 Inhibition by Vildagliptin and Sitagliptin
Caption: Mechanism of DPP-4 Inhibition by Sitagliptin and Vildagliptin.
Discussion
The compiled data from head-to-head comparisons suggest that both sitagliptin and vildagliptin are effective in improving glycemic control in patients with T2DM. However, some studies indicate potential differences in their efficacy profiles.
Vildagliptin, particularly when administered twice daily, has shown in some studies a greater reduction in HbA1c, FPG, and PPG compared to once-daily sitagliptin.[1][3][4][8][9] The J-VICTORIA study, utilizing continuous glucose monitoring, provided evidence that vildagliptin may offer better control over glycemic variability, including postprandial glucose excursions and mean 24-hour blood glucose levels.[10][11][12] This difference in efficacy might be attributed to the different pharmacokinetic and pharmacodynamic properties of the two drugs. Vildagliptin exhibits a substrate-like binding to the DPP-4 enzyme, while sitagliptin is a competitive inhibitor.[2][13] Some research suggests that the twice-daily dosing of vildagliptin leads to more sustained DPP-4 inhibition over a 24-hour period.[10][11]
Conversely, in a study involving patients with T2DM and severe renal impairment, the efficacy of once-daily vildagliptin (50 mg) and once-daily sitagliptin (25 mg) in reducing HbA1c was found to be similar.[2] Furthermore, a study in newly diagnosed Chinese diabetic patients showed comparable HbA1c-lowering effects between vildagliptin (50 mg twice daily) and sitagliptin (100 mg once daily).[5][6] A study in Indian patients on metformin also found no statistically significant difference in HbA1c reduction between vildagliptin SR and sitagliptin.[7]
It is crucial for researchers and drug development professionals to consider the specific patient population, baseline glycemic control, and dosing regimens when interpreting these findings. The choice between sitagliptin and vildagliptin may be influenced by the desired therapeutic outcome, whether it is primarily targeting fasting hyperglycemia, postprandial hyperglycemia, or overall glycemic variability. Further head-to-head trials with standardized methodologies across diverse populations are warranted to delineate more definitively the comparative efficacy of these two important therapeutic agents.
References
- 1. Efficacy and safety of vildagliptin, sitagliptin, and linagliptin as add-on therapy in Chinese patients with T2DM inadequately controlled with dual combination of insulin and traditional oral hypoglycemic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of vildagliptin and sitagliptin in Japanese patients with type 2 diabetes mellitus: a matching-adjusted indirect comparison of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of vildagliptin and sitagliptin in Japanese patients with type 2 diabetes mellitus: a matching-adjusted indirect comparison of randomized trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ec.bioscientifica.com [ec.bioscientifica.com]
- 6. Efficacy and short-term side effects of sitagliptin, vildagliptin and saxagliptin in Chinese diabetes: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esmed.org [esmed.org]
- 8. ijopp.org [ijopp.org]
- 9. Efficacy of vildagliptin and sitagliptin in lowering fasting plasma glucose: Results of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of vildagliptin twice daily vs. sitagliptin once daily using continuous glucose monitoring (CGM): Crossover pilot study (J-VICTORIA study) | springermedizin.de [springermedizin.de]
- 11. Comparison of vildagliptin twice daily vs. sitagliptin once daily using continuous glucose monitoring (CGM): Crossover pilot study (J-VICTORIA study) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of vildagliptin twice daily vs. sitagliptin once daily using continuous glucose monitoring (CGM): crossover pilot study (J-VICTORIA study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial | springermedizin.de [springermedizin.de]
The Twofold Power: Evaluating DPP-4 Inhibitors as Monotherapy Versus Combination Therapy in Type 2 Diabetes
A Comparative Guide for Researchers and Drug Development Professionals
Dipeptidyl peptidase-4 (DPP-4) inhibitors have become a cornerstone in the management of type 2 diabetes (T2D). Their mechanism, which involves enhancing the action of incretin (B1656795) hormones, offers a glucose-dependent approach to lowering blood sugar with a low risk of hypoglycemia. While effective as a standalone treatment, the true potential of DPP-4 inhibitors is often realized when combined with other antihyperglycemic agents. This guide provides an objective comparison of the efficacy of DPP-4 inhibitors as monotherapy versus their use in combination therapies, supported by experimental data and detailed methodologies.
Mechanism of Action: The Incretin Effect
DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis. By inhibiting DPP-4, these drugs increase the levels of active GLP-1 and GIP, which in turn stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppresses glucagon (B607659) secretion from α-cells.[1][3][4] This dual action leads to lower blood glucose levels, particularly after meals.
Efficacy Data: Monotherapy vs. Combination Therapy
Clinical trials have consistently demonstrated that while DPP-4 inhibitors are effective as monotherapy, their glycemic control is significantly enhanced when used in combination with other oral antihyperglycemic agents, most notably metformin (B114582) and thiazolidinediones (TZDs) like pioglitazone (B448).
DPP-4 Inhibitors as Monotherapy
As monotherapy, DPP-4 inhibitors typically lead to a modest reduction in HbA1c.
| DPP-4 Inhibitor | Study Population | Treatment Duration | Mean Baseline HbA1c (%) | Mean Change in HbA1c from Baseline (%) | Reference |
| Saxagliptin | Pooled analysis of 4 trials | 24 weeks | ~8.1 | -0.64 to -0.66 | [5] |
| Sitagliptin (B1680988) | Treatment-naive patients | 24 weeks | 7.2 | -0.43 | [6] |
| Alogliptin (B1666894) | Monotherapy trial | 26 weeks | Not specified | -0.5 to -0.6 | [7] |
| Vildagliptin (B1682220) | Drug-naive patients | 24 weeks | ~8.7 | -1.1 | [8] |
DPP-4 Inhibitors in Combination Therapy
When combined with other agents, the reduction in HbA1c is substantially greater, highlighting a synergistic effect.
Combination with Metformin
| DPP-4 Inhibitor | Study Design | Treatment Duration | Mean Baseline HbA1c (%) | Mean Change in HbA1c from Baseline (%) | Reference |
| Alogliptin + Metformin | Add-on to metformin | 26 weeks | 7.0-10.0 | -0.6 | [5] |
| Sitagliptin + Metformin FDC | Initial therapy vs. Metformin alone | 18 weeks | 9.9 | -2.4 (vs. -1.8 for Metformin) | [9][10] |
| Linagliptin (B1675411) + Metformin | Add-on to metformin | 24 weeks | 8.1 | -0.49 (placebo-corrected) | [3] |
| Saxagliptin + Metformin | Add-on to metformin | 24 weeks | Not specified | -0.87 to -0.89 (placebo-corrected) | [11] |
| Alogliptin + Metformin FDC | Initial therapy vs. components | 26 weeks | 7.5-10.0 | -1.53 (vs. -0.86 for Alo and -1.04 for Met) | [12] |
Combination with Pioglitazone
| DPP-4 Inhibitor | Study Design | Treatment Duration | Mean Baseline HbA1c (%) | Mean Change in HbA1c from Baseline (%) | Reference |
| Vildagliptin + Pioglitazone | Initial therapy vs. components | 24 weeks | ~8.7 | -1.9 (high-dose combo) vs. -1.1 (Vilda) & -1.4 (Pio) | [8] |
| Linagliptin + Pioglitazone | Initial combination | 24 weeks | 7.5-11.0 | -1.06 (vs. -0.56 for Pio + placebo) | [13] |
Experimental Protocols
The following sections outline the typical methodologies employed in clinical trials evaluating the efficacy and safety of DPP-4 inhibitors.
General Clinical Trial Workflow
The workflow for a typical Phase III clinical trial assessing a DPP-4 inhibitor involves several key stages, from patient screening and randomization to treatment and follow-up.
Detailed Methodologies of Key Cited Experiments
1. Alogliptin as Add-on Therapy to Metformin (NCT00286527)
-
Study Design: A 26-week, multicenter, randomized, double-blind, placebo-controlled study.[5]
-
Patient Population: Patients with type 2 diabetes and inadequate glycemic control (HbA1c 7.0-10.0%) on a stable daily dose of metformin (≥1500 mg).[5]
-
Intervention: Patients were randomized to receive placebo, alogliptin 12.5 mg, or alogliptin 25 mg once daily in addition to their ongoing metformin therapy.[5]
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at week 26.[5]
-
Key Secondary Efficacy Endpoints: Change from baseline in fasting plasma glucose (FPG).[5]
-
Safety Assessments: Monitoring of adverse events (AEs), including gastrointestinal side effects and hypoglycemic episodes.[5]
2. Vildagliptin and Pioglitazone as Initial Combination Therapy (NCT00115733)
-
Study Design: A 24-week, multicenter, randomized, double-blind, active-controlled study.[8]
-
Patient Population: Drug-naïve patients with type 2 diabetes.[8]
-
Intervention: Patients were randomized to receive vildagliptin 100 mg once daily, pioglitazone 30 mg once daily, or a combination of vildagliptin/pioglitazone (50/15 mg or 100/30 mg once daily).[8]
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at 24 weeks for the combination therapy groups compared with pioglitazone monotherapy.[8]
-
Key Secondary Efficacy Endpoints: Change from baseline in FPG.[8]
-
Safety Assessments: Incidence of adverse events, with a focus on peripheral edema and hypoglycemic events.[8]
3. Sitagliptin/Metformin Fixed-Dose Combination (FDC) as Initial Therapy (NCT00791049)
-
Study Design: An 18-week (Phase A) and 26-week (Phase B), double-blind study.[9][10]
-
Patient Population: Drug-naïve patients with type 2 diabetes and a mean baseline HbA1c of 9.9%.[9][10]
-
Intervention: Patients were randomized to receive sitagliptin/metformin 50/500 mg twice daily or metformin 500 mg twice daily. Doses were up-titrated over 4 weeks to a maximum of sitagliptin/metformin 50/1000 mg twice daily or metformin 1000 mg twice daily.[9][10]
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at week 18.[9][10]
-
Key Secondary Efficacy Endpoints: Change from baseline in FPG, proportion of patients achieving HbA1c <7%.[9][10]
-
Safety Assessments: Incidence of adverse events, particularly gastrointestinal side effects and hypoglycemia.[9][10]
Conclusion
The available evidence strongly supports the superior efficacy of DPP-4 inhibitors when used in combination with other antihyperglycemic agents, particularly metformin. While monotherapy offers a viable option for certain patients, especially those intolerant to other medications, combination therapy provides more robust glycemic control. For drug development professionals, these findings underscore the importance of designing clinical trials that evaluate not only the standalone efficacy of new agents but also their synergistic potential within combination regimens. Future research should continue to explore novel combinations and head-to-head comparisons to further refine treatment strategies for type 2 diabetes.
References
- 1. Sitagliptin/metformin fixed-dose combination in type 2 diabetes mellitus: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fixed-dose combination of sitagliptin and metformin for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of linagliptin as add-on therapy to metformin in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of initial combination of linagliptin and metformin in patients with type 2 diabetes: A subgroup analysis of Indian patients from a randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iomcworld.com [iomcworld.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Assessment of Saxagliptin Efficacy: Meta-Analysis of 14 Phase 2 and 3 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and tolerability of initial combination therapy with vildagliptin and pioglitazone compared with component monotherapy in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of initial therapy with the fixed-dose combination of sitagliptin and metformin compared with metformin monotherapy in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Early Combination Therapy with Linagliptin and Metformin in People with Type 2 Diabetes Improves Glycemic Control to HbA1c ≤ 6.5% without Increasing Hypoglycemia: Pooled Analysis of Two Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Saxagliptin efficacy and safety in patients with type 2 diabetes mellitus and cardiovascular disease history or cardiovascular risk factors: results of a pooled analysis of phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of vildagliptin/pioglitazone combination therapy in Korean patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cardiovascular Safety Profiles of DPP4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Dipeptidyl peptidase-4 (DPP4) inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. While effective in glycemic control, their cardiovascular safety has been a subject of extensive investigation, leading to several large-scale cardiovascular outcomes trials (CVOTs). This guide provides an objective comparison of the cardiovascular safety profiles of different DPP4 inhibitors, supported by data from key clinical trials.
Quantitative Cardiovascular Outcome Data
The following table summarizes the primary cardiovascular outcomes from major clinical trials for different DPP4 inhibitors. The data consistently show a neutral effect on the composite endpoint of major adverse cardiovascular events (MACE), which typically includes cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. However, a notable point of differentiation among these agents is the risk of hospitalization for heart failure (hHF).
| Clinical Trial (DPP4 Inhibitor) | Primary MACE Outcome (Hazard Ratio [95% CI]) | Hospitalization for Heart Failure (Hazard Ratio [95% CI]) |
| SAVOR-TIMI 53 (Saxagliptin) | 1.00 [0.89-1.12] | 1.27 [1.07-1.51][1][2] |
| EXAMINE (Alogliptin) | 0.96 (upper boundary of 95% CI = 1.16)[3] | 1.19 [0.90-1.58][3] |
| TECOS (Sitagliptin) | 0.98 [0.89-1.08][4] | 1.00 [0.83-1.20][1] |
| CARMELINA (Linagliptin) | 1.02 [0.89-1.17] | 0.90 [0.74-1.08] |
Key Experimental Protocols
The cardiovascular safety of DPP4 inhibitors has been primarily evaluated through large, randomized, double-blind, placebo-controlled trials. Below are the methodologies for the key CVOTs.
SAVOR-TIMI 53 (Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus-Thrombolysis in Myocardial Infarction 53)
-
Objective: To evaluate the cardiovascular safety of saxagliptin (B632) in patients with type 2 diabetes at high risk for cardiovascular events.[5]
-
Patient Population: 16,492 patients with type 2 diabetes and a history of established cardiovascular disease or multiple risk factors.[2][6]
-
Intervention: Patients were randomized to receive saxagliptin (5 mg daily, or 2.5 mg for those with moderate to severe renal impairment) or placebo, in addition to their standard care.[6]
-
Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal ischemic stroke.[6][7]
-
Secondary Endpoints: Included the primary composite endpoint plus hospitalization for heart failure, coronary revascularization, or unstable angina.[2]
-
Duration: The median follow-up was 2.1 years.[2]
EXAMINE (Examination of Cardiovascular Outcomes with Alogliptin (B1666894) versus Standard of Care)
-
Objective: To assess the cardiovascular safety of alogliptin in patients with type 2 diabetes and a recent acute coronary syndrome (ACS).[3]
-
Patient Population: 5,380 patients with type 2 diabetes who had experienced an ACS event within 15 to 90 days before randomization.[3][8]
-
Intervention: Patients were randomized to receive alogliptin (25 mg, 12.5 mg, or 6.25 mg daily, based on renal function) or placebo.[3][9]
-
Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[3]
-
Secondary Endpoints: A composite of the primary endpoint plus urgent revascularization for unstable angina.[3]
-
Duration: The median follow-up was 18 months.[3]
TECOS (Trial Evaluating Cardiovascular Outcomes with Sitagliptin)
-
Objective: To evaluate the long-term cardiovascular safety of sitagliptin (B1680988) in patients with type 2 diabetes and established cardiovascular disease.[4][10]
-
Patient Population: 14,671 patients with type 2 diabetes and a history of cardiovascular disease.[4][11]
-
Intervention: Patients were randomized to receive sitagliptin or placebo, added to their existing therapy.[11]
-
Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for unstable angina.[11]
-
Secondary Endpoints: Included the individual components of the primary endpoint, all-cause mortality, and hospitalization for heart failure.[10]
-
Duration: The median follow-up was 3 years.[4]
CARMELINA (Cardiovascular and Renal Microvascular Outcome Study With Linagliptin)
-
Objective: To assess the impact of linagliptin (B1675411) on cardiovascular and kidney outcomes in patients with type 2 diabetes at high cardio-renal risk.[12][13]
-
Patient Population: 6,979 adults with type 2 diabetes, the majority of whom also had kidney disease.[14]
-
Intervention: Patients were randomized to receive linagliptin (5 mg once daily) or placebo, in addition to standard of care.[14]
-
Primary Endpoint: Time to the first occurrence of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[12][14]
-
Key Secondary Endpoint: A composite of end-stage kidney disease, a sustained decrease of 40% or more in eGFR from baseline, or renal death.[13]
-
Duration: The median duration of observation was 2.2 years.[14]
Visualizing the Data and Processes
To further clarify the mechanisms and methodologies involved, the following diagrams illustrate key aspects of DPP4 inhibitor action and clinical trial design.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Examination of Cardiovascular Outcomes With Alogliptin Versus Standard of Care - American College of Cardiology [acc.org]
- 4. merck.com [merck.com]
- 5. timi.org [timi.org]
- 6. Saxagliptin Assessment of Vascular Outcomes Recorded in Patients With Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 - American College of Cardiology [acc.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Total cardiovascular events analysis of the EXAMINE trial in patients with type 2 diabetes and recent acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. blog.profil.com [blog.profil.com]
- 11. Rationale, design, and organization of a randomized, controlled Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) in patients with type 2 diabetes and established cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rationale, design, and baseline characteristics of the CArdiovascular safety and Renal Microvascular outcomE study with LINAgliptin (CARMELINA®): a randomized, double-blind, placebo-controlled clinical trial in patients with type 2 diabetes and high cardio-renal risk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cardiovascular outcome trial with DPP-4 inhibitor met primary endpoint - - PACE-CME [pace-cme.org]
A Comparative Analysis of In Vitro Potency for Novel Dipeptidyl Peptidase-4 (DPP4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency, specifically the half-maximal inhibitory concentration (IC50), of recently developed Dipeptidyl Peptidase-4 (DPP4) inhibitors. The information is compiled from recent scientific literature to aid researchers in the evaluation of these novel compounds for potential therapeutic applications in type 2 diabetes and other related metabolic disorders.
Introduction to DPP4 Inhibition
Dipeptidyl peptidase-4 (DPP4), also known as CD26, is a transmembrane glycoprotein (B1211001) that functions as a serine exopeptidase.[1][2] It plays a critical role in glucose metabolism by cleaving N-terminal dipeptides from various peptide hormones, including the incretins glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] The inactivation of GLP-1 and GIP by DPP4 is rapid, with half-lives of only 1-2 minutes and 7 minutes, respectively.[3] By inhibiting DPP4, the bioavailability of active GLP-1 and GIP is increased, leading to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and consequently, improved glycemic control.[5][6] DPP4 inhibitors have emerged as a significant class of oral antidiabetic agents for the management of type 2 diabetes mellitus due to their efficacy and low risk of hypoglycemia.[5][7]
Comparative In Vitro Potency (IC50) of Novel DPP4 Inhibitors
The following table summarizes the in vitro IC50 values of several novel DPP4 inhibitors as reported in recent studies. IC50 is a measure of the concentration of an inhibitor required to reduce the activity of the DPP4 enzyme by 50% in a controlled in vitro setting. A lower IC50 value indicates a higher potency of the inhibitor. For reference, the IC50 values of established DPP4 inhibitors, Sitagliptin and Alogliptin, are also included.
| Compound ID | Chemical Class | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Source |
| Compound 2f | Thiosemicarbazone | 1.266 ± 0.264 | Sitagliptin | 4.380 ± 0.319 | [8] |
| Hybrid 10e | Dihydropyrimidine Phthalimide | 1.42 | Alogliptin | - | [3] |
| Hybrid 10d | Dihydropyrimidine Phthalimide | 2.19 | Alogliptin | - | [3] |
| 5-hydroxysaxagliptin | - | 2.6 | Saxagliptin (B632) | 1.3 | [9] |
| Hybrid 10b | Dihydropyrimidine Phthalimide | 3.78 | Alogliptin | - | [3] |
| Compound (2) | 2-benzylpyrrolidine derivative | 300 ± 30 | - | - | [10] |
| Compound (3) | phenethyl-piperazine derivative | 1200 ± 40 | - | - | [10] |
| Compound (1) | 4-benzylpiperidine derivative | 1600 ± 40 | - | - | [10] |
| Compound (4) | 4-amino-1-benzylpiperidine derivative | 4000 ± 80 | - | - | [10] |
Experimental Protocols
The determination of in vitro DPP4 inhibitory activity and IC50 values is crucial for the characterization of novel compounds. Below is a detailed methodology synthesized from various sources for conducting a fluorometric DPP4 activity assay.
Principle of the Assay
The assay quantifies DPP4 activity by measuring the cleavage of a fluorogenic substrate, typically Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[11][12] Upon cleavage by DPP4, the free AMC is released, which produces a fluorescent signal that can be measured. The rate of fluorescence increase is directly proportional to the DPP4 activity. The inhibitory potential of a compound is determined by measuring the reduction in this fluorescence in the presence of the inhibitor.
Materials and Reagents
-
Human recombinant DPP4 enzyme[13]
-
DPP4 substrate: Gly-Pro-AMC[11]
-
DPP4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[12]
-
Test compounds (novel inhibitors)
-
Reference inhibitor (e.g., Sitagliptin)[13]
-
96-well black, flat-bottom microplates[11]
-
Fluorescence microplate reader capable of excitation at 350-360 nm and emission at 450-465 nm[12][13]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
Experimental Procedure
-
Preparation of Reagents:
-
Prepare the DPP4 Assay Buffer.[12]
-
Reconstitute the human recombinant DPP4 enzyme in the assay buffer to a desired concentration. Keep the enzyme solution on ice.[13]
-
Prepare a stock solution of the DPP4 substrate (Gly-Pro-AMC) in assay buffer.[11]
-
Dissolve the test compounds and the reference inhibitor in DMSO to create stock solutions. Further dilute these stock solutions with assay buffer to achieve a range of desired concentrations for testing. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Assay Protocol:
-
The assay is typically performed in a 96-well plate format.[14]
-
Enzyme Control (100% activity): To wells designated for the enzyme control, add the assay buffer and the DPP4 enzyme solution.
-
Inhibitor Wells: To the test wells, add the assay buffer, the DPP4 enzyme solution, and varying concentrations of the test compound or reference inhibitor.[13]
-
Blank/Background Control: To wells designated for the blank, add the assay buffer and the substrate, but no enzyme. This is to measure any background fluorescence.[13]
-
Pre-incubate the plate at 37°C for a specified period (e.g., 10-30 minutes) to allow the inhibitors to interact with the enzyme.[11][13]
-
Initiate the enzymatic reaction by adding the DPP4 substrate solution to all wells.[13]
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set duration (e.g., 30-60 minutes) at 37°C.[11] The excitation wavelength should be set between 350-360 nm and the emission wavelength between 450-465 nm.[12][13]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the background fluorescence from all readings.
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of enzyme control)] x 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).[15]
-
Visualizations
DPP4 Signaling Pathway
The following diagram illustrates the primary signaling pathway affected by DPP4 and its inhibition. DPP4 inactivates incretin (B1656795) hormones GLP-1 and GIP, which are crucial for glucose homeostasis. Inhibition of DPP4 preserves the function of these incretins.
Caption: DPP4 signaling pathway and the mechanism of DPP4 inhibitors.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps involved in the in vitro determination of the IC50 value for a novel DPP4 inhibitor.
Caption: Workflow for determining the IC50 of DPP4 inhibitors.
References
- 1. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 7. Role of dipeptidyl peptidase 4 inhibitors in the new era of antidiabetic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. abcam.com [abcam.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Sitagliptin in Type 2 Diabetes Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dipeptidyl peptidase-4 (DPP4) inhibitor sitagliptin (B1680988) with other glucose-lowering agents, based on meta-analyses of randomized controlled trials. The following sections summarize key efficacy and safety data, outline typical experimental protocols used in these trials, and visualize the underlying biological and research frameworks.
Data Summary: Efficacy and Safety of Sitagliptin
The clinical efficacy and safety of sitagliptin have been extensively evaluated in numerous randomized controlled trials (RCTs). Meta-analyses of these trials provide a high level of evidence for its performance as both a monotherapy and an add-on therapy in the management of type 2 diabetes mellitus (T2DM).
Glycemic Control
Sitagliptin has demonstrated effective glycemic control in patients with T2DM. When compared with a placebo, sitagliptin leads to a statistically significant reduction in both hemoglobin A1c (HbA1c) and fasting plasma glucose (FPG).[1] A meta-analysis of 18 RCTs showed a mean difference of -0.74% for HbA1c and -1.20 mmol/L for FPG in favor of sitagliptin.[1] Furthermore, sitagliptin has been shown to improve the function of pancreatic β-cells, as measured by the homeostasis model assessment of β-cell function (HOMA-β).[1]
In comparative meta-analyses, sitagliptin showed a similar rate of achieving an HbA1c level below 7% when compared to metformin, glucagon-like peptide-1 (GLP-1) receptor agonists, and sulfonylureas.[2] However, thiazolidinediones were found to be more effective in achieving this target.[2] When compared to other DPP4 inhibitors such as saxagliptin, vildagliptin, and gemigliptin, no statistically significant difference in HbA1c reduction was observed.[3]
Table 1: Comparison of Glycemic Efficacy of Sitagliptin vs. Other Antidiabetic Agents
| Comparator | Outcome | Result (Odds Ratio or Mean Difference) | 95% Confidence Interval |
| Placebo | HbA1c Reduction | MD = -0.74%[1] | -0.85 to -0.63[1] |
| Placebo | FPG Reduction | MD = -1.20 mmol/L[1] | -1.38 to -1.03[1] |
| Placebo | HbA1c < 7% | OR = 3.02[2] | 2.48 to 3.67[2] |
| Thiazolidinediones | HbA1c < 7% | OR = 0.60[2] | 0.41 to 0.88[2] |
| Metformin | HbA1c < 7% | OR = 0.78[2] | 0.51 to 1.19[2] |
| GLP-1 Agonists | HbA1c < 7% | OR = 0.53[2] | 0.15 to 1.92[2] |
| Sulfonylureas | HbA1c < 7% | OR = 0.93[2] | 0.58 to 1.48[2] |
| Other DPP4 Inhibitors | HbA1c Reduction | MD = -0.09%[3] | -0.17 to -0.00[3] |
Safety and Tolerability
Sitagliptin is generally well-tolerated. The incidence of adverse reactions with sitagliptin is similar to that of placebo.[2] However, when compared to other antidiabetic drugs, sitagliptin demonstrates a favorable safety profile with a lower rate of adverse reactions than metformin, thiazolidinediones, GLP-1 receptor agonists, and sulfonylureas.[2] While sitagliptin is associated with a higher risk of hypoglycemia compared to placebo (RR = 2.11), the risk is not significantly different from that of other active comparators.[1]
Table 2: Comparison of Safety Outcomes of Sitagliptin vs. Other Antidiabetic Agents
| Comparator | Outcome | Result (Odds Ratio or Relative Risk) | 95% Confidence Interval |
| Placebo | Adverse Reactions | OR = 1.11[2] | 0.89 to 1.39[2] |
| Metformin | Adverse Reactions | OR = 0.42[2] | 0.32 to 0.55[2] |
| Thiazolidinediones | Adverse Reactions | OR = 0.65[2] | 0.45 to 0.94[2] |
| GLP-1 Agonists | Adverse Reactions | OR = 0.45[2] | 0.24 to 0.83[2] |
| Sulfonylureas | Adverse Reactions | OR = 0.38[2] | 0.32 to 0.47[2] |
| Placebo | Hypoglycemia | RR = 2.11[1] | 1.50 to 2.36[1] |
| Active Comparators | Hypoglycemia | RR = 0.38[1] | 0.14 to 1.08[1] |
Cardiovascular and Renal Outcomes
Concerns about the cardiovascular safety of new antidiabetic drugs have led to numerous large-scale cardiovascular outcome trials (CVOTs). A meta-analysis of 32 clinical trials, including over 16,000 patients, showed that sitagliptin did not increase the risk of major adverse cardiovascular events (MACE), myocardial infarction, stroke, or all-cause mortality compared to control groups.[4] The Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) further confirmed that sitagliptin was non-inferior to placebo in patients with T2DM and established cardiovascular disease.[5][6] An updated meta-analysis of CVOTs for DPP4 inhibitors showed no overall significant risk for hospitalization for heart failure with this class of drugs.[5]
In patients with incipient diabetic nephropathy, sitagliptin has shown benefits beyond glycemic control. A meta-analysis of 13 RCTs indicated that sitagliptin can reduce proteinuria, improve renal function, and exert an anti-inflammatory effect.[7][8] Specifically, sitagliptin was found to lower 24-hour urinary albumin excretion, serum cystatin C, and C-reactive protein levels.[7][8][9]
Table 3: Cardiovascular and Renal Outcomes with Sitagliptin
| Outcome | Comparator | Result (Odds Ratio or Mean Difference) | 95% Confidence Interval |
| MACE | Control | OR = 0.85[4] | 0.63–1.15[4] |
| Myocardial Infarction | Control | OR = 0.66[4] | 0.38–1.16[4] |
| Stroke | Control | OR = 0.83[4] | 0.44–1.54[4] |
| All-cause Mortality | Control | OR = 0.52[4] | 0.26–1.07[4] |
| 24-h Urinary Albumin | Control | MD = -25.71 mg[8] | -30.75 to -20.66[8] |
| Serum Cystatin C | Control | MD = -0.59 mg/L[8] | -0.64 to -0.54[8] |
| C-reactive Protein | Control | MD = -0.81 mg/L[8] | -1.20 to -0.42[8] |
Experimental Protocols
The data presented in this guide are derived from meta-analyses of randomized controlled trials. The typical methodology for these meta-analyses is as follows:
-
Literature Search: A systematic search of electronic databases such as PubMed, Embase, and the Cochrane Library is conducted to identify relevant RCTs.[1][2] Keywords used in the search include "sitagliptin," "type 2 diabetes mellitus," "randomized controlled trial," and "meta-analysis."
-
Inclusion and Exclusion Criteria: Studies are included if they are RCTs comparing sitagliptin to placebo or other antidiabetic drugs in patients with T2DM. The primary endpoints of interest are typically glycemic control (HbA1c, FPG), adverse events, and cardiovascular outcomes.
-
Data Extraction and Quality Assessment: Two independent reviewers typically extract data from the included studies and assess the risk of bias using standardized tools.
-
Statistical Analysis: The extracted data are pooled using statistical software. For continuous outcomes like changes in HbA1c, the mean difference (MD) is calculated. For dichotomous outcomes such as the incidence of adverse events, the odds ratio (OR) or relative risk (RR) is calculated. A fixed-effect or random-effects model is used for meta-analysis depending on the heterogeneity between studies.
Visualizations
DPP4 Signaling Pathway
Dipeptidyl peptidase-4 (DPP4) is an enzyme that rapidly inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP4, sitagliptin increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) secretion.
Caption: Mechanism of action of sitagliptin via DPP4 inhibition.
Meta-Analysis Workflow
The process of conducting a meta-analysis involves several key steps, from formulating a research question to synthesizing and interpreting the findings of multiple studies.
Caption: Standard workflow for conducting a meta-analysis of clinical trials.
References
- 1. Sitagliptin in the treatment of type 2 diabetes: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of sitagliptin in patients with type 2 diabetes mellitus: a meta-analysis [cadrj.com]
- 3. e-century.us [e-century.us]
- 4. Cardiovascular risk of sitagliptin in treating patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-adjudication of the Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) with study-level meta-analysis of hospitalization for heart failure from cardiovascular outcomes trials with dipeptidyl peptidase-4 (DPP-4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. View of Series: Cardiovascular outcome trials for diabetes drugs Sitagliptin and TECOS | British Journal of Diabetes [bjd-abcd.com]
- 7. Meta-analysis of the benefit of sitagliptin treatment in patients with type 2 diabetes complicated with incipient nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meta-analysis of the benefit of sitagliptin treatment in patients with type 2 diabetes complicated with incipient nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide for New DPP4 Inhibitors and Sulfonylureas in Type 2 Diabetes Mellitus Research
This guide provides an objective comparison between dipeptidyl peptidase-4 (DPP4) inhibitors and sulfonylureas, two prominent classes of oral anti-diabetic agents. It is designed for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms, comparative efficacy from clinical trials, and standardized experimental protocols.
Mechanism of Action
Understanding the distinct signaling pathways of these two drug classes is fundamental to their application and development.
DPP4 Inhibitors: The Incretin (B1656795) Pathway
DPP4 inhibitors work by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells while suppressing glucagon (B607659) release from α-cells.[1] By inhibiting the DPP4 enzyme, these drugs prolong the activity of GLP-1 and GIP, leading to improved glycemic control.[1]
Sulfonylureas: Direct Insulin Secretion
Sulfonylureas function by directly stimulating insulin release from pancreatic β-cells, independent of glucose levels.[2][3] They achieve this by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[3][4] This binding closes the K-ATP channel, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[4]
Data Presentation: Head-to-Head Comparison
The following tables summarize quantitative data from meta-analyses of randomized clinical trials comparing DPP4 inhibitors and sulfonylureas, typically as second-line therapy added to metformin (B114582).
Table 1: Glycemic Efficacy and Key Safety Outcomes
| Parameter | DPP4 Inhibitors | Sulfonylureas | Weighted Mean Difference (WMD) / Odds Ratio (OR) | Citation |
| HbA1c Reduction | Less efficacious | More efficacious | WMD: 0.105% (Favors Sulfonylureas) | [5] |
| Risk of Hypoglycemia | Significantly Lower | Significantly Higher | OR: 0.13 (Favors DPP4 Inhibitors) | [5] |
| Effect on Body Weight | Weight reduction / neutral | Weight gain | WMD: -1.65 kg (Favors DPP4 Inhibitors) | [5] |
| Total Adverse Events | Lower Risk | Higher Risk | OR: 0.79 (Favors DPP4 Inhibitors) | [5] |
| Cardiovascular Events | Lower Risk | Higher Risk | OR: 0.53 (Favors DPP4 Inhibitors) | [5] |
Note: Data is derived from a meta-analysis and represents pooled outcomes. Individual trial results may vary. WMD > 0 for HbA1c favors sulfonylureas; OR < 1 for adverse events favors DPP4 inhibitors.
Experimental Protocols
Detailed and reproducible protocols are critical for benchmarking new chemical entities. Below are representative methodologies for key in vitro and clinical experiments.
Protocol 1: In Vitro DPP4 Enzymatic Inhibition Assay
This protocol outlines a standard fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a novel DPP4 inhibitor.
Objective: To quantify the potency of a test compound in inhibiting human recombinant DPP4 enzyme activity.
Materials:
-
Human recombinant DPP4 enzyme
-
DPP4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (pH 7.5)
-
Test Compound (New DPP4 Inhibitor)
-
Positive Control: Sitagliptin or another known DPP4 inhibitor
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO, followed by a final dilution in the assay buffer.
-
Reaction Mixture: To each well of the 96-well plate, add 50 µL of the assay buffer.
-
Inhibitor Addition: Add 10 µL of the diluted test compound, positive control, or vehicle (buffer with DMSO) to the respective wells.
-
Enzyme Addition: Add 20 µL of the human recombinant DPP4 enzyme solution to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of the Gly-Pro-AMC substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every minute for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Protocol 2: Phase III Clinical Trial Design Overview
This section describes a typical workflow for a randomized, double-blind, active-comparator clinical trial to evaluate the efficacy and safety of a new DPP4 inhibitor against a sulfonylurea.
Key Components of the Protocol:
-
Primary Objective: To demonstrate that the new DPP4 inhibitor is non-inferior to the active comparator (sulfonylurea) in reducing HbA1c from baseline after 52 weeks of treatment.
-
Secondary Objectives:
-
To compare the incidence of hypoglycemic events.
-
To evaluate the change in body weight.
-
To assess overall safety and tolerability.
-
-
Inclusion Criteria: Adults with Type 2 Diabetes Mellitus (T2DM) inadequately controlled on metformin monotherapy (e.g., HbA1c between 7.5% and 10.5%).
-
Exclusion Criteria: History of Type 1 diabetes, severe renal impairment, recurrent severe hypoglycemia.
-
Study Endpoints:
-
Primary: Change in HbA1c from baseline to Week 52.
-
Key Secondary: Proportion of patients achieving HbA1c <7.0%; incidence of treatment-emergent adverse events, particularly confirmed hypoglycemic episodes; change in fasting plasma glucose (FPG) and body weight.
-
-
Statistical Analysis: A non-inferiority margin for the primary endpoint is pre-specified (e.g., 0.3%). If non-inferiority is met, superiority testing is then performed. Safety endpoints are compared using incidence rates and odds ratios.
Summary and Conclusion
The choice between DPP4 inhibitors and sulfonylureas involves a trade-off between glycemic potency and safety profile.
-
Sulfonylureas offer robust HbA1c reduction but come with a significant risk of hypoglycemia and weight gain.[2][5][6] Their glucose-independent mechanism of action is a primary driver of these side effects.[7]
-
DPP4 Inhibitors provide moderate glycemic control with a significantly lower risk of hypoglycemia and a favorable effect on body weight.[5][8] Their glucose-dependent mechanism makes them a safer option, particularly for elderly patients or those where hypoglycemia is a major concern.[9][10]
While head-to-head trials show sulfonylureas may have a slight edge in pure HbA1c-lowering efficacy, the superior safety profile of DPP4 inhibitors has positioned them as a preferred second-line agent in many clinical guidelines, especially when the risks of hypoglycemia and weight gain need to be minimized.[8] For drug development professionals, new DPP4 inhibitors must demonstrate a competitive or superior profile in these well-established safety and efficacy domains.
References
- 1. researchgate.net [researchgate.net]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Sulfonylureas: Mechanism, Dosage, and Side Effects [medicoverhospitals.in]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Head-to-head comparison of dipeptidyl peptidase-IV inhibitors and sulfonylureas - a meta-analysis from randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulphonylureas - Uses, How it Works & Side Effects | Diabetes UK [diabetes.org.uk]
- 7. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. Role of dipeptidyl peptidase 4 inhibitors in the new era of antidiabetic treatment - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Dipeptidyl peptidase-4 (DPP4) inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. They function by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin (B600854) secretion.[1][2] Given that DPP4 belongs to a larger family of serine proteases with similar substrate specificities, assessing the selectivity of DPP4 inhibitors is crucial to minimize potential off-target effects.[3][4] This guide provides a comparative analysis of the cross-reactivity profiles of commonly used DPP4 inhibitors against related proteases, supported by experimental data and detailed methodologies.
Selectivity Profiling Data
The selectivity of DPP4 inhibitors is typically evaluated by determining their inhibitory activity (IC50 or Ki values) against related proteases, primarily Dipeptidyl Peptidase-8 (DPP8), Dipeptidyl Peptidase-9 (DPP9), and Fibroblast Activation Protein (FAP).[4][5] High selectivity is indicated by a significantly higher IC50 or Ki value for the related proteases compared to DPP4.
The following table summarizes the inhibitory activity of five prominent DPP4 inhibitors against human DPP4, DPP8, DPP9, and FAP. Lower values indicate higher potency.
| Inhibitor | DPP4 IC50/Ki (nM) | DPP8 IC50/Ki (nM) | DPP9 IC50/Ki (nM) | FAP IC50/Ki (nM) | Selectivity (Fold vs. DPP4) |
| Sitagliptin (B1680988) | ~27 | >10,000[6] | >10,000[6] | >100,000[7] | Highly selective for DPP4.[3] |
| Vildagliptin (B1682220) | ~34[8] | High µM range | ~230 | - | Less selective against DPP8/9.[3][9] |
| Saxagliptin (B632) | ~1.3 | ~508 | ~98 | - | Less selective against DPP8/9.[9][10] |
| Linagliptin (B1675411) | ~0.14[8] | High nM range | High nM range | Moderate nM range | Less selective against FAP.[3][9] |
| Alogliptin (B1666894) | ~10 | >10,000 | >10,000 | >10,000 | Highly selective for DPP4.[3] |
Note: Values are compiled from various sources and may differ based on experimental conditions. The selectivity fold is a generalized representation based on the ratio of IC50/Ki values (Related Protease / DPP4).
Sitagliptin and alogliptin demonstrate high selectivity, showing minimal inhibition of DPP8, DPP9, and FAP at therapeutic concentrations.[3] In contrast, vildagliptin and saxagliptin show a greater potential for inhibiting DPP8 and DPP9, while linagliptin exhibits some activity against FAP.[3][9] The intracellular location of DPP8 and DPP9 has led to questions about the in vivo significance of this reduced selectivity.[3]
Experimental Protocols
The following is a generalized protocol for an in vitro enzyme inhibition assay to determine the cross-reactivity profile of DPP4 inhibitors. This method is based on fluorometric detection, a common and sensitive approach.[11][12]
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against DPP4, DPP8, DPP9, and FAP.
Materials:
-
Recombinant human DPP4, DPP8, DPP9, and FAP enzymes.
-
Fluorogenic Substrate: e.g., Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[12]
-
Assay Buffer: Tris-HCl buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[12]
-
Test Inhibitors (e.g., Sitagliptin, Vildagliptin) and a vehicle control (e.g., DMSO).
-
96-well black microplates.[11]
-
Fluorescence microplate reader with excitation/emission wavelengths of ~360 nm and ~460 nm, respectively.[7][12]
-
Incubator set to 37°C.[13]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution series to cover a range of concentrations.
-
Dilute the recombinant enzymes (DPP4, DPP8, DPP9, FAP) to their desired working concentrations in cold assay buffer. Keep the enzymes on ice.
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells for each enzyme being tested:
-
Enzyme Control (100% Activity): 30 µL of Assay Buffer, 10 µL of diluted enzyme, and 10 µL of solvent (DMSO).[11][12]
-
Background Control (No Enzyme): 40 µL of Assay Buffer and 10 µL of solvent (DMSO).[11][12]
-
Test Inhibitor Wells: 30 µL of Assay Buffer, 10 µL of diluted enzyme, and 10 µL of the respective inhibitor dilution.[11][12]
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[7]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (Relative Fluorescence Units per minute).
-
Subtract the average slope of the background control wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualized Relationships and Workflows
Caption: Relationship of DPP4 to related proteases.
Caption: General workflow for an enzyme inhibition assay.
References
- 1. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl peptidases related to dipeptidyl peptidase IV: potential of specific inhibitors in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease, including Atherosclerosis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. abcam.com [abcam.com]
- 13. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Validating In Silico Predictions with In Vitro DPP4 Inhibition Data
A Comparative Guide for Researchers in Drug Discovery
The development of novel Dipeptidyl Peptidase-4 (DPP4) inhibitors is a cornerstone of modern therapy for type 2 diabetes. Early-stage drug discovery heavily relies on in silico computational methods to predict the binding affinity and potential inhibitory activity of candidate compounds, thereby prioritizing synthesis and experimental testing. However, the predictive power of these computational models must be rigorously validated through robust in vitro experiments. This guide provides a comparative overview of in silico predictions versus in vitro experimental data for a selection of DPP4 inhibitors, alongside detailed experimental protocols to aid researchers in designing and interpreting their own validation studies.
Performance Comparison: In Silico vs. In Vitro
The correlation between predicted binding energies (often expressed in kcal/mol or as a docking score) and experimentally determined half-maximal inhibitory concentrations (IC50) is a critical measure of a computational model's accuracy. A lower binding energy or a more negative docking score theoretically corresponds to a lower IC50 value, indicating a more potent inhibitor. The following tables summarize this relationship for several classes of compounds, compiled from various research publications.
Emodin (B1671224) and its Derivatives
Emodin, a natural anthraquinone, and its derivatives have been investigated as potential DPP4 inhibitors. As demonstrated in the table below, there is a general trend where a more favorable (more negative) binding energy correlates with stronger inhibitory activity (lower IC50). For instance, 3-ρ-toluoyl emodin (ρTE) exhibited the lowest binding energy and the most potent IC50 value among the tested compounds.[1]
| Compound | In Silico Binding Energy (kcal/mol) | In Vitro IC50 (µM) | Reference |
| Emodin | -79.186 | 5.76 | [1][2] |
| 3-ρ-toluoyl emodin (ρTE) | -111.4 | 1.37 | [1] |
| Aloe-emodin | Not specified | 16.02 | [2] |
| Rhein | Not specified | 23.06 | [2] |
| Sitagliptin (Reference) | -75.943 | Not specified in this study | [1] |
Stellasterol
Stellasterol, a steroid isolated from Ganoderma australe, has also been evaluated for its DPP4 inhibitory potential. While it showed some activity, its IC50 is considerably higher than the reference drug, sitagliptin, indicating weaker inhibition.[3] The docking score provides a qualitative prediction of its binding, which is then quantified by the in vitro assay.[3]
| Compound | In Silico Docking Score | In Vitro IC50 (µM) | Reference |
| Stellasterol | - (RMSD of 0.50 Å) | 427.39 | [3] |
| Sitagliptin (Reference) | Not specified | 0.73 | [3] |
Flavonoids
Flavonoids are a diverse class of natural compounds, and several have been screened for DPP4 inhibition. The data below illustrates the varying potencies observed within this class, with cyanidin (B77932) 3-O-glucoside showing notable inhibitory activity.[4]
| Compound | In Silico Docking Score (kcal/mol) | In Vitro IC50 (µM) | Reference |
| Kaempferol 3-O-(2'',6''-di-O-p-coumaroyl)-β-D-glucopyranoside | -11.737 | 27.89 | [4] |
| Kaempferol 3-O-(2''-O-p-coumaroyl-6''-O-acetyl)-β-D-glucopyranoside | -11.439 | 36.52 | [4] |
| Kaempferol 3-O-(2'',3''-di-O-p-coumaroyl)-β-D-glucopyranoside | -11.385 | 37.01 | [4] |
| Kaempferol | -10.596 | 51.9 | [4] |
| Cyanidin 3-O-glucoside | Not specified | 81.05 | [4] |
| Hyperoside | Not specified | 138.79 | [4] |
| Isoliquiritigenin | Not specified | 149.96 | [4] |
| Myricetin | Not specified | 156.29 | [4] |
| Narcissoside | Not specified | 166.52 | [4] |
Experimental Protocols
Accurate and reproducible in vitro data is paramount for validating in silico models. The following is a generalized protocol for a fluorescence-based DPP4 inhibition assay, a common method used in the field. This protocol is based on methodologies described in various research articles and commercial assay kits.[3][4][5][6]
Protocol: In Vitro Fluorescence-Based DPP4 Inhibition Assay
1. Materials and Reagents:
-
Human recombinant DPP4 enzyme
-
Fluorogenic DPP4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test compounds (inhibitors)
-
Reference inhibitor (e.g., Sitagliptin)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~460 nm)
2. Reagent Preparation:
-
Assay Buffer: Prepare the buffer solution as specified by the enzyme or kit manufacturer.
-
DPP4 Enzyme Solution: Dilute the human recombinant DPP4 enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically.
-
DPP4 Substrate Solution: Prepare the fluorogenic substrate solution in the assay buffer at the recommended concentration (e.g., 100 µM).
-
Test Compound and Reference Inhibitor Solutions: Dissolve the test compounds and the reference inhibitor in DMSO to create stock solutions. Prepare serial dilutions of these stock solutions in assay buffer to achieve a range of final assay concentrations.
3. Assay Procedure:
-
Plate Setup:
-
Blank wells: Add assay buffer and the solvent used to dissolve the inhibitors (e.g., DMSO).
-
Enzyme Control (100% activity) wells: Add the DPP4 enzyme solution and the solvent.
-
Inhibitor Control wells: Add the DPP4 enzyme solution and the reference inhibitor solution.
-
Test Compound wells: Add the DPP4 enzyme solution and the serially diluted test compound solutions.
-
-
Pre-incubation: Add the enzyme solution to the appropriate wells. Then, add the test compounds, reference inhibitor, or solvent to their respective wells. Mix gently and incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[3][5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DPP4 substrate solution to all wells.[7]
-
Incubation and Measurement: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C, protected from light. Measure the fluorescence intensity in kinetic mode or at the endpoint using a microplate reader.[3]
4. Data Analysis:
-
Subtract Background: Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate Percent Inhibition: Determine the percentage of DPP4 inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of enzyme control well)] x 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing the Workflow and Pathway
To better understand the process of validating in silico predictions and the biological context of DPP4 inhibition, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. What Is GIP and GLP-1: Incretin Hormones Explained | Fella Health [fellahealth.com]
- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. assaygenie.com [assaygenie.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Effects of DPP-4 Inhibitors on Body Weight: A Guide for Researchers
An objective analysis of the clinical data on the impact of Dipeptidyl Peptidase-4 (DPP-4) inhibitors on body weight in patients with type 2 diabetes.
The class of oral antidiabetic drugs known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors has become a cornerstone in the management of type 2 diabetes. A key characteristic of these agents is their generally neutral effect on body weight, a significant advantage over some other diabetes medications that are associated with weight gain.[1][2] This guide provides a comprehensive comparison of the effects of various DPP-4 inhibitors on body weight, supported by clinical trial data and an examination of the underlying physiological mechanisms.
Quantitative Comparison of Body Weight Changes
Clinical evidence, including systematic reviews and meta-analyses, consistently demonstrates that DPP-4 inhibitors as a class are weight-neutral. A large mixed treatment comparison of randomized controlled trials found no significant differences in the mean change in body weight from baseline among the five most common DPP-4 inhibitors: sitagliptin (B1680988), vildagliptin (B1682220), saxagliptin, linagliptin (B1675411), and alogliptin (B1666894).[3][4]
While the overall class effect is neutral, some individual studies have reported minor variations. For instance, a retrospective study comparing vildagliptin and sitagliptin (both in combination with metformin) observed a slight mean weight reduction with vildagliptin and a slight mean weight increase with sitagliptin over a 24-week period.[5][6] However, these differences were not statistically significant in larger comparative analyses.[7][8] Some research suggests that vildagliptin may be associated with modest weight loss in patients with lower baseline glycemia.[9][10]
The following table summarizes the typical effects of different DPP-4 inhibitors on body weight as observed in clinical trials. It is important to note that these values represent approximate changes and can vary based on the patient population, duration of the study, and concomitant medications.
| DPP-4 Inhibitor | Typical Change in Body Weight | Key Findings from Clinical Studies |
| Sitagliptin | Generally neutral; some studies show slight weight loss, particularly in obese patients when combined with metformin (B114582).[1][11] | A retrospective study showed a significant decrease in body weight in obese patients treated with sitagliptin for 6 months.[11] |
| Vildagliptin | Generally neutral; some studies suggest a potential for modest weight loss.[9][10] | A retrospective comparison with sitagliptin showed a mean weight reduction of 0.47 kg in the vildagliptin group.[5][6] |
| Saxagliptin | Generally neutral. | A meta-analysis of head-to-head trials with sulfonylureas showed a reduction in body weight with DPP-4 inhibitors as a class.[12] |
| Linagliptin | Generally neutral.[12] | A network meta-analysis found no significant difference in body weight change between linagliptin and sitagliptin.[8] |
| Alogliptin | Generally neutral; some studies report no weight gain.[1][7][13] | A study on the effects of alogliptin on body composition showed that it did not promote weight loss but also did not result in weight gain.[1] In one study, alogliptin was associated with a slight increase in body weight and fat mass compared to metformin.[14] |
Experimental Protocols for Body Weight Assessment
The data presented in clinical trials on DPP-4 inhibitors and body weight are derived from rigorously designed studies. The methodologies for assessing body weight are standardized to ensure accuracy and consistency.
Typical Experimental Workflow for Body Weight Measurement:
Figure 1: A typical workflow for a clinical trial assessing the effects of DPP-4 inhibitors on body weight.
Detailed Methodologies:
-
Study Design: Most clinical trials evaluating DPP-4 inhibitors are randomized, double-blind, placebo-controlled, or active-comparator studies.[15]
-
Participant Selection: Participants are typically adults with type 2 diabetes who meet specific inclusion and exclusion criteria.
-
Body Weight Measurement:
-
Standardization: Body weight is measured at baseline and at regular intervals throughout the study.[5] To ensure consistency, measurements are taken at the same time of day, typically in the morning before breakfast, after the participant has voided.[16]
-
Attire: Participants are weighed in light indoor clothing without shoes.[5]
-
Equipment: Calibrated and certified electronic or balance-beam scales are used. The scales are regularly calibrated to ensure accuracy.[16]
-
Procedure: Two measurements are often taken and the average is recorded to minimize measurement error.[5]
-
-
Statistical Analysis: The primary endpoint for body weight is typically the mean change from baseline to the end of the study. Statistical methods such as analysis of covariance (ANCOVA) are often used to compare the treatment groups, with baseline body weight as a covariate.
Signaling Pathways and Mechanism of Action
The weight-neutral effect of DPP-4 inhibitors is intrinsically linked to their mechanism of action within the incretin (B1656795) system. These drugs work by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing this degradation, DPP-4 inhibitors increase the circulating levels of active GLP-1 and GIP.
Figure 2: Signaling pathway of DPP-4 inhibitors and their effect on the incretin system.
While GLP-1 receptor agonists, which provide pharmacological levels of GLP-1 receptor activation, are associated with weight loss through mechanisms like delayed gastric emptying and increased satiety, the modest (2-3 fold) increase in endogenous GLP-1 levels with DPP-4 inhibitors does not appear to be sufficient to induce significant weight changes.[17]
Effects on Appetite and Satiety
The influence of DPP-4 inhibitors on appetite and satiety is a subject of ongoing research, with some conflicting findings.
-
Ghrelin: Some studies have investigated the effect of DPP-4 inhibitors on ghrelin, an appetite-stimulating hormone. One study found that sitagliptin suppressed active ghrelin levels in patients with type 2 diabetes.[15][18]
-
Peptide YY (PYY): PYY is a hormone released from the gut that promotes satiety. DPP-4 is involved in the conversion of PYY to its more active form. Therefore, DPP-4 inhibition might be expected to reduce the levels of the active form of PYY.[16][19][20] Some studies have shown that vildagliptin was associated with decreased PYY concentrations.[16]
The net effect of these hormonal changes on appetite and overall body weight appears to be minimal in most individuals, contributing to the overall weight-neutral profile of the DPP-4 inhibitor class.
Conclusion
The available evidence from a wide range of clinical trials, systematic reviews, and meta-analyses strongly supports the classification of DPP-4 inhibitors as a weight-neutral class of antidiabetic agents. While minor fluctuations in body weight have been observed in some studies with specific inhibitors, there are no clinically significant differences in the effects on body weight among sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin. This weight neutrality, combined with their efficacy in glycemic control and low risk of hypoglycemia, makes DPP-4 inhibitors a valuable therapeutic option for a broad range of patients with type 2 diabetes, particularly those for whom weight gain is a concern. Further research into the subtle effects of individual DPP-4 inhibitors on appetite-regulating hormones may provide a more nuanced understanding of their metabolic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of vildagliptin twice daily vs. sitagliptin once daily using continuous glucose monitoring (CGM): Crossover pilot study (J-VICTORIA study) | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. Construction and Use of Body Weight Measures from Administrative Data in a Large National Health System: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Weight in Clinical Trials: Is One Day Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uhs.nhs.uk [uhs.nhs.uk]
- 7. Efficacy and safety of alogliptin in patients with type 2 diabetes mellitus: A multicentre randomized double-blind placebo-controlled Phase 3 study in mainland China, Taiwan, and Hong Kong - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of vildagliptin twice daily vs. sitagliptin once daily using continuous glucose monitoring (CGM): Crossover pilot study (J-VICTORIA study) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vildagliptin vs Sitagliptin add-on to Insulin - Impact on Glycemic Profile and Correlation of Hypoglycemic Episodes and Heart Function [ctv.veeva.com]
- 10. Comparative effects of vildagliptin and sitagliptin determined by continuous glucose monitoring in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Alogliptin: safety, efficacy, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of metformin and alogliptin on body composition in people with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ec.europa.eu [ec.europa.eu]
- 17. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 18. iomcworld.com [iomcworld.com]
- 19. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 20. droracle.ai [droracle.ai]
Safety Operating Guide
Navigating the Disposal of DPP4 Inhibitors: A Guide to Safe and Compliant Practices
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Dipeptidyl peptidase-4 (DPP4) inhibitors, a class of oral anti-diabetic agents, require meticulous disposal procedures to mitigate risks. This guide provides essential, step-by-step instructions for the safe disposal of DPP4 inhibitors, aligning with general best practices for laboratory chemical waste management.
Essential Safety and Handling Precautions
While specific disposal guidelines for DPP4 inhibitors are not extensively detailed in public records, a comprehensive approach can be formulated by adhering to standard protocols for handling research chemicals. The following table summarizes key safety measures to be observed when working with and disposing of DPP4 inhibitors.
| Precaution Category | Guideline | Source |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling DPP4 inhibitors. | General Laboratory Safety |
| Ventilation | Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. | General Laboratory Safety |
| Spill Management | In the event of a spill, follow established laboratory procedures for chemical spills. This typically involves containing the spill, neutralizing if applicable, and cleaning the area with appropriate materials. Notify the Environmental Health and Safety (EHS) office.[1] | [1] |
| Storage | Store DPP4 inhibitors in tightly sealed, compatible containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3] | [2][3] |
| Waste Segregation | Do not mix DPP4 inhibitor waste with other waste streams unless compatibility has been confirmed. Segregate solid waste from liquid waste.[4][5] | [4][5] |
Detailed Disposal Protocol for DPP4 Inhibitors
The following protocol outlines the necessary steps for the proper disposal of DPP4 inhibitor waste, including pure compounds, contaminated labware, and empty containers.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing DPP4 inhibitors. This includes:
-
Unused or expired pure DPP4 inhibitor compounds.
-
Contaminated materials such as pipette tips, gloves, and bench paper.
-
Solutions containing DPP4 inhibitors.
-
Empty stock containers.
-
-
Segregate waste based on its physical state (solid or liquid) and chemical compatibility.[5] Never mix incompatible wastes.[1]
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Any sharps (e.g., needles, broken glass) contaminated with DPP4 inhibitors should be disposed of in a designated sharps container.
-
Step 3: Labeling of Waste Containers
-
Clearly label all waste containers with the words "Hazardous Waste."[1]
-
The label must include:
Step 4: Storage of Waste
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[4]
-
Ensure the SAA is in a secondary containment tray to capture any potential leaks.[1][4]
-
Keep waste containers securely closed at all times, except when adding waste.[1][3]
Step 5: Disposal of Empty Containers
-
A container that has held a hazardous chemical is considered "empty" when all contents have been removed that can be removed by normal means and no more than one inch of residue remains.
-
For containers that held acutely hazardous waste (P-listed), they must be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous waste.[1][3]
-
Once properly rinsed, deface or remove the original label from the container before disposing of it in the appropriate recycling or trash receptacle.[1][3]
Step 6: Arranging for Waste Pickup
-
Once a waste container is full, or if it has been in storage for the maximum allowed time (typically 6-12 months), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[2][3]
DPP4 Inhibitor Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of DPP4 inhibitor waste.
Caption: Workflow for the safe disposal of DPP4 inhibitor waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of DPP4 inhibitors, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Researchers: A Comprehensive Guide to Handling DPP4 Inhibitors in the Laboratory
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Dipeptidyl peptidase-4 (DPP4) inhibitors. Adherence to these guidelines is critical to ensure personal safety and minimize occupational exposure to these potent pharmaceutical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
DPP4 inhibitors, while therapeutic at prescribed doses, present potential hazards in a laboratory setting, primarily through inhalation of airborne particles and skin contact. Safety Data Sheets (SDS) for representative compounds like Sitagliptin and Saxagliptin indicate risks of skin and eye irritation, and potential for allergic skin reactions. Furthermore, some compounds in this class, such as Saxagliptin, are suspected of causing cancer and reproductive harm. Therefore, a stringent approach to personal protection is mandatory.
Table 1: Hazard Summary for Common DPP4 Inhibitors
| Hazard Statement | Sitagliptin | Saxagliptin |
| Causes serious eye irritation | ✓ | |
| May cause an allergic skin reaction | ✓ | ✓ |
| Suspected of causing cancer | ✓ | |
| Suspected of damaging fertility or the unborn child | ✓ | |
| Causes damage to organs through prolonged or repeated exposure | ✓ | |
| May cause respiratory irritation | ✓ |
Source: Safety Data Sheets for Sitagliptin and Saxagliptin.
Table 2: Recommended Personal Protective Equipment (PPE) for Handling DPP4 Inhibitors
| Activity | Required PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or N95/P100 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Safety glasses or goggles. | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is essential. |
| Solution Preparation | - Certified chemical fume hood.- Standard lab coat.- Nitrile gloves.- Safety glasses. | Reduced risk of aerosolization compared to handling powders, but containment and standard PPE are still necessary to prevent splashes and spills. |
| Cell Culture and In Vitro Assays | - Biosafety cabinet (if working with cell lines).- Standard lab coat.- Nitrile gloves.- Safety glasses. | Protects both the user from the compound and the cell culture from contamination. |
| Waste Disposal | - Standard lab coat.- Nitrile gloves.- Safety glasses. | Prevents contact with contaminated materials during the disposal process. |
Experimental Protocols: Safe Handling of DPP4 Inhibitors
The following protocols provide step-by-step guidance for common laboratory procedures involving DPP4 inhibitors. These should be incorporated into your institution's standard operating procedures (SOPs).
Protocol 1: Weighing and Dissolving DPP4 Inhibitor Powders
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Decontaminate the work surface within the fume hood.
-
Assemble all necessary equipment: analytical balance, spatulas, weigh boats, and appropriate solvent(s).
-
Don the appropriate PPE as specified in Table 2 for "Weighing and Dispensing (Powder)".
-
-
Weighing:
-
Perform all weighing operations within the chemical fume hood.
-
Carefully transfer the desired amount of DPP4 inhibitor powder from the stock container to a weigh boat using a clean spatula.
-
Avoid generating dust. If dust is observed, pause and allow the ventilation to clear the airborne particles.
-
Close the stock container immediately after dispensing.
-
-
Dissolving:
-
Place the weigh boat containing the powder into a suitable container (e.g., beaker, flask).
-
Add the desired solvent to the container, ensuring the powder is fully wetted.
-
Gently swirl or stir the mixture until the compound is completely dissolved.
-
Visually inspect for any remaining solid particles.
-
-
Cleanup:
-
Decontaminate all equipment that came into contact with the DPP4 inhibitor using an appropriate cleaning agent (e.g., 70% ethanol), followed by a rinse with distilled water.
-
Dispose of all contaminated disposable items (e.g., weigh boats, gloves) as hazardous waste.
-
Wipe down the work surface of the fume hood.
-
Carefully doff PPE to avoid self-contamination.
-
Protocol 2: In Vitro DPP4 Enzyme Inhibition Assay
This protocol outlines a general procedure for screening DPP4 inhibitors using a fluorometric assay.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl with appropriate pH and additives).
-
Reconstitute the human recombinant DPP4 enzyme in the assay buffer to the desired concentration. Keep the enzyme solution on ice.
-
Prepare the DPP4 substrate solution (e.g., Gly-Pro-AMC) in the assay buffer. Protect this solution from light.
-
Prepare a stock solution of the DPP4 inhibitor (e.g., Sitagliptin) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to obtain a range of test concentrations.
-
-
Assay Procedure (96-well plate format):
-
Blank wells: Add assay buffer and the solvent used for the inhibitor.
-
Control wells (100% enzyme activity): Add assay buffer, the DPP4 enzyme solution, and the solvent.
-
Test wells: Add assay buffer, the DPP4 enzyme solution, and the various dilutions of the DPP4 inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the DPP4 substrate solution to all wells.
-
Measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode at 37°C for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Operational and Disposal Plans
A clear and robust plan for the entire lifecycle of DPP4 inhibitors in the laboratory is essential for safety and compliance.
Caption: Workflow for the safe handling of DPP4 inhibitors.
Disposal Plan
All waste materials contaminated with DPP4 inhibitors must be treated as hazardous chemical waste.
-
Segregation:
-
Solid Waste: Contaminated items such as gloves, weigh boats, pipette tips, and paper towels should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Aqueous and solvent-based solutions containing DPP4 inhibitors should be collected in separate, clearly labeled, and sealed hazardous waste containers. Do not mix incompatible waste streams.
-
Sharps: Needles and other sharps contaminated with DPP4 inhibitors must be placed in a designated sharps container for hazardous waste.
-
-
Labeling:
-
All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name(s) of the contents (including "DPP4 inhibitor" and the specific compound name), and the accumulation start date.
-
-
Storage:
-
Store hazardous waste in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
-
Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste vendor.
-
Never dispose of DPP4 inhibitor waste down the drain or in the regular trash.
-
Caption: Decision tree for the disposal of DPP4 inhibitor waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
